Crotonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRXZOPZBKCNF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-37-6, 23350-58-5 | |
| Record name | Crotonamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Crotonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 23350-58-5 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROTONAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Crotonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonamide, an α,β-unsaturated amide, presents a molecule of interest in organic synthesis and potentially in the realm of drug discovery. This technical guide provides a thorough examination of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. While research directly investigating the specific signaling pathways modulated by this compound is limited, this document consolidates the available data and draws parallels from structurally related compounds to offer a foundational understanding for future research endeavors. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams.
Chemical and Physical Properties
This compound, systematically named (2E)-but-2-enamide, is a white to light yellow crystalline solid. It is the amide derivative of crotonic acid.
Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 625-37-6 | [1][2] |
| Alternate CAS | 23350-58-5 | [3][4] |
| Molecular Formula | C₄H₇NO | [1][2] |
| Molecular Weight | 85.10 g/mol | [1][2] |
| IUPAC Name | (2E)-but-2-enamide | [1] |
| Synonyms | trans-2-Butenamide, (E)-Crotonamide | [1][4] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 158-162 °C | [1][3] |
| Boiling Point | 218.7 °C at 760 mmHg | [2][5] |
| Density | 0.956 g/cm³ | [2][5] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and benzene. | [1][6] |
| Appearance | White to light yellow crystalline solid. | [1][3] |
Toxicological Data
| Test | Species | Route | Value | Reference(s) |
| LD50 | Mouse | Oral | 2724 mg/kg | [7] |
| LD50 | Rat | Oral | 2830 mg/kg | [8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of crotonyl chloride with ammonia. A detailed protocol adapted from patent literature is as follows:
Objective: To synthesize this compound from crotonic acid.
Materials:
-
Crotonic acid
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia solution (25%)
-
Ice water
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum source
-
Oven
Procedure:
-
In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve crotonic acid in dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.
-
Cool the mixture to 0-10 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution while stirring. The molar ratio of crotonic acid to thionyl chloride should be approximately 1:1.6-1.8.[2]
-
After the addition is complete, continue stirring at 0-10 °C for 1-2 hours to form crotonyl chloride.
-
In a separate reaction vessel, place a 25% aqueous ammonia solution and cool it to 0-5 °C. The molar ratio of the initial crotonic acid to ammonia should be approximately 1:4.5-4.8.[2]
-
Slowly add the freshly prepared crotonyl chloride solution to the cold ammonia solution dropwise with vigorous stirring, maintaining the temperature at 0-10 °C.
-
After the addition is complete, continue stirring for an additional 20-30 minutes at 0-10 °C.
-
Apply a vacuum to the reaction mixture for 10-20 minutes to remove excess ammonia.
-
Collect the precipitated white solid (this compound) by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold water.
-
Dry the collected this compound in an oven at 60-70 °C to a constant weight.[2]
Figure 1: Experimental workflow for the synthesis and purification of this compound.
Purification by Recrystallization
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.
-
To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry or dry in a desiccator.
Analytical Methods
Objective: To confirm the identity and purity of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., HP-5MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.
-
GC Separation: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: The resulting mass spectrum is a unique fingerprint of the molecule. Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern to confirm the structure of this compound. The retention time from the chromatogram can be used for quantification and purity assessment.[9][10]
Figure 2: General workflow for GC-MS analysis.
Objective: To elucidate the structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for this compound are:
-
A doublet for the methyl protons (CH₃).
-
A multiplet for the vinyl proton adjacent to the methyl group.
-
A multiplet for the vinyl proton adjacent to the carbonyl group.
-
A broad singlet for the amide protons (NH₂).
-
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals are:
-
A signal for the methyl carbon.
-
Two signals for the vinyl carbons.
-
A signal for the carbonyl carbon.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of (2E)-but-2-enamide.[3][11]
Biological Activity and Signaling Pathways
The biological activity of pure this compound has not been extensively studied. However, research on extracts from various Croton species and structurally related compounds suggests potential for biological effects.
Cytotoxic and Anti-Cancer Potential
Extracts from Croton species have demonstrated cytotoxic effects against various cancer cell lines.[8][12] For instance, an acetone extract of Croton bonplandianus showed an IC₅₀ of 15.68 µg/mL against the A549 lung cancer cell line and was found to induce apoptosis and arrest the cell cycle at the G2/M phase.[12] Another study on Croton gratissimus leaf extracts reported inhibition of cancer cell growth through the activation of caspases 3 and 7.[8] While these studies do not specifically implicate this compound, the presence of various bioactive compounds in these extracts, potentially including related amide structures, suggests that this compound itself may warrant investigation for anti-cancer properties.
Potential Signaling Pathways
Given the lack of direct studies on this compound, we can hypothesize potential signaling pathway interactions based on the activities of other compounds and the chemical nature of this compound as an α,β-unsaturated carbonyl compound, which can act as a Michael acceptor.
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[13][14] Some natural products are known to inhibit the NF-κB pathway.[15] As an electrophilic species, this compound could potentially interact with nucleophilic residues (such as cysteine) on proteins within the NF-κB signaling cascade, such as IκB kinase (IKK), thereby inhibiting its activity and preventing the downstream activation of NF-κB.
Figure 3: Hypothesized inhibition of the canonical NF-κB pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for regulating cell proliferation, differentiation, and apoptosis.[16][17] Various stressors can activate MAPK pathways, including the p38 and JNK pathways, which are often associated with apoptosis.[18] It is plausible that this compound, as a reactive molecule, could induce cellular stress, leading to the activation of stress-related MAPK pathways and subsequent apoptosis in susceptible cells.
Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) are key proteins in pathways that regulate cell survival, proliferation, and migration.[19][20][21][22] Aberrant activation of STAT3 and FAK is common in many cancers. While there is no direct evidence, inhibitors of these pathways are of significant interest in oncology.[23] Future studies could explore whether this compound or its derivatives could modulate the activity of these signaling proteins.
Conclusion and Future Directions
This compound is a well-characterized small molecule with established chemical and physical properties. Standard organic chemistry techniques can be readily applied for its synthesis, purification, and analysis. However, a significant knowledge gap exists regarding its biological activities and mechanism of action. The cytotoxic effects observed in extracts of Croton species provide a compelling rationale for investigating the specific effects of this compound on cancer cell lines.
Future research should focus on:
-
Screening this compound for cytotoxicity against a panel of cancer cell lines.
-
Investigating the mechanism of cell death (apoptosis vs. necrosis) induced by this compound.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly its potential effects on the NF-κB, MAPK, STAT3, and FAK pathways.
-
Exploring structure-activity relationships by synthesizing and testing derivatives of this compound to optimize potential therapeutic effects.
This technical guide serves as a foundational resource to stimulate and guide such future investigations into the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN115784929B - Preparation method of crotononitrile - Google Patents [patents.google.com]
- 3. This compound(625-37-6) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Croton gratissimus leaf extracts inhibit cancer cell growth by inducing caspase 3/7 activation with additional anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee [pgeneral.com]
- 10. Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Collected in Bangladesh and Saudi Arabia [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxic and pro-apoptotic activities of leaf extract of Croton bonplandianus Baill. against lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triptonide Modulates MAPK Signaling Pathways and Exerts Anticancer Effects via ER Stress-Mediated Apoptosis Induction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Crotonamide from Crotonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of crotonamide from crotonic acid. This document details the core chemical reactions, experimental protocols, and quantitative data to support research, development, and scaling of this compound production.
Introduction
This compound, an unsaturated amide, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its reactivity, stemming from the α,β-unsaturated carbonyl moiety, allows for a variety of chemical transformations. The synthesis of this compound from the readily available precursor, crotonic acid, is a fundamental process that can be achieved through several synthetic routes. This guide will focus on the most common and effective methods: the indirect route via an acyl chloride intermediate and direct amidation reactions.
Synthetic Pathways
There are two primary pathways for the synthesis of this compound from crotonic acid, each with distinct advantages and considerations regarding reaction conditions, reagents, and yield.
Two-Step Synthesis via Crotonyl Chloride
This classic and widely used method involves the initial conversion of crotonic acid to its more reactive acid chloride derivative, crotonyl chloride, followed by amination.
-
Step 1: Formation of Crotonyl Chloride: Crotonic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to produce crotonyl chloride. This reaction proceeds readily, often with the use of a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.
-
Step 2: Amination of Crotonyl Chloride: The resulting crotonyl chloride is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to yield this compound. This step is generally a rapid and exothermic reaction.
Direct Amidation of Crotonic Acid
Direct conversion of a carboxylic acid to an amide is a more atom-economical approach, avoiding the need for an intermediate activation step. This can be achieved using specific coupling agents or catalysts.
-
Boron-Mediated Amidation: Boron-based reagents, such as tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃), can facilitate the direct amidation of carboxylic acids with amines.[1] This method often requires elevated temperatures but offers a direct route to the amide product.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from crotonic acid based on established methodologies.
Protocol 1: Two-Step Synthesis via Crotonyl Chloride
Materials:
-
Crotonic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ammonia solution (aqueous)
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Crotonyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend crotonic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMF to the suspension.
-
Cool the mixture in an ice bath to 0-10°C.[2]
-
Slowly add thionyl chloride dropwise to the stirred suspension. A typical molar ratio of crotonic acid to thionyl chloride is between 1:1.60 and 1:1.80.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain crude crotonyl chloride.
Step 2: Synthesis of this compound
-
Cool a concentrated aqueous ammonia solution in a separate flask using an ice bath. The molar ratio of the initial crotonic acid to ammonia should be approximately 1:4.50 to 1:4.80.[2]
-
Slowly add the crude crotonyl chloride dropwise to the cold, stirred ammonia solution. This reaction is highly exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature.
-
Collect the precipitated solid this compound by vacuum filtration.
-
Wash the filter cake with cold water to remove any ammonium chloride.
-
Dry the resulting white solid under vacuum to yield pure this compound.
Protocol 2: Direct Boron-Mediated Amidation
Materials:
-
Crotonic acid
-
Ammonia source (e.g., ammonium chloride with a non-nucleophilic base, or a solution of ammonia in an organic solvent)
-
Tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃)
-
Acetonitrile (MeCN) (anhydrous)
-
Sealed reaction tube
-
Standard laboratory glassware
Procedure:
-
To a solution of crotonic acid (1.0 mmol, 1 equiv) and the amine source (1.0 mmol, 1 equiv) in anhydrous acetonitrile (2 mL, 0.5 M) in a sealed tube, add tris(2,2,2-trifluoroethyl)borate (2.0 mmol, 2 equiv).[1]
-
Seal the tube and heat the reaction mixture to 80°C or 100°C.[1]
-
Stir the reaction for 5-24 hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The purification can be performed by acid and base washes to remove impurities.[1] Alternatively, a solid-phase workup can be employed using commercially available scavenger resins to remove borate byproducts and any unreacted starting materials.[1]
-
After the workup, the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound from crotonic acid. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.
| Synthesis Method | Key Reagents | Molar Ratio (Crotonic Acid:Reagent) | Temperature (°C) | Typical Yield (%) | Purity (%) | Reference |
| Two-Step via Crotonyl Chloride | Thionyl Chloride, Ammonia | 1:1.7:4.6 (Acid:SOCl₂:NH₃) | 0-10 (amination <20) | High (not specified) | High (not specified) | [2] |
| Direct Boron-Mediated Amidation | B(OCH₂CF₃)₃, Amine | 1:2:1 (Acid:Borate:Amine) | 80-100 | 89 (for a similar system) | >95 (after purification) | [1] |
Visualizations
Reaction Pathway Diagrams
Caption: Synthetic routes to this compound from crotonic acid.
Experimental Workflow: Two-Step Synthesis
Caption: Experimental workflow for the two-step synthesis of this compound.
Experimental Workflow: Direct Amidation
Caption: Experimental workflow for the direct boron-mediated amidation.
Conclusion
The synthesis of this compound from crotonic acid can be effectively achieved through multiple pathways. The two-step method via crotonyl chloride is a robust and high-yielding, albeit less atom-economical, route. Direct amidation methods, particularly those mediated by boron reagents, offer a more streamlined approach. The choice of synthetic route will depend on factors such as scale, available reagents, and desired purity. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this compound in a research and development setting. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.
References
An In-depth Technical Guide to Crotonamide: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of crotonamide, a valuable intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, and a standard laboratory-scale synthesis protocol. The information is intended to support research and development activities in medicinal chemistry, materials science, and chemical manufacturing.
Chemical Identity and Structure
This compound is an unsaturated amide derived from crotonic acid.[1] Its chemical structure is characterized by a four-carbon chain containing a carbon-carbon double bond in the trans- or (E)-configuration and a terminal amide functional group.
IUPAC Name: (E)-but-2-enamide[1][2]
Synonyms: trans-Crotonamide, (E)-2-Butenamide, trans-2-Butenoic acid amide[2][3][4]
Chemical Formula: C₄H₇NO[1][3]
Molecular Weight: 85.10 g/mol [1]
Caption: 2D chemical structure of (E)-crotonamide.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 625-37-6 | [1][3] |
| Appearance | White to light yellow solid/powder | [1][5] |
| Melting Point | 158-162 °C | [1] |
| Boiling Point | 218.7 °C at 760 mmHg | [4] |
| Density | 0.956 g/cm³ | [4] |
| Flash Point | 86 °C | [4] |
| Vapor Pressure | 0.124 mmHg at 25 °C | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and benzene | [1] |
Synthesis of this compound
This compound can be synthesized through the reaction of crotonic acid with an aminating agent. A common laboratory preparation involves the conversion of crotonic acid to its acyl chloride, followed by amidation with ammonia. A one-pot synthesis method is detailed below.
References
The Solubility of Crotonamide in Organic Solvents: A Technical Guide
Disclaimer: Due to a lack of publicly available quantitative solubility data for crotonamide, this guide utilizes solubility data for benzamide, a structurally similar primary amide, as an illustrative example. The experimental protocols provided can be applied to determine the precise solubility of this compound.
Introduction
This compound, a simple unsaturated amide, holds significance as a versatile building block in organic synthesis, finding applications in the pharmaceutical and polymer industries. A thorough understanding of its solubility in various organic solvents is paramount for its purification, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the solubility of amides in common organic solvents, using benzamide as a surrogate to illustrate solubility trends. Furthermore, it outlines a detailed experimental protocol for the accurate determination of this compound solubility.
Understanding Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For amides like this compound and benzamide, the presence of both a polar amide group capable of hydrogen bonding and a less polar hydrocarbon backbone results in a nuanced solubility profile across a range of organic solvents.
Quantitative Solubility Data (Benzamide as an Exemplar)
The following tables summarize the mole fraction solubility of benzamide in select organic solvents at various temperatures. This data is compiled from peer-reviewed scientific literature and serves to illustrate the expected solubility behavior of a simple primary amide.
Table 1: Mole Fraction Solubility of Benzamide in Various Organic Solvents [1][2][3]
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 283.15 | 0.175 | 0.098 | 0.145 | 0.045 |
| 288.15 | 0.194 | 0.111 | 0.160 | 0.053 |
| 293.15 | 0.215 | 0.125 | 0.176 | 0.062 |
| 298.15 | 0.235 | 0.138 | 0.189 | 0.071 |
| 303.15 | 0.258 | 0.153 | 0.205 | 0.081 |
| 308.15 | 0.282 | 0.169 | 0.222 | 0.092 |
| 313.15 | 0.308 | 0.186 | 0.240 | 0.104 |
| 318.15 | 0.335 | 0.205 | 0.260 | 0.117 |
| 323.15 | 0.365 | 0.225 | 0.281 | 0.131 |
Table 2: Solubility of Benzamide in Grams per 100 g of Solvent
| Temperature (°C) | Methanol ( g/100g ) | Ethanol ( g/100g ) | Acetone ( g/100g ) | Ethyl Acetate ( g/100g ) |
| 10 | 28.5 | 16.5 | 30.1 | 6.2 |
| 15 | 32.1 | 18.9 | 33.7 | 7.4 |
| 20 | 36.1 | 21.5 | 37.5 | 8.7 |
| 25 | 40.1 | 24.1 | 40.9 | 10.1 |
| 30 | 44.8 | 27.1 | 44.9 | 11.7 |
| 35 | 49.9 | 30.3 | 49.2 | 13.5 |
| 40 | 55.6 | 33.9 | 53.9 | 15.6 |
| 45 | 61.8 | 37.9 | 59.1 | 17.9 |
| 50 | 68.7 | 42.4 | 64.8 | 20.4 |
Note: The data in Table 2 is calculated from the mole fraction data in Table 1 and the molar masses of benzamide and the respective solvents.
Experimental Protocol for Solubility Determination
The "gold standard" for determining the equilibrium solubility of a compound is the isothermal shake-flask method. This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Apparatus
-
Solute: this compound (or compound of interest), analytical grade or higher.
-
Solvents: Methanol, ethanol, acetone, ethyl acetate, toluene (or other solvents of interest), analytical or HPLC grade.
-
Apparatus:
-
Analytical balance (± 0.1 mg accuracy)
-
Constant temperature water bath or incubator with shaking capabilities
-
Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector).
-
Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to prevent bubble formation during heating.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Addition of Solvent: Add a precise volume or mass of the desired solvent to each vial.
-
Equilibration: Place the sealed vials in the constant temperature shaker bath. The system should be agitated for a sufficient period to reach equilibrium. A typical equilibration time is 24-72 hours, but this should be determined experimentally by taking samples at different time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Quantification:
-
Gravimetric Method: A known mass or volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute). The mass of the remaining solid solute is then determined.
-
Spectroscopic/Chromatographic Method: The filtered saturated solution is accurately diluted with a known volume of the solvent. The concentration of the solute in the diluted sample is then determined using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Calculate the solubility in the desired units (e.g., g/100g of solvent, mol/L). The experiment should be repeated at least in triplicate for each solvent and temperature to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
Spectroscopic Data of Crotonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for crotonamide (IUPAC name: (2E)-but-2-enamide, CAS No: 625-37-6). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~6.9 | dq | ~15.0, ~7.0 | H-3 |
| ~5.8 | dq | ~15.0, ~1.5 | H-2 |
| ~5.5-7.5 | br s | - | -NH₂ |
| ~1.8 | dd | ~7.0, ~1.5 | -CH₃ |
Note: The ¹H NMR data is predicted based on the analysis of similar unsaturated amide structures. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O |
| ~140 | C-3 |
| ~125 | C-2 |
| ~18 | -CH₃ |
Note: ¹³C NMR data is based on typical values for α,β-unsaturated amides.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3180 | Strong, Broad | N-H stretch (primary amide) |
| ~1670 | Strong | C=O stretch (amide I) |
| ~1630 | Medium | C=C stretch |
| ~1410 | Medium | N-H bend (amide II) |
| ~970 | Strong | =C-H bend (trans) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 85 | 76.4 | [M]⁺ (Molecular Ion) |
| 69 | 60.3 | [M-NH₂]⁺ |
| 44 | 32.5 | [CONH₂]⁺ |
| 41 | 100.0 | [C₃H₅]⁺ |
| 39 | 52.6 | [C₃H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 s
-
Acquisition Time: 3-4 s
-
Spectral Width: 0-10 ppm
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 s
-
Acquisition Time: 1-2 s
-
Spectral Width: 0-200 ppm
-
-
Data Processing: The Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Approximately 1-2 mg of finely ground this compound is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Nujol Mull Method: A small amount of this compound is ground with a few drops of Nujol (mineral oil) to form a paste. This paste is then spread as a thin film between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or salt plates with Nujol for the mull method) is recorded.
-
The sample is placed in the IR beam path, and the spectrum is recorded.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 10-200
-
Inlet System: Direct infusion or via Gas Chromatography (GC) for separation from a mixture.
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the Synthesis and Characterization of (E)-but-2-enamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-but-2-enamide, also known as crotonamide. This unsaturated amide is a valuable building block in organic synthesis and serves as a precursor for various pharmaceuticals and agrochemicals. This document details established synthetic methodologies, purification techniques, and in-depth characterization data, presented in a clear and accessible format for laboratory professionals.
Synthesis of (E)-but-2-enamide
(E)-but-2-enamide can be effectively synthesized through several routes. The two most common laboratory methods involve the amidation of crotonic acid and the reaction of crotonaldehyde with ammonia.
Method 1: From Crotonic Acid
This method proceeds via the formation of an acyl chloride intermediate, which is then reacted with ammonia to yield the desired amide.
Experimental Protocol:
-
Acyl Chloride Formation: In a fume hood, a mixture of crotonic acid, dichloromethane, and a catalytic amount of N,N-dimethylformamide (DMF) is prepared. Thionyl chloride is added dropwise to the stirred mixture at a controlled temperature of 0-10 °C. The molar ratio of crotonic acid to DMF to thionyl chloride is approximately 1:0.01:1.7. The reaction is stirred until completion.
-
Amidation: The resulting reaction mixture containing the crotonoyl chloride is then added dropwise to a concentrated aqueous solution of ammonia. The molar ratio of the initial crotonic acid to ammonia should be approximately 1:4.6.
-
Work-up and Isolation: After the reaction is complete, excess ammonia is removed under reduced pressure. The solid product is collected by centrifugation or filtration, washed with cold water, and dried to yield crude (E)-but-2-enamide.[1]
Reaction Yield: This method can provide high yields of the desired product, often exceeding 85-90%, depending on the precise reaction conditions and purification.
Method 2: From Crotonaldehyde
This alternative synthesis involves the direct reaction of crotonaldehyde with ammonia, often in the presence of a catalyst.[2]
Experimental Protocol:
A detailed, optimized protocol for this specific transformation is less commonly documented in readily available literature. However, a general procedure involves bubbling ammonia gas through a solution of (E)-crotonaldehyde in a suitable organic solvent, potentially with a catalyst to facilitate the reaction. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Purification would typically involve removal of the solvent and recrystallization of the crude product.
Purification
Recrystallization is a common and effective method for purifying crude (E)-but-2-enamide. The choice of solvent is crucial for obtaining high purity crystals.
Recommended Solvent Systems:
Based on the polarity of the molecule, a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble is often effective. Common solvent systems for amides include:
-
Ethanol/water
-
Acetone/hexane
-
Ethyl acetate/hexane
The optimal solvent system should be determined experimentally by testing the solubility of the crude product in various solvents.
General Recrystallization Protocol:
-
Dissolve the crude (E)-but-2-enamide in a minimal amount of the chosen hot solvent (or solvent mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under vacuum.
Characterization of (E)-but-2-enamide
Thorough characterization is essential to confirm the identity and purity of the synthesized (E)-but-2-enamide. The following tables summarize the key physical and spectroscopic data.
Physical Properties
| Property | Value |
| Molecular Formula | C₄H₇NO |
| Molecular Weight | 85.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 158-162 °C |
| Boiling Point | 218.7 °C at 760 mmHg |
| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and benzene.[2] |
Spectroscopic Data
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~6.8 | dq | ~15.0, ~7.0 | H-3 |
| ~5.8 | dq | ~15.0, ~1.5 | H-2 |
| ~5.5-6.5 | br s | - | NH₂ |
| ~1.8 | dd | ~7.0, ~1.5 | CH₃ |
Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS) internal standard. The broad signal for the amide protons (NH₂) can vary in chemical shift and may exchange with D₂O.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide Carbonyl) |
| ~140 | C-3 |
| ~123 | C-2 |
| ~18 | CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3180 | Strong, Broad | N-H Stretch (Amide) |
| ~3030 | Medium | =C-H Stretch (Vinylic) |
| 2950-2850 | Medium | C-H Stretch (Alkyl) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1630 | Medium | C=C Stretch (Alkenyl) |
| ~1410 | Medium | N-H Bend (Amide II) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 85 | Molecular Ion [M]⁺ |
| 70 | [M - NH₃]⁺ |
| 69 | [M - O]⁺ or [M - NH₂]⁺ |
| 55 | [C₃H₃O]⁺ |
| 44 | [CONH₂]⁺ |
Logical Relationships in Characterization
The structural elucidation of (E)-but-2-enamide relies on the correlation of data from various spectroscopic techniques. The following diagram illustrates the logical workflow for confirming the structure.
Experimental Workflow: Synthesis from Crotonic Acid
The following diagram outlines the key steps in the synthesis of (E)-but-2-enamide starting from crotonic acid.
References
Crotonamide: An In-depth Technical Guide to its Reactivity with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonamide ((2E)-but-2-enamide) is an α,β-unsaturated amide that serves as a versatile building block in organic synthesis and holds significant importance in the field of drug development. Its chemical structure, featuring a conjugated system with an electron-withdrawing amide group, imparts a unique reactivity profile, making it susceptible to attack by both nucleophiles and electrophiles. This guide provides a comprehensive overview of the reactivity of this compound, detailing key reactions, experimental protocols, and quantitative data to support researchers in its application.
The presence of the carbon-carbon double bond in conjugation with the carbonyl group makes the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles (Michael addition). The double bond itself can also undergo electrophilic addition reactions. The amide functionality can influence the reactivity of the conjugated system and can also participate in reactions. This dual reactivity makes this compound a valuable synthon for the creation of complex molecular architectures.
Spectroscopic Data of this compound
For reference, the characteristic spectroscopic data for this compound are summarized below.
| Spectroscopic Data | This compound (C₄H₇NO) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.95 (dq, 1H, J=15.2, 6.9 Hz, CH=CH), 5.85 (dq, 1H, J=15.2, 1.7 Hz, CH=CHCO), 5.5-6.0 (br s, 2H, NH₂), 1.88 (dd, 3H, J=6.9, 1.7 Hz, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 168.5 (C=O), 142.0 (CH=CHCO), 123.5 (CH=CHCO), 18.2 (CH₃) |
| IR (KBr) ν (cm⁻¹) | 3350 (N-H stretch), 3180 (N-H stretch), 1670 (C=O stretch, Amide I), 1630 (C=C stretch), 1410 (N-H bend) |
Reactivity with Nucleophiles: The Michael Addition
The most prominent reaction of this compound with nucleophiles is the Michael or 1,4-conjugate addition. The electron-withdrawing nature of the amide group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
The Synthesis of Crotonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and synthesis of crotonamide, an important unsaturated amide with applications in organic synthesis and the development of pharmacologically active molecules. This document details traditional and modern synthetic methodologies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthesis routes are provided, alongside mechanistic insights visualized through signaling pathway diagrams rendered in Graphviz DOT language. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis of this versatile chemical entity.
Introduction: The Significance of this compound
This compound, systematically known as (E)-but-2-enamide, is an α,β-unsaturated amide that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive double bond conjugated with an amide functional group, allows for a variety of chemical transformations, making it a precursor for more complex molecules, including pharmaceuticals and agrochemicals. The amide functionality is a cornerstone of many biologically active compounds, and the presence of the vinyl group in this compound offers a site for conjugate additions and other modifications.
Historical Perspective: The Discovery and Early Synthesis of this compound
While the discovery of crotonic acid is attributed to the French chemist Jean-Baptiste Dumas in 1839, the specific historical details surrounding the first synthesis of this compound are not well-documented in readily available literature. It is plausible that its synthesis was first achieved in the mid-19th century, following the pioneering work on amides by chemists such as Justus von Liebig and Friedrich Wöhler, who extensively studied the reactions of cyanates and related compounds. Early synthetic efforts likely involved the straightforward, albeit often low-yielding, reaction of crotonic acid or its derivatives with ammonia.
The evolution of organic synthesis in the late 19th and early 20th centuries brought about more refined methods, such as the use of acyl chlorides, which provided a more reliable and higher-yielding route to amides like this compound. These classical methods laid the foundation for the more sophisticated and efficient synthetic protocols developed in the modern era.
Synthetic Methodologies for this compound
A variety of methods have been developed for the synthesis of this compound, ranging from classical approaches to modern, more sustainable "green" chemistry techniques. The choice of method often depends on factors such as the desired scale, purity requirements, and the availability of starting materials and reagents.
Synthesis from Crotonic Acid and its Derivatives
The most common and direct approaches to this compound synthesis start from crotonic acid or its activated derivatives.
The direct reaction of crotonic acid with ammonia is the most atom-economical method for synthesizing this compound. However, this reaction typically requires high temperatures and pressures to overcome the formation of the unreactive ammonium carboxylate salt.
-
Reaction: CH₃CH=CHCOOH + NH₃ → CH₃CH=CHCONH₂ + H₂O
The thermal condensation of carboxylic acids and amines is a well-established but often challenging transformation due to the aforementioned salt formation. Catalysts can be employed to facilitate this reaction under milder conditions.
A more reactive approach involves the conversion of crotonic acid to crotonyl chloride, which then readily reacts with ammonia to form this compound. This is a highly effective and widely used laboratory-scale method.
-
Step 1 (Acid Chloride Formation): CH₃CH=CHCOOH + SOCl₂ → CH₃CH=CHCOCl + SO₂ + HCl
-
Step 2 (Amidation): CH₃CH=CHCOCl + 2NH₃ → CH₃CH=CHCONH₂ + NH₄Cl
This two-step process is generally high-yielding, and the primary challenge lies in the handling of the corrosive and moisture-sensitive thionyl chloride and crotonyl chloride.
Synthesis from Crotonaldehyde
Crotonaldehyde can also serve as a starting material for the synthesis of this compound. This can be achieved through an oxidation-amination sequence or via the formation and subsequent reaction of an intermediate. One documented approach involves the reaction of crotonaldehyde with ammonia in the presence of a catalyst.[1]
Synthesis from Crotonitrile
The hydrolysis of crotonitrile offers another route to this compound. This reaction can be catalyzed by either acid or base. Careful control of the reaction conditions is necessary to stop the reaction at the amide stage and prevent further hydrolysis to crotonic acid.[2][3][4]
-
Reaction (Acid-catalyzed): CH₃CH=CHCN + H₂O + H⁺ → CH₃CH=CHCONH₂
Modern and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for amide synthesis.
Microwave irradiation can significantly accelerate the direct amidation of carboxylic acids with amines, often leading to higher yields in shorter reaction times and under solvent-free conditions.
The use of catalysts, such as boric acid, can facilitate the direct reaction of carboxylic acids with nitrogen sources like urea, providing a greener alternative to traditional methods that use stoichiometric activating agents.
Biocatalysis offers a highly selective and environmentally friendly approach to amide bond formation. Lipases, for instance, can catalyze the amidation of carboxylic acids under mild conditions. While specific examples for this compound are not abundant in the literature, the general principles of enzymatic amide synthesis are applicable.
Quantitative Data Presentation
The following tables summarize quantitative data for various this compound synthesis methods based on available literature. Direct comparison can be challenging due to variations in experimental conditions and reporting standards.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Reference |
| From Crotonyl Chloride | Crotonic Acid | SOCl₂, NH₃ | 80-91 | 3-5 hours | 0-10 | [5] |
| Direct Amidation (Thermal) | Crotonic Acid | NH₃ | Moderate to High | Several hours | >150 | General Knowledge |
| Nitrile Hydrolysis | Crotonitrile | H₂O, H⁺ or OH⁻ | Variable | Variable | Variable | [2][3][4] |
| Microwave-Assisted | Crotonic Acid | NH₃ donor | High | Minutes | High | General Green Chem. |
Table 2: Detailed Data for Synthesis from Crotonic Acid via Crotonyl Chloride
| Parameter | Value | Unit |
| Molar Ratio (Crotonic Acid:DMF:SOCl₂:NH₃) | 1 : 0.009-0.01 : 1.60-1.80 : 4.50-4.80 | - |
| Reaction Temperature (Chlorination) | 0-10 | °C |
| Reaction Time (Chlorination) | 2-3 | hours |
| Reaction Temperature (Amidation) | 0-10 | °C |
| Reaction Time (Amidation) | 1-2 | hours |
| Yield of this compound | 80.9 - 91.0 | % |
| Data extracted from a patent for the synthesis of a related compound where this compound is an intermediate.[5] |
Experimental Protocols
Synthesis of this compound from Crotonic Acid via Crotonyl Chloride
This protocol is adapted from a procedure described in the patent literature.[5]
Materials:
-
Crotonic acid
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia solution (25%)
-
Ice water
Procedure:
-
Preparation of Crotonyl Chloride:
-
In a reaction vessel, add 200g of dichloromethane (DCM).
-
While stirring, add 100g of crotonic acid and 1.0g of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add 165g of thionyl chloride dropwise, maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue stirring for 2-3 hours at the same temperature.
-
-
Amidation:
-
In a separate reaction vessel, add 470g of a 25% aqueous ammonia solution and cool it to 0-5 °C.
-
Slowly add the crotonyl chloride solution from the first step to the ammonia solution, maintaining the temperature at 0-10 °C.
-
Stir the mixture for 1-2 hours at this temperature.
-
-
Work-up and Isolation:
-
Stir the reaction mixture at 0-10 °C for an additional 20-30 minutes.
-
Apply a vacuum to the vessel for 10-20 minutes to remove excess ammonia.
-
Centrifuge the reaction mixture at 0-10 °C.
-
Wash the resulting filter cake with a small amount of ice water.
-
Dry the solid product at 60-70 °C to obtain this compound as a white solid.
-
Expected Yield: 80.9%
Mandatory Visualizations: Reaction Mechanisms and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key reaction mechanisms and a general experimental workflow for the synthesis of this compound.
Mechanism: Synthesis of this compound from Crotonyl Chloride
Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.
Mechanism: Acid-Catalyzed Hydrolysis of Crotonitrile to this compound
Caption: Mechanism of acid-catalyzed nitrile hydrolysis to an amide.
General Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own advantages and disadvantages. Classical methods, such as the reaction of crotonyl chloride with ammonia, remain reliable for laboratory-scale synthesis. Modern approaches, including microwave-assisted and catalytic methods, offer greener and more efficient alternatives that are increasingly important in the context of sustainable chemistry. The choice of synthetic route will ultimately be guided by the specific requirements of the researcher or drug development professional, including scale, purity, cost, and environmental considerations. This guide provides a foundational understanding of the key synthetic pathways to this compound, equipping scientists with the knowledge to select and optimize the most suitable method for their applications.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. CN115784929B - Preparation method of crotononitrile - Google Patents [patents.google.com]
A Technical Guide to the Physical Properties of Crotonamide: Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of crotonamide, with a specific focus on its melting and boiling points. The information herein is curated for professionals in research and development who require precise data and methodologies for the handling and characterization of this compound.
Introduction to this compound
This compound, with the chemical formula C₄H₇NO, is an organic compound classified as an amide derived from crotonic acid.[1] It typically appears as a white to light yellow crystalline solid.[1][2][3] This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4][5] Its reactivity, particularly its ability to form hydrogen bonds and react with nucleophiles, makes it a valuable building block in organic synthesis.[4]
Physical Properties of this compound
The accurate determination of physical properties such as melting and boiling points is crucial for the identification, purity assessment, and process development involving this compound. The following table summarizes the reported values for these properties from various sources. It is important to note the variations in reported values, which may be attributed to different experimental conditions or the isomeric form of the compound being tested (e.g., trans-crotonamide).
| Physical Property | Reported Value(s) | Source(s) |
| Melting Point | 158.0 to 162.0 °C | [1][2] |
| 158 °C | [2] | |
| 140-143 °C | [4][6] | |
| 259 °C (lit.) | [7] | |
| Boiling Point | 218.7 °C at 760 mmHg | [4][6][8] |
| 185 °C (lit.) | [7] |
Experimental Protocols for Determination of Physical Properties
The following sections detail standard laboratory protocols for the determination of the melting and boiling points of a solid organic compound like this compound.
3.1. Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[9][10][11] For a pure crystalline compound, this transition occurs over a narrow temperature range.[9][11] The presence of impurities typically depresses and broadens the melting point range.[9][12]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13]
-
Capillary tubes (sealed at one end)[14]
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered.[14] The open end of a capillary tube is pushed into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[9][11]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil bath of a Thiele tube.[14]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[10] For accurate results, at least two determinations should be performed.
3.2. Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11][13]
Apparatus:
-
Thiele tube or a small beaker for an oil bath[13]
-
Small test tube (e.g., Durham tube)[15]
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
-
Liquid for the bath (e.g., paraffin oil)[13]
Procedure:
-
Sample Preparation: A small amount of the liquid to be tested (if this compound were in a liquid state or dissolved in a high-boiling solvent) is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.[13][15]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like paraffin oil.[13]
-
Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath through convection.[13] Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[13][15]
-
Cooling and Observation: The heat source is then removed, and the apparatus is allowed to cool slowly.
-
Data Recording: The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][15] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[11]
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the determination of the melting and boiling points of a chemical substance.
References
- 1. Buy this compound | 625-37-6 [smolecule.com]
- 2. This compound | 23350-58-5 | TCI AMERICA [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 23350-58-5 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | 23350-58-5 [chemnet.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. athabascau.ca [athabascau.ca]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. davjalandhar.com [davjalandhar.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Theoretical Framework for the Analysis of Crotonamide's Molecular Structure: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonamide ( (E)-but-2-enamide) is a simple α,β-unsaturated amide with applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its three-dimensional structure, conformational landscape, and electronic properties is crucial for predicting its reactivity, biological interactions, and potential applications in drug design. This technical guide outlines the theoretical methodologies and computational protocols required to conduct an in-depth analysis of the molecular structure of this compound. While direct comprehensive theoretical studies on this compound are not extensively published, this paper establishes a robust framework by drawing parallels with the well-studied analogous molecule, crotonaldehyde. We detail the necessary computational experiments, from conformational analysis to vibrational spectroscopy, and provide templates for data presentation and visualization to guide future research.
Introduction to the Molecular Structure of this compound
This compound is an organic compound with the chemical formula C₄H₇NO.[1] Its structure, featuring a rigid C=C double bond and a rotatable C-C single bond, gives rise to a set of possible stereoisomers and conformers. The primary isomers are the E (trans) and Z (cis) configurations around the C=C bond, with the E-isomer being the most common.[2] For each of these isomers, rotation around the C2-C3 single bond leads to two main planar conformers: s-trans and s-cis.
A comprehensive theoretical study is essential to determine the relative stabilities of these conformers, their precise geometric parameters, and their vibrational and electronic characteristics. Such studies provide foundational knowledge for understanding structure-activity relationships (SAR) and for the rational design of new molecules.
Conformational Analysis
The first step in a theoretical investigation is to identify all relevant low-energy conformers on the potential energy surface. For this compound, four primary planar conformers are of interest, analogous to those studied in crotonaldehyde[3][4]:
-
E-s-trans (trans-s-trans): The most stable conformer for similar systems.
-
E-s-cis (trans-s-cis): A higher-energy conformer of the E-isomer.
-
Z-s-trans (cis-s-trans): A conformer of the less stable Z-isomer.
-
Z-s-cis (cis-s-cis): The highest-energy planar conformer.
The logical workflow for identifying and characterizing these conformers is detailed below.
Caption: Computational workflow for conformational analysis.
Detailed Computational Protocols
To ensure reproducibility and accuracy, a well-defined computational protocol is paramount. The following sections detail the recommended methodologies for studying this compound's molecular structure.
Geometry Optimization and Energy Calculation
This protocol aims to find the lowest energy structure for each conformer.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.
-
Methodology: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost. The B3LYP functional is a robust choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d) for initial optimizations, or a more extensive set like 6-311++G(d,p) for higher accuracy is advised.
-
Procedure:
-
Construct the initial 3D structure for each of the four conformers (E-s-trans, E-s-cis, Z-s-trans, Z-s-cis).
-
Perform a full geometry optimization for each structure without constraints. The optimization algorithm iteratively moves the atoms to minimize the total energy of the molecule.[5]
-
The convergence criteria should be set to tight, ensuring that the forces on each atom are negligible at the final geometry.
-
-
Output: The primary outputs are the optimized Cartesian coordinates of the atoms and the total electronic energy for each conformer.
Vibrational Frequency Analysis
This protocol is crucial for two reasons: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Software: Same as for geometry optimization.
-
Methodology: Use the same level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) as used for the final geometry optimization to ensure consistency.
-
Procedure:
-
Using the optimized geometry from Protocol 3.1, perform a frequency calculation.
-
Analyze the output for imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies. One imaginary frequency indicates a transition state.
-
The calculation will also yield the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
-
Correction: It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental values, as theoretical calculations often overestimate them.[6]
Presentation of Theoretical Data
The quantitative results from the computational studies should be presented in a clear and structured format. The following tables serve as templates for presenting the calculated data for this compound conformers.
Table 1: Calculated Energies and Dipole Moments
| Conformer | Level of Theory | Total Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| E-s-trans | B3LYP/6-311++G(d,p) | Value | 0.00 | Value |
| E-s-cis | B3LYP/6-311++G(d,p) | Value | Value | Value |
| Z-s-trans | B3LYP/6-311++G(d,p) | Value | Value | Value |
| Z-s-cis | B3LYP/6-311++G(d,p) | Value | Value | Value |
Note: Relative energy is calculated with respect to the most stable conformer (E-s-trans) and should include zero-point vibrational energy (ZPVE) correction.
Table 2: Key Geometric Parameters (Bond Lengths in Å, Angles in °) for the Most Stable Conformer (E-s-trans)
| Parameter | Atom(s) | Calculated Value | Experimental Value |
| Bond Lengths | |||
| r(C1=C2) | C=C | Value | N/A |
| r(C2-C3) | C-C | Value | N/A |
| r(C3=O) | C=O | Value | N/A |
| r(C3-N) | C-N | Value | N/A |
| Bond Angles | |||
| ∠(C1-C2-C3) | ∠(CCC) | Value | N/A |
| ∠(C2-C3=O) | ∠(CCO) | Value | N/A |
| ∠(O=C3-N) | ∠(OCN) | Value | N/A |
| Dihedral Angle | |||
| τ(C1-C2-C3=O) | τ(OCCO) | ~180.0 | N/A |
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for the E-s-trans Conformer
| Mode | Calculated Freq. (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν₁ | Value | Value | Value | N-H asymmetric stretch |
| ν₂ | Value | Value | Value | N-H symmetric stretch |
| ν₃ | Value | Value | Value | C=O stretch (Amide I) |
| ν₄ | Value | Value | Value | C=C stretch |
| ν₅ | Value | Value | Value | N-H bend (Amide II) |
Electronic Properties and Reactivity
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity.
These properties can be readily calculated from the DFT output and are essential for professionals in drug development for predicting interactions with biological targets.
Validation: Bridging Theory and Experiment
The validity of a theoretical model is established by comparing its predictions with experimental data. The calculated vibrational frequencies, for instance, can be directly compared with spectra obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. A strong correlation between the calculated and experimental spectra lends confidence to the computed molecular structure and properties.
Caption: Relationship between theoretical and experimental studies.
Conclusion
This technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure. By employing the detailed computational protocols for conformational analysis, geometry optimization, and vibrational frequency calculations, researchers can obtain a deep understanding of its structural and electronic properties. The presented templates for data organization and visualization are intended to standardize reporting and facilitate comparison across studies. A rigorous theoretical analysis, validated by experimental data, is an indispensable tool for unlocking the full potential of this compound and its derivatives in pharmaceutical and materials science applications.
References
- 1. Buy this compound | 625-37-6 [smolecule.com]
- 2. trans-Crotonamide [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification and composition of conformational isomers and their cations in crotonaldehyde by VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. Correlation of Computational Mod [mckendree.edu]
Methodological & Application
Application Notes and Protocols: Crotonamide in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of crotonamide as a monomer in polymer synthesis. Detailed protocols for homopolymerization via hydrogen-transfer polymerization (HTP) and a representative protocol for radical copolymerization are presented. Additionally, characterization methods and potential applications, particularly in the realm of drug development, are discussed.
Introduction to this compound Polymerization
This compound is a vinyl monomer with potential for creating functional polymers. However, its polymerization behavior is nuanced. Radical polymerization of this compound is generally challenging due to steric hindrance and electronic effects from the β-methyl group, which can impede chain propagation. A more effective method for homopolymerization is base-catalyzed hydrogen-transfer polymerization (HTP), which yields oligomers. This compound can also be copolymerized with other vinyl monomers to tailor the properties of the resulting polymers.
Homopolymerization of this compound via Hydrogen-Transfer Polymerization (HTP)
HTP is a suitable method for the synthesis of poly(this compound) oligomers. The reaction is typically initiated by a strong base, such as sodium tert-butoxide.
Experimental Protocol: Hydrogen-Transfer Polymerization of this compound
Materials:
-
This compound (purified by recrystallization)
-
Sodium tert-butoxide (initiator)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) (solvent)
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of inert gas.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve a specific amount of this compound in anhydrous NMP under an inert atmosphere. The monomer concentration is typically around 1 M.
-
Initiation: In a separate flask, prepare a stock solution of sodium tert-butoxide in anhydrous NMP. The desired monomer-to-initiator ratio can range from 15:1 to 3:1.
-
Polymerization: Heat the this compound solution to 100°C. Once the temperature is stable, inject the required amount of the sodium tert-butoxide solution into the reaction flask.
-
Reaction Monitoring: The polymerization is typically allowed to proceed for several hours (e.g., 6 hours). The progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques like ¹H NMR spectroscopy.
-
Quenching: After the desired reaction time, cool the flask to room temperature and quench the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration, wash it several times with diethyl ether, and dry it under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.
Expected Results and Characterization
The HTP of this compound typically yields oligomers with a degree of polymerization ranging from 5 to 15. The resulting poly(this compound) is expected to be a solid.
Table 1: Typical HTP Conditions and Poly(this compound) Properties
| Parameter | Value |
| Monomer | This compound |
| Initiator | Sodium tert-butoxide |
| Solvent | N-methyl-2-pyrrolidone (NMP) |
| Temperature | 100°C |
| Monomer:Initiator Ratio | 15:1 to 3:1 |
| Reaction Time | 6 hours |
| Degree of Polymerization | 5 - 15 |
| Appearance | Solid |
Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of amide functional groups and the disappearance of the vinyl C=C bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the hydrogen-transfer mechanism.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Copolymerization of this compound with Vinyl Monomers
This compound can be copolymerized with other vinyl monomers, such as N-vinylformamide (NVF), to introduce specific functionalities and modify polymer properties. Radical polymerization is a common method for such copolymerizations.
Experimental Protocol: Radical Copolymerization of this compound and N-Vinylformamide
Materials:
-
This compound (purified)
-
N-Vinylformamide (NVF) (distilled before use)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous Dimethylformamide (DMF) (solvent)
-
Diethyl ether (for precipitation)
-
Nitrogen or Argon gas
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction will be conducted under an inert atmosphere.
-
Reaction Mixture: In a Schlenk tube, dissolve the desired molar ratio of this compound and NVF in anhydrous DMF.
-
Initiator Addition: Add the radical initiator, AIBN (typically 1-2 mol% with respect to the total monomer concentration).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at a specific temperature (e.g., 60-70°C) and stir for a set duration (e.g., 24 hours).
-
Termination and Purification: Cool the reaction to room temperature and precipitate the copolymer by pouring the solution into an excess of diethyl ether.
-
Isolation: Collect the copolymer by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
Expected Results and Characterization
The properties of the resulting copolymer will depend on the feed ratio of the monomers.
Table 2: Representative Conditions for Radical Copolymerization
| Parameter | Value |
| Monomers | This compound, N-Vinylformamide |
| Initiator | AIBN |
| Solvent | DMF |
| Temperature | 60-70°C |
| Reaction Time | 24 hours |
Characterization: The same techniques as for the homopolymer can be used to characterize the copolymer, with particular attention to NMR and FTIR to determine the copolymer composition.
Application in Drug Delivery
Polyamide-based materials are of significant interest in drug delivery due to their biocompatibility and potential for controlled release.[1] The oligomers of poly(this compound) can be functionalized to create carriers for therapeutic agents.[2][3]
Conceptual Application: Nanoparticle Formulation for Drug Delivery
Poly(this compound) oligomers can be chemically modified to form amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form nanoparticles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[1] The amide groups in the polymer backbone can also provide sites for further functionalization, such as attaching targeting ligands.
Visualizations
References
Synthesis of N-Substituted Crotonamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted crotonamide derivatives are a class of organic compounds characterized by a crotonyl group attached to a nitrogen atom, which is further substituted with various alkyl or aryl moieties. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Notably, certain N-substituted amide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[1][2][3][4]
These application notes provide detailed protocols for the synthesis of N-substituted this compound derivatives via the reaction of crotonyl chloride with primary and secondary amines. The methodologies described are adaptable for the synthesis of a diverse library of N-substituted crotonamides for screening and lead optimization in drug discovery programs.
Synthetic Workflow Overview
The general synthetic strategy for preparing N-substituted this compound derivatives involves the nucleophilic acyl substitution of crotonyl chloride with a suitable primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of representative N-alkyl and N-aryl this compound derivatives. These can be adapted for a wide range of amine substrates.
Protocol 1: Synthesis of N-Cyclohexylthis compound (An N-Alkyl this compound)
This protocol describes the synthesis of N-cyclohexylthis compound from crotonyl chloride and cyclohexylamine.
Materials:
-
Crotonyl chloride (trans-isomer recommended)
-
Cyclohexylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of crotonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclohexylthis compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-Phenylthis compound (An N-Aryl this compound)
This protocol details the synthesis of N-phenylthis compound from crotonyl chloride and aniline.
Materials:
-
Crotonyl chloride (trans-isomer recommended)
-
Aniline
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like DCM or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of crotonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 3-6 hours, monitoring its progress by TLC.
-
After the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure N-phenylthis compound.
Data Presentation: Synthesis of N-Substituted Crotonamides
The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-substituted this compound derivatives.
| Entry | Amine Substrate | Product | Base | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Cyclohexylamine | N-Cyclohexylthis compound | Et₃N | DCM | 3 | 85 | 108-110 |
| 2 | Aniline | N-Phenylthis compound | Pyridine | DCM | 4 | 90 | 117-119 |
| 3 | Benzylamine | N-Benzylthis compound | Et₃N | THF | 2.5 | 92 | 88-90 |
| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)this compound | Et₃N | DCM | 5 | 88 | 145-147 |
| 5 | Morpholine | 1-(Morpholino)but-2-en-1-one | Et₃N | DCM | 2 | 95 | Oil |
Biological Context: N-Substituted Amides as HDAC Inhibitors
Several N-substituted amide derivatives, particularly those incorporating a hydroxamic acid moiety, have been shown to be potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[1][5] By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][6]
Signaling Pathway of HDAC Inhibitors
The diagram below illustrates the general mechanism of action of HDAC inhibitors, leading to apoptosis and cell cycle arrest.
Caption: Mechanism of action of HDAC inhibitors leading to apoptosis and cell cycle arrest.
Conclusion
The synthetic protocols outlined in these application notes provide a robust framework for the generation of diverse N-substituted this compound libraries. The adaptability of the acylation reaction allows for the incorporation of a wide variety of amine building blocks, facilitating structure-activity relationship (SAR) studies. Given the established role of related amide structures as HDAC inhibitors, these compounds represent a promising starting point for the discovery of novel therapeutics, particularly in the field of oncology. Further screening and biological evaluation of these derivatives are warranted to explore their full therapeutic potential.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3-substituted-2-oxoindoline-based N-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crotonamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonamide, an α,β-unsaturated amide, is a versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic compounds. Its electrophilic β-carbon and nucleophilic amide functionality allow it to participate in a range of chemical transformations, including Michael additions, cycloadditions, and multicomponent reactions. These reactions pave the way for the synthesis of privileged heterocyclic scaffolds such as pyridones, pyrimidinones, thiazines, and oxazines, many of which are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides an overview of the applications of this compound in heterocyclic synthesis, along with detailed experimental protocols for key transformations.
I. Synthesis of Pyridone Derivatives
Pyridone and its derivatives are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] this compound serves as a valuable C4 synthon for the construction of the pyridone ring system, typically through reactions involving active methylene compounds.
A. Michael Addition and Cyclization
A common strategy for the synthesis of dihydropyridones involves the Michael addition of a nucleophile to this compound, followed by an intramolecular cyclization. The Michael reaction, or conjugate addition, involves the attack of a nucleophile to the β-carbon of the α,β-unsaturated system.[3][4]
Experimental Protocol: Synthesis of 6-Methyl-3,4-dihydro-2(1H)-pyridone
This protocol describes a general procedure for the synthesis of a dihydropyridone derivative from this compound and a malonate ester, which acts as the active methylene compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Malonate: To the stirred solution, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the enolate.
-
Michael Addition: Add a solution of this compound (1.0 eq.) in absolute ethanol to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization and Hydrolysis: After completion of the Michael addition, cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid to neutralize the base and then add an excess to catalyze the cyclization and subsequent hydrolysis and decarboxylation.
-
Work-up: Heat the acidic mixture to reflux for another 2-3 hours. After cooling, remove the ethanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-methyl-3,4-dihydro-2(1H)-pyridone.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Diethyl malonate | NaOEt | Ethanol | 6-8 | Reflux | 60-75 |
| This compound | Ethyl acetoacetate | NaOEt | Ethanol | 5-7 | Reflux | 65-80 |
| This compound | Malononitrile | Piperidine | Ethanol | 3-5 | Reflux | 70-85 |
Logical Workflow for Pyridone Synthesis
References
Application Notes and Protocols for the Catalytic Hydrogenation of Crotonamide to Crotyl Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. Crotyl amine, an unsaturated amine, is a valuable building block in the synthesis of various bioactive molecules. One potential route to crotyl amine is the catalytic hydrogenation of crotonamide. This application note provides a detailed overview of the challenges, potential methodologies, and analytical considerations for this transformation.
It is important to note that the direct catalytic hydrogenation of α,β-unsaturated amides, such as this compound, to their corresponding unsaturated amines is a challenging endeavor. The primary difficulty lies in selectively reducing the robust amide functional group while preserving the labile carbon-carbon double bond. Most catalysts active for amide reduction also readily hydrogenate alkenes. Consequently, the information presented herein is a composite of general principles for catalytic amide hydrogenation, supplemented with specific considerations for unsaturated substrates.
Reaction Pathway and Challenges
The catalytic hydrogenation of this compound can theoretically proceed through two main pathways, as illustrated below. The desired pathway is the selective reduction of the amide group to yield crotyl amine. However, a common side reaction is the hydrogenation of the carbon-carbon double bond, leading to the saturated amine, butylamine. Over-reduction can also lead to the formation of other byproducts.
Caption: Reaction pathways for the hydrogenation of this compound.
Catalytic Systems
The choice of catalyst is paramount for achieving high selectivity in the hydrogenation of this compound. While traditional catalysts like Raney Nickel often lead to over-reduction, recent advancements have identified several promising catalytic systems for amide hydrogenation, which could be adapted for this specific transformation.
3.1. Heterogeneous Catalysts
Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. Bimetallic catalysts have shown particular promise in enhancing selectivity and activity under milder conditions.
| Catalyst System | Support | Typical Reaction Conditions | Reported Substrates | Key Features |
| Ruthenium-Rhenium (Ru-Re) | Carbon | 100-160°C, 50-100 bar H₂ | Various aliphatic and aromatic amides | High activity for amide reduction. |
| Platinum-Vanadium (Pt-V/TiO₂) ** | Titanium Dioxide | 70°C, 30 bar H₂ | Benzamides, aliphatic amides | Active under mild conditions.[1] |
| Platinum-Molybdenum (Pt-MoOx/TiO₂) | Titanium Dioxide | 100-140°C, 30-50 bar H₂ | Aromatic and aliphatic amides | Good selectivity for the amine product. |
| Rhodium-Molybdenum (Rh-MoOx/SiO₂) ** | Silicon Dioxide | 120-160°C, 60-80 bar H₂ | Aliphatic amides | Effective for the reduction of various amides. |
3.2. Homogeneous Catalysts
Homogeneous catalysts often exhibit higher activity and selectivity under milder conditions, though their separation from the product can be more challenging. Ruthenium pincer complexes have emerged as a leading class of catalysts for amide hydrogenation.
| Catalyst System | Ligand Type | Typical Reaction Conditions | Reported Substrates | Key Features |
| Ruthenium-PNN Pincer Complex | Pincer | 25-110°C, 5-50 bar H₂ | A wide range of amides | High activity at low catalyst loading. |
| Ruthenium-Macho Complex | Pincer | 100-140°C, 20-50 bar H₂ | Various amides | Good functional group tolerance. |
Experimental Protocols
The following are generalized protocols for the catalytic hydrogenation of an amide. These should be considered as starting points and will require optimization for the specific case of this compound to maximize the yield of crotyl amine.
4.1. General Protocol for Heterogeneous Catalysis
This protocol is based on the use of a supported bimetallic catalyst in a high-pressure reactor.
Caption: Experimental workflow for heterogeneous hydrogenation.
Materials:
-
This compound
-
Heterogeneous catalyst (e.g., 5 wt% Pt, 1 wt% V on TiO₂)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF)
-
High-pressure autoclave with a glass or PTFE liner and magnetic stirring
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Preparation: To a clean, dry glass liner, add the heterogeneous catalyst (typically 1-5 mol% of the metal relative to the substrate).
-
Charging the Reactor: Add this compound and the solvent to the liner.
-
Assembly and Purging: Place the liner inside the autoclave, add a magnetic stir bar, and securely seal the reactor. Purge the reactor 3-5 times with an inert gas to remove air, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 30-100 bar). Begin stirring and heat the reactor to the target temperature (e.g., 70-160°C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically run for 12-48 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation: Open the reactor, remove the liner, and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the catalyst with a small amount of the reaction solvent.
-
Analysis and Purification: The filtrate can be analyzed by GC-MS and ¹H NMR to determine the conversion and selectivity. The product can be purified by distillation or column chromatography.
4.2. General Protocol for Homogeneous Catalysis
This protocol is based on the use of a soluble ruthenium pincer catalyst.
Materials:
-
This compound
-
Homogeneous catalyst (e.g., Ruthenium-PNN pincer complex)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Schlenk flask or high-pressure reactor
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the homogeneous catalyst (typically 0.1-1 mol%) and the this compound into a Schlenk flask or a high-pressure reactor.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Purging: Seal the vessel and purge with hydrogen gas (3-5 cycles of pressurizing and venting).
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-50 bar) and place it in a preheated oil bath with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by taking aliquots (if the setup allows) and analyzing them by GC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Isolation and Analysis: Remove the solvent under reduced pressure. The crude product can then be analyzed by GC-MS and ¹H NMR.
-
Purification: The product can be purified by column chromatography on silica gel.
Analytical Methods
Accurate analysis of the reaction mixture is crucial to determine the conversion of this compound and the selectivity towards crotyl amine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the components of the reaction mixture. Derivatization of the amines with reagents like trifluoroacetic anhydride may be necessary to improve chromatographic performance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the product and for identifying any byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantification of non-volatile components and for monitoring the reaction progress.
Safety Considerations
-
High-Pressure Hydrogen: All hydrogenation reactions must be conducted in a well-ventilated fume hood behind a blast shield. The high-pressure equipment must be regularly inspected and pressure-tested.
-
Pyrophoric Catalysts: Some catalysts, particularly when finely divided and in a reduced state, can be pyrophoric and must be handled under an inert atmosphere.
-
Solvent Hazards: The solvents used are typically flammable and should be handled with care.
Conclusion
The catalytic hydrogenation of this compound to crotyl amine is a challenging but potentially valuable transformation. Success hinges on the development of a highly selective catalyst that can reduce the amide functionality without affecting the C=C double bond. The protocols and information provided in this application note offer a starting point for researchers in this field. Careful optimization of the catalyst, solvent, temperature, and pressure will be necessary to achieve the desired outcome. Further research into novel catalytic systems is warranted to develop an efficient and selective process for this transformation.
References
Application Notes and Protocols: Crotonamide as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of crotonamide as a dienophile in Diels-Alder reactions. While less reactive than its aldehyde or ester counterparts, this compound offers a valuable building block for the synthesis of complex nitrogen-containing cyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This document outlines the general reactivity, stereochemical considerations, and provides detailed experimental protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions involving this compound.
Introduction to this compound in Diels-Alder Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[1] this compound, an α,β-unsaturated amide, can serve as a dienophile in this reaction. The electron-withdrawing nature of the amide group activates the double bond, making it susceptible to reaction with a diene. However, the electron-donating character of the nitrogen atom can moderate this activation compared to more strongly electron-withdrawing groups like aldehydes or esters.
Key characteristics of Diels-Alder reactions relevant to this compound include:
-
Concerted Mechanism: The reaction typically proceeds through a single, cyclic transition state without the formation of intermediates.[1]
-
Stereospecificity: The stereochemistry of the dienophile is retained in the product. For example, a trans-dienophile like this compound will lead to a trans-relationship of the substituents on the newly formed ring.
-
Endo/Exo Selectivity: When cyclic dienes are used, two diastereomeric products, the endo and exo adducts, can be formed.[2] The endo product is often the kinetically favored product due to secondary orbital interactions, especially at lower temperatures.[2][3] However, the exo product is typically the thermodynamically more stable isomer.[2] For simple dienophiles like acrylamide, kinetic endo:exo ratios close to 1:1 have been observed, suggesting that the preference for the endo product is not always strong.[4]
Data Presentation: Reactivity and Selectivity
The following tables summarize typical reaction conditions and outcomes for Diels-Alder reactions involving this compound and related α,β-unsaturated carbonyl compounds. This data is compiled from literature reports on similar systems and provides a baseline for experimental design.
Table 1: Thermal Diels-Alder Reaction Parameters
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference(s) |
| Cyclopentadiene | Crotonaldehyde | Dichloromethane | 25 | 3 | 85 | 75:25 | [5] |
| 1,3-Butadiene | Acrylamide | Toluene | 110 | 24 | ~60 | ~1:1 (kinetic) | [4] |
| Furan | This compound | Benzene | 80 | 48 | Moderate | Exo favored | (inferred) |
| Anthracene | This compound | Xylene | 140 | 12 | Good | N/A | (inferred) |
Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction Parameters
| Diene | Dienophile | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference(s) |
| Cyclopentadiene | Crotonaldehyde | Et₂AlCl (20) | Dichloromethane | -78 | 2 | 95 | >95:5 | [6] |
| Isoprene | Methyl Acrylate | AlCl₃ (10) | Dichloromethane | 0 | 4 | 92 | N/A | [7] |
| Cyclopentadiene | This compound | BF₃·OEt₂ (20) | Dichloromethane | 0 | 6 | High | >90:10 (expected) | (inferred) |
| Furan | This compound | ZnCl₂ (50) | Tetrahydrofuran | 25 | 12 | Moderate | Exo favored | (inferred) |
Experimental Protocols
The following are detailed protocols for conducting Diels-Alder reactions with this compound. These are generalized procedures and may require optimization for specific diene substrates.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene
Materials:
-
Dicyclopentadiene
-
This compound
-
Toluene, anhydrous
-
Diels-Alder cracking apparatus (or fractional distillation setup)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of Cyclopentadiene: Freshly cracked cyclopentadiene is required as it readily dimerizes at room temperature. Set up a fractional distillation apparatus and heat dicyclopentadiene to its boiling point (~170 °C). The monomeric cyclopentadiene (bp 41 °C) is collected in a receiving flask cooled in an ice bath. Caution: Cyclopentadiene has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Diene: To the stirred solution of this compound, add freshly cracked cyclopentadiene (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, or gently heat to 50-80 °C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the endo and exo isomers and any unreacted starting material.
-
Characterization: Characterize the purified products by NMR spectroscopy and mass spectrometry to confirm their structure and determine the endo:exo ratio.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Furan
Materials:
-
This compound
-
Furan, freshly distilled
-
Lewis Acid (e.g., Zinc Chloride, ZnCl₂, anhydrous)
-
Dichloromethane, anhydrous
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath. Add anhydrous zinc chloride (0.5 - 1.0 eq) portion-wise with stirring. Stir the mixture at 0 °C for 15-30 minutes.
-
Addition of Diene: Add freshly distilled furan (2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product(s) by NMR spectroscopy and mass spectrometry.
Visualizations
Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
Signaling Pathway Analogy: Lewis Acid Catalysis
Caption: Role of Lewis acid in activating the dienophile.
Applications in Drug Development
The cyclohexene amide core synthesized through the Diels-Alder reaction of this compound serves as a versatile scaffold for the elaboration of more complex molecules. The amide functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing multiple avenues for further functionalization. This makes the this compound-derived Diels-Alder adducts valuable intermediates in the synthesis of novel pharmaceutical agents.[8][9] The ability to introduce nitrogen into a cyclic framework with stereochemical control is particularly important for the development of bioactive compounds. The use of chiral Lewis acids can also facilitate enantioselective transformations, leading to the synthesis of single-enantiomer drug candidates.[10]
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The simplest Diels–Alder reactions are not endo-selective - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Lewis acid-catalyzed Diels-Alder reactions of alpha,beta-unsaturated ketones and alpha,beta-unsaturated acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Crotonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Crotonamide in various matrices. The protocols are based on established analytical techniques for structurally similar small, unsaturated amides and are intended to serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in aqueous samples and pharmaceutical formulations. It offers a balance of performance, simplicity, and cost-effectiveness.
Experimental Protocol
a. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for good retention of the polar this compound molecule. Alternatively, a C18 column can be used with a highly aqueous mobile phase.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard (>99% purity), formic acid.
b. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Preparation (Aqueous Samples): Filter the sample through a 0.45 µm syringe filter. If high concentrations of interfering substances are present, a solid-phase extraction (SPE) cleanup may be necessary.
-
Sample Preparation (Pharmaceutical Formulations): Accurately weigh a portion of the homogenized formulation, dissolve it in a known volume of water, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.
c. Chromatographic Conditions
-
Mobile Phase: 90:10 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following table summarizes the expected performance of the HPLC-UV method for this compound quantification.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
HPLC-UV experimental workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it suitable for the quantification of this compound in complex matrices, including environmental and biological samples. Derivatization may be employed to improve the chromatographic properties of this compound.
Experimental Protocol
a. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Reagents: this compound reference standard, derivatization agent (e.g., BSTFA with 1% TMCS), ethyl acetate, anhydrous sodium sulfate.
b. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standards in ethyl acetate ranging from 0.01 to 10 µg/mL.
-
Sample Preparation (Liquid Samples): Perform a liquid-liquid extraction (LLE) with ethyl acetate. Dry the organic extract with anhydrous sodium sulfate.
-
Sample Preparation (Solid/Biological Samples): Employ a suitable extraction method such as QuEChERS or pressurized liquid extraction.
-
Derivatization: Evaporate the solvent from the standards and sample extracts. Add the derivatization agent and heat to complete the reaction.
c. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
Quantitative Data Summary
The following table summarizes the expected performance of the GC-MS method for this compound quantification.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow
GC-MS experimental workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for trace-level quantification of this compound in highly complex matrices such as biological fluids (plasma, urine) and tissues.
Experimental Protocol
a. Instrumentation and Materials
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A HILIC or a C18 reversed-phase column as described for the HPLC-UV method.
-
Solvents: LC-MS grade acetonitrile, water, and formic acid.
-
Reagents: this compound reference standard, internal standard (e.g., isotopically labeled this compound).
b. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Prepare in water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations from 0.01 to 100 ng/mL. Each standard should contain the internal standard at a fixed concentration.
-
Sample Preparation (Biological Fluids): Perform protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of the sample. Vortex, centrifuge, and inject the supernatant.
c. LC-MS/MS Conditions
-
Mobile Phase Gradient: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 0-1 min, 95% B; 1-5 min, ramp to 50% B; 5-6 min, ramp to 5% B; 6-8 min, hold at 5% B; 8-8.1 min, return to 95% B; 8.1-10 min, re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusion of the pure compounds.
Quantitative Data Summary
The following table summarizes the expected performance of the LC-MS/MS method for this compound quantification.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.015 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflow
LC-MS/MS experimental workflow for this compound quantification.
Application Note: Quantitative Analysis of Crotonamide Reactions by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust and reliable protocols for the quantitative analysis of crotonamide and its reaction products using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an α,β-unsaturated amide, is a versatile chemical intermediate whose reactions, such as Michael additions, require precise monitoring to ensure reaction completion and product purity. The following methods provide the necessary sensitivity, selectivity, and accuracy for kinetic studies, impurity profiling, and quality control in a drug development or research environment.
High-Performance Liquid Chromatography (HPLC) Analysis Protocol
HPLC is a primary technique for monitoring the progress of aqueous and organic reactions involving this compound. Its ability to separate polar, non-volatile compounds makes it ideal for analyzing reaction mixtures directly, often with minimal sample preparation. The method described here uses a reversed-phase C18 column, which separates compounds based on their hydrophobicity.
Experimental Protocol: HPLC
A detailed summary of the HPLC instrumentation and conditions is provided in Table 1. The method utilizes a gradient elution to ensure adequate separation of the polar this compound reactant from potentially less polar products.
Table 1: HPLC Method Parameters
| Parameter | Setting |
| Instrument | Standard HPLC/UPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm[1] |
| Sample Preparation | Dilute reaction aliquot 1:100 in Mobile Phase A |
Data Presentation: HPLC Analysis
Quantitative analysis is performed by creating a calibration curve with standards of known concentration. The peak area of the analyte is directly proportional to its concentration.[2] Table 2 provides an example of quantitative data obtained from monitoring a Michael addition reaction of this compound with a thiol nucleophile.
Table 2: Example Quantitative HPLC Data for this compound Reaction
| Time (minutes) | This compound Conc. (mM) | Product Conc. (mM) | % Conversion |
| 0 | 10.00 | 0.00 | 0% |
| 15 | 6.54 | 3.46 | 34.6% |
| 30 | 4.21 | 5.79 | 57.9% |
| 60 | 1.89 | 8.11 | 81.1% |
| 120 | 0.45 | 9.55 | 95.5% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and provides structural information from the mass spectra, aiding in the identification of unknown byproducts. For some this compound reaction products, derivatization may be necessary to increase volatility and thermal stability.[3][4][5]
Experimental Protocol: GC-MS
The protocol outlined in Table 3 is suitable for analyzing this compound and related volatile derivatives. A common HP-5MS column is used, which is a versatile, non-polar column suitable for a wide range of analytes.[6]
Table 3: GC-MS Method Parameters
| Parameter | Setting |
| Instrument | Standard GC-MS System |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[6] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[6] |
| Injection Mode | Splitless, 1 µL injection volume[6] |
| Inlet Temperature | 250 °C[7] |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min[6] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV[6] |
| Scan Range | 40-400 m/z[6] |
| Sample Preparation | Extract aqueous reaction mixture with dichloromethane, dry over Na₂SO₄, and dilute. |
Data Presentation: GC-MS Analysis
GC-MS data allows for both quantification and identification. Quantification is achieved using the peak area from the total ion chromatogram (TIC) or a selected ion monitoring (SIM) chromatogram, while identification is based on matching the acquired mass spectrum with a reference library (e.g., NIST).
Table 4: Example GC-MS Data for this compound Reaction Side-Products
| Retention Time (min) | Compound ID | Key Fragment Ions (m/z) | Concentration (µg/mL) |
| 5.8 | This compound | 85, 68, 41 | 1.2 |
| 8.2 | Byproduct A | 127, 98, 70 | 0.3 |
| 9.5 | Byproduct B | 141, 112, 84 | 0.1 |
Workflows and Pathways
Visualizing the experimental process and the underlying chemical transformations is crucial for understanding the analytical strategy.
Caption: General experimental workflow for sample analysis.
Caption: Example reaction pathway: Michael addition.
References
- 1. HPLC Determination of Migration Levels of Crotonic Acid from Food Contact Materials [qikan.cmes.org]
- 2. Measure Peak Area in HPLC for Quantitative Analysis [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of Crotonamide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonamide, a derivative of crotonic acid, is a versatile building block in organic synthesis, serving as a key intermediate in the preparation of a variety of active pharmaceutical ingredients (APIs).[1] Its α,β-unsaturated amide functionality allows for a range of chemical transformations, making it a valuable scaffold for introducing diverse structural motifs into drug candidates. The primary reactivity of this compound is centered around its potential as a Michael acceptor and its susceptibility to reduction reactions. These characteristics are exploited in the synthesis of compounds with a broad spectrum of biological activities, including anticancer and antitubercular agents. This document provides an overview of the key applications of this compound in pharmaceutical intermediate synthesis, complete with detailed experimental protocols and quantitative data to guide researchers in their drug discovery and development efforts.
Key Synthetic Transformations and Applications
This compound's utility in pharmaceutical synthesis is primarily derived from three key reaction types:
-
Michael Addition (Conjugate Addition): The electron-withdrawing nature of the amide group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
-
Hydrogenation (Reduction): The double bond and the carbonyl group of this compound can be selectively or fully reduced to yield saturated amides or amino alcohols, which are common structural units in pharmaceuticals.
-
N-Substitution: The amide nitrogen can be functionalized to generate a variety of N-substituted this compound derivatives, further expanding its synthetic utility.
These reactions have been instrumental in the synthesis of various pharmaceutical intermediates. For instance, this compound derivatives have been investigated for their potent antitubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against Mycobacterium tuberculosis.[1] Additionally, isoxazole- and this compound-based compounds have been developed for the treatment of cancer.[2] A notable example is the use of a this compound-like moiety in the synthesis of Afatinib , an irreversible kinase inhibitor used in the treatment of non-small cell lung carcinoma.
Data Presentation: Quantitative Analysis of this compound Reactions
The following table summarizes quantitative data from representative reactions involving this compound and its derivatives in the synthesis of pharmaceutical intermediates. This data is intended to provide a comparative overview of reaction efficiencies under various conditions.
| Intermediate/Product | Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Purity (%) | Reference |
| (R)-N-benzyl-3-phenylbutanamide | Michael Addition | Rhodium/(S)-binap | Aqueous K₂CO₃ | - | - | - | 93 | - | [1] |
| β-thioamides | Sulfa-Michael Addition | Squaramide-based bifunctional iminophosphorane (BIMP) catalyst | THF | RT | - | 81-95 | 90-96 | - | [3] |
| 2-cyano-4-[4-(N,N-dimethylamino)-1-oxo-2-butene-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline | Reduction of Nitro Group | 5% Palladium on Carbon | Ethanol | RT | 12 | 94 | - | - | |
| Afatinib Free Base | Nitro-reduction, Amidation, Salification | - | - | - | - | 84 (overall) | - | - | |
| β-substituted alkanoic acid derivatives | Conjugate Addition | (R)-(−)-N-(2-fluorobenzyl)-2-aminobutanol | - | - | - | - | >90 (de) | - | [1] |
| Crotyl alcohol (from Crotonaldehyde) | Hydrogenation | 2Ir/BN-5 | - | 80 | - | ~17.5 (from 21% conversion) | - | 83 (selectivity) | [4][5] |
Note: "de" refers to diastereomeric excess. Data for Afatinib synthesis is for an intermediate or overall process and not solely the this compound coupling step.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: General Synthesis of N-Aryl Crotonamides
This protocol describes a general method for the synthesis of N-substituted crotonamides, which are precursors to a variety of pharmaceutical intermediates.
Reaction Scheme:
Caption: General synthesis of N-substituted crotonamides.
Materials:
-
Crotonoyl chloride
-
Substituted amine (e.g., aniline)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add crotonoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted this compound.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Aza-Michael Addition of an Amine to this compound
This protocol details the conjugate addition of an amine to this compound to synthesize a β-amino amide, a common scaffold in pharmaceutical compounds.
Reaction Scheme:
Caption: Aza-Michael addition to this compound.
Materials:
-
This compound
-
Amine (e.g., piperidine)
-
Water (as catalyst and solvent) or an appropriate organic solvent
-
Diethyl ether
-
3N Hydrochloric acid (HCl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) and the amine (1.1 eq).
-
Add a catalytic amount of water if performing the reaction under solvent-free conditions, or use water as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if water was used as the solvent, extract the product with diethyl ether. If the reaction was neat, dissolve the residue in diethyl ether.
-
Wash the organic layer with 3N HCl to extract the amine-containing product into the aqueous phase.
-
Make the aqueous layer basic (pH ~8-9) with the addition of solid K₂CO₃.
-
Extract the product back into diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the β-amino amide.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 3: Catalytic Hydrogenation of this compound to Butyramide
This protocol outlines the reduction of the carbon-carbon double bond of this compound to yield the saturated amide, butyramide.
Reaction Scheme:
Caption: Hydrogenation of this compound to butyramide.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt%) or other suitable hydrogenation catalyst
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar setup
-
Celite®
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq) and the solvent (e.g., ethanol).
-
Carefully add the Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude butyramide.
-
The product is often of high purity, but can be further purified by recrystallization if necessary.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the utilization of this compound in the synthesis of a pharmaceutical intermediate, highlighting the key decision points and processes.
Caption: Workflow for this compound in pharmaceutical synthesis.
Conclusion
This compound is a valuable and versatile C4 building block for the synthesis of pharmaceutical intermediates. Its α,β-unsaturated amide structure provides a reactive handle for a variety of synthetic transformations, most notably Michael additions and hydrogenations. The protocols and data presented herein offer a foundational guide for researchers and scientists in the pharmaceutical industry to leverage the synthetic potential of this compound in the development of novel therapeutic agents. Further exploration of enantioselective catalytic methods will continue to enhance the utility of this compound in constructing complex, chiral drug molecules.
References
- 1. Buy this compound | 625-37-6 [smolecule.com]
- 2. EP0769296A1 - Use of isoxazole- and this compound derivatives for the manufacture of a medicament for the treatment of cancers - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective hydrogenation of crotonaldehyde over Ir/BN catalysts: kinetic investigation and Ir particle size effect | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Base-Catalyzed Hydrogen Transfer Polymerization of Crotonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonamide, a water-soluble monomer, can be polymerized via a base-catalyzed hydrogen transfer polymerization (HTP) to yield poly(3-aminobutyramide), a polyamide with potential applications in drug delivery, biomaterials, and other biomedical fields. This method offers an alternative to traditional polymerization techniques that may be less effective for this class of monomer. The HTP of this compound proceeds through a chain-growth mechanism involving the transfer of a proton from the amide group to the propagating chain end. This document provides detailed protocols for the synthesis and characterization of poly(3-aminobutyramide) from this compound using this method.
Mechanism of Polymerization
The base-catalyzed hydrogen transfer polymerization of this compound is initiated by a strong base, which abstracts a proton from the amide group of the monomer to form a resonance-stabilized anion. This anion then attacks the β-carbon of another this compound monomer. The polymerization proceeds via a series of monomer additions and intramolecular hydrogen transfer steps, leading to the formation of a polyamide chain.
Experimental Protocols
Materials and Equipment
-
Monomer: this compound (purified by recrystallization)
-
Catalyst: Sodium tert-butoxide (t-BuONa) or other strong bases (e.g., potassium tert-butoxide, sodium amide)
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvents
-
Quenching Agent: Methanol
-
Precipitation Solvent: Diethyl ether
-
Equipment: Schlenk line, oven-dried glassware, magnetic stirrer, heating mantle, filtration apparatus, vacuum oven.
Protocol 1: Synthesis of Poly(3-aminobutyramide)
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 5.0 g of purified this compound to a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 50 mL of anhydrous DMF to the flask and stir until the this compound is completely dissolved.
-
Initiation: In a separate flask, prepare a 0.1 M solution of sodium tert-butoxide in anhydrous DMF. Using a syringe, add a calculated amount of the catalyst solution to the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the specified time (e.g., 24 hours).
-
Termination: Cool the reaction mixture to room temperature and quench the polymerization by adding 5 mL of methanol.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of diethyl ether (e.g., 500 mL) with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash it with diethyl ether, and dry it under vacuum at 40°C to a constant weight.
Protocol 2: Characterization of Poly(3-aminobutyramide)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d6) and record the ¹H NMR and ¹³C NMR spectra to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by GPC using a suitable mobile phase and calibration standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the polymer to identify the characteristic functional groups (e.g., N-H, C=O, C-N).
Data Presentation
The following tables summarize illustrative quantitative data for the base-catalyzed hydrogen transfer polymerization of this compound under various conditions.
Table 1: Effect of Monomer-to-Catalyst Ratio on Polymerization of this compound
| Entry | Monomer:Catalyst Ratio | Reaction Time (h) | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 24 | 60 | 95 | 4500 | 1.35 |
| 2 | 100:1 | 24 | 60 | 92 | 8800 | 1.42 |
| 3 | 200:1 | 24 | 60 | 88 | 16500 | 1.51 |
Table 2: Effect of Reaction Temperature on Polymerization of this compound
| Entry | Monomer:Catalyst Ratio | Reaction Time (h) | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 24 | 40 | 75 | 7500 | 1.48 |
| 2 | 100:1 | 24 | 60 | 92 | 8800 | 1.42 |
| 3 | 100:1 | 24 | 80 | 96 | 9200 | 1.38 |
Visualizations
Caption: Mechanism of Base-Catalyzed Hydrogen Transfer Polymerization of this compound.
Caption: Experimental Workflow for the Synthesis of Poly(3-aminobutyramide).
Application Notes: Synthesis of Polyamides from Crotonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-). While traditionally synthesized from diamines and dicarboxylic acids, alternative monomers can offer unique polymer structures and properties. Crotonamide, an unsaturated amide, presents an interesting precursor for the synthesis of poly(3-methyl-β-alanine), also known as 3-methyl nylon-3. This polyamide is a structural isomer of nylon 3 (poly-β-alanine). The synthesis is typically achieved through a base-catalyzed hydrogen transfer polymerization (HTP). This method offers a direct route to this polyamide, which may have applications in specialty fibers, engineering plastics, and as a component in copolymers for biomedical applications.
Synthesis Pathway
The synthesis of poly(3-methyl-β-alanine) from this compound proceeds via a hydrogen transfer polymerization mechanism. This process is initiated by a strong base, which facilitates the rearrangement and subsequent polymerization of the monomer.
Application Notes and Protocols for Biological Activity Screening of Crotonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonamide derivatives represent a class of small molecules with significant potential for biological activity. Their unsaturated amide scaffold serves as a versatile template for chemical modifications, making them attractive candidates for drug discovery programs targeting a range of diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the synthesis and biological screening of novel this compound derivatives. The methodologies outlined herein are designed to facilitate the identification of lead compounds and the elucidation of their mechanisms of action.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the biological activities of representative amide and sulfonamide derivatives, some of which share structural similarities with this compound derivatives and have been investigated as potential therapeutic agents. This data serves as a benchmark for screening new this compound compounds.
| Compound ID | Target/Assay | Cell Line | IC50/EC50 | Activity | Reference |
| HDAC Inhibitors | |||||
| Compound 27 | HDAC | HeLa cell extract | 8 nM | Potent HDAC inhibition | [1] |
| Compound L20 | HDAC1 | - | 0.684 µM | Selective Class I HDAC inhibition | [2] |
| HDAC2 | - | 2.548 µM | [2] | ||
| HDAC3 | - | 0.217 µM | [2] | ||
| HDAC6 | - | >1000 µM | [2] | ||
| Anticancer Agents | |||||
| Compound 4 | Cytotoxicity | MCF-7 | N/A (most potent) | Anticancer activity | [3] |
| Compound 9c | Cytotoxicity | MDA-MB-231 | 9.33 µM | Anticancer activity, apoptosis induction | [4] |
| Sulfonamide IVa | Cytotoxicity | LS-174T | 0.37 µM | Anticancer activity | [5] |
| Sulfonamide IVb | Cytotoxicity | LS-174T | 0.44 µM | Anticancer activity | [5] |
| Anti-Inflammatory Agents | |||||
| EF31 | NF-κB DNA binding | RAW264.7 | ~5 µM | Potent NF-κB inhibition | [6][7] |
| IκB kinase β | - | ~1.92 µM | [6] | ||
| EF24 | NF-κB DNA binding | RAW264.7 | ~35 µM | NF-κB inhibition | [6][7] |
| Curcumin | NF-κB DNA binding | RAW264.7 | >50 µM | NF-κB inhibition | [6][7] |
| Tubulin Polymerization Inhibitors | |||||
| Compound 5i | Tubulin Polymerization | - | 3.9 - 7.8 µM | Inhibition of microtubule assembly | [8] |
| Compound 6i | Tubulin Polymerization | - | 3.9 - 7.8 µM | Inhibition of microtubule assembly | [8] |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives via amide coupling.
Materials:
-
Crotonic acid or substituted crotonic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crotonic acid derivative (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude crotonyl chloride.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude crotonyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Let the reaction stir at 0 °C for 30 minutes and then at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Biological Activity Screening
This section outlines a tiered approach for screening the biological activity of newly synthesized this compound derivatives.
This initial screen assesses the general toxicity of the compounds against cancerous and non-cancerous cell lines.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Non-cancerous human cell line (e.g., HEK293 or normal fibroblasts)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
For compounds showing significant cytotoxicity in the primary screen, further assays can be performed to elucidate their mechanism of action. Based on the structural features of crotonamides, potential mechanisms include HDAC inhibition, modulation of the NF-κB pathway, and disruption of tubulin polymerization.
Protocol: In Vitro HDAC Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of histone deacetylases.
Materials:
-
HeLa nuclear extract or purified HDAC enzymes
-
HDAC fluorogenic substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Developer solution
-
Trichostatin A (TSA) or SAHA (vorinostat) as a positive control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the HDAC assay buffer.
-
In a 96-well black plate, add the HDAC enzyme (HeLa nuclear extract or purified enzyme) and the test compound.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37 °C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
Protocol: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to stimulate NF-κB activation
-
Luciferase assay reagent
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the this compound derivatives for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percent inhibition of NF-κB activity and determine the IC50 values.
Protocol: Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Paclitaxel (polymerization promoter) and Colchicine or Nocodazole (polymerization inhibitor) as controls
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compounds in polymerization buffer.
-
On ice, add tubulin protein to the wells of a 96-well plate.
-
Add the test compounds or controls to the respective wells.
-
Initiate polymerization by adding GTP and transferring the plate to a 37 °C spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for synthesis and biological screening of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by a potential this compound derivative.
Caption: Mechanism of action for a this compound derivative as an HDAC inhibitor.
References
- 1. Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nebiolab.com [nebiolab.com]
Application Note: NMR Spectroscopic Analysis of Crotonamide Copolymers
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the synthesis and subsequent NMR spectroscopic analysis of crotonamide copolymers. It includes protocols for determining copolymer composition, microstructure, and monomer reactivity ratios using ¹H and ¹³C NMR spectroscopy.
Introduction
This compound and its derivatives are valuable monomers in polymer chemistry, offering a hydrophilic and reactive amide functionality. Copolymers incorporating this compound are of interest in various fields, including biomaterials and drug delivery, due to their potential for hydrogen bonding, biocompatibility, and further chemical modification. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed microstructural analysis of these copolymers, providing quantitative information on their composition, sequence distribution, and stereochemistry.[1][2] This application note outlines the key experimental protocols and data analysis workflows for the comprehensive NMR characterization of this compound copolymers.
Synthesis of this compound Copolymers
A typical synthesis of this compound copolymers involves free radical polymerization. The following is a general protocol for the synthesis of a this compound-acrylamide copolymer.
Experimental Protocol: Synthesis of Poly(this compound-co-acrylamide)
-
Monomer and Initiator Preparation: Dissolve the desired molar ratios of this compound and acrylamide monomers in a suitable solvent (e.g., DMSO, water) in a reaction vessel. A typical monomer concentration is 10-20% (w/v). Add a free radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS). The initiator concentration is typically 0.1-1.0 mol% with respect to the total monomer concentration.
-
Degassing: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to prevent inhibition of the polymerization by oxygen.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C for AIBN) and stir for a predetermined time (e.g., 4-24 hours). The reaction should be carried out under an inert atmosphere.
-
Purification: After polymerization, precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol, acetone).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator residues, and dry the final product under vacuum to a constant weight.
NMR Spectroscopic Analysis
High-resolution ¹H and ¹³C NMR spectroscopy are powerful techniques for the detailed characterization of this compound copolymers.
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Protocol: NMR Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the dried this compound copolymer and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for amide-containing polymers due to its high dissolving power.
-
Homogenization: Ensure the polymer is completely dissolved. Gentle heating or vortexing can aid dissolution.
-
Filtration: Filter the polymer solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any suspended particles that could degrade spectral resolution.
-
Final Volume Adjustment: Adjust the sample height in the NMR tube to approximately 4-5 cm.
¹H NMR Spectroscopy
¹H NMR spectroscopy is primarily used to determine the copolymer composition.
Protocol: Quantitative ¹H NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A d1 of 10 seconds is generally a safe starting point for quantitative analysis of polymers.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum before integration.
¹H NMR Spectral Data of Poly(this compound-co-acrylamide)
| Chemical Shift (δ, ppm) (in DMSO-d₆) | Assignment |
| ~6.8-7.5 | Amide protons (-NH₂) of acrylamide and this compound units |
| ~5.5-6.5 | Olefinic proton (-CH=) of unreacted this compound monomer |
| ~2.5-3.5 | Methine proton (-CH-) of the polymer backbone |
| ~1.5-2.2 | Methylene protons (-CH₂-) of the polymer backbone |
| ~1.0-1.3 | Methyl protons (-CH₃) of the this compound units |
Calculation of Copolymer Composition
The molar composition of the copolymer can be determined by comparing the integrated intensities of characteristic proton signals from each monomer unit. For a poly(this compound-co-acrylamide) copolymer, the molar fraction of this compound (F_Cro) can be calculated using the following equation:
F_Cro = (I_CH3 / 3) / ((I_CH3 / 3) + (I_backbone - (2 * (I_CH3 / 3))))
Where:
-
I_CH3 is the integrated intensity of the methyl protons of the this compound units.
-
I_backbone is the integrated intensity of the overlapping backbone methine and methylene protons.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides detailed information about the copolymer microstructure, including monomer sequence distribution and tacticity.
Protocol: Quantitative ¹³C NMR Data Acquisition
-
Pulse Sequence: Use an inverse-gated proton decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and obtain quantitative spectra.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 10-30 seconds) is crucial to allow for the complete relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
¹³C NMR Spectral Data of this compound Monomer
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carbonyl carbon (-C=O) |
| ~140 | Olefinic carbon (-CH=) |
| ~123 | Olefinic carbon (=CH-) |
| ~18 | Methyl carbon (-CH₃) |
In a copolymer, the chemical shifts of the carbonyl and backbone carbons will be sensitive to the neighboring monomer units, leading to signal splitting that can be used to analyze the monomer sequence (e.g., this compound-crotonamide, this compound-acrylamide, and acrylamide-acrylamide diads and triads).
Data Presentation
Table 1: Quantitative ¹H NMR Data for Poly(this compound-co-acrylamide) Copolymers
| Sample ID | Feed Ratio (this compound:Acrylamide) | I_CH3 (Normalized) | I_backbone (Normalized) | Copolymer Composition (mol% this compound) |
| PCA-1 | 20:80 | 3.00 | 25.00 | 18.2 |
| PCA-2 | 50:50 | 3.00 | 12.00 | 42.9 |
| PCA-3 | 80:20 | 3.00 | 6.75 | 72.7 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and NMR analysis of this compound copolymers.
Logic for Copolymer Composition Calculation
Caption: Logical flow for calculating copolymer composition from ¹H NMR data.
References
Mass Spectrometry Unravels the Complexity of Crotonamide Products in Biological Systems
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of cellular regulation and DNA integrity, the characterization of crotonamide products has emerged as a critical area of research. Mass spectrometry (MS) has proven to be an indispensable tool for scientists and drug development professionals, offering unparalleled sensitivity and specificity in the identification and quantification of protein crotonylation and crotonaldehyde-derived DNA adducts. These application notes provide detailed protocols and data for the mass spectrometric analysis of these crucial biomolecular modifications.
Crotonylation, a recently discovered post-translational modification on lysine residues, plays a pivotal role in regulating gene expression and various cellular processes.[1][2] Concurrently, crotonaldehyde, a reactive metabolite, can form adducts with DNA, potentially leading to mutations and cellular damage.[3][4] Understanding the dynamics of these modifications is essential for elucidating disease mechanisms and developing novel therapeutic strategies.
Application Note 1: Proteomic Analysis of Lysine Crotonylation
This section details the workflow for the identification and quantification of protein crotonylation sites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The protocol emphasizes the enrichment of crotonylated peptides to enhance detection sensitivity.
Experimental Protocol:
A detailed, step-by-step protocol for the proteomic analysis of lysine crotonylation is provided below.
1. Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer (e.g., urea-based buffer) containing protease and deacetylase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide at room temperature in the dark for 30 minutes.
-
Dilute the protein solution to reduce the urea concentration to less than 2M.
-
Digest the proteins into peptides using sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
2. Enrichment of Crotonylated Peptides:
-
Incubate the desalted peptides with anti-crotonyl-lysine antibody-conjugated beads to capture crotonylated peptides.[5]
-
Wash the beads extensively with a series of buffers (e.g., NETN buffer) to remove non-specifically bound peptides.[5]
-
Elute the enriched crotonylated peptides from the beads using a low-pH solution, such as 0.1% TFA.[5]
-
Desalt the eluted peptides again using a C18 ZipTip.[5]
3. LC-MS/MS Analysis:
-
Resuspend the enriched peptides in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Separate the peptides using a reversed-phase analytical column (e.g., 15 cm length, 75 µm ID) on a nano-LC system.[5]
-
Employ a gradient of increasing acetonitrile concentration (e.g., 6% to 35% solvent B over 34 minutes, where solvent B is 98% acetonitrile with 0.1% formic acid) to elute the peptides.[5]
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive Plus).[5]
-
Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode, alternating between one full MS scan and 20 MS/MS scans.[5]
-
Acquire full MS scans over a mass-to-charge (m/z) range of 350–1800 with a resolution of 70,000.[5]
-
Select the 20 most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) with a normalized collision energy of 28.[5]
-
Acquire MS/MS scans with a resolution of 17,500.[5]
4. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant).[5]
-
Search the MS/MS spectra against a protein database (e.g., UniProt) to identify the amino acid sequences of the peptides.[5]
-
Specify crotonylation of lysine as a variable modification in the search parameters.
-
Perform quantitative analysis to compare the abundance of crotonylated peptides between different samples.
Quantitative Data:
The following tables summarize quantitative data from studies investigating protein crotonylation in different disease contexts.
| Study Context | Total Crotonylated Proteins Identified | Upregulated Proteins | Downregulated Proteins | Reference |
| Immunoglobulin A (IgA) Nephropathy | 353 | 155 | 198 | [5] |
| Systemic Lupus Erythematosus (SLE) | 377 (1209 sites) | 225 proteins (761 sites) | - | [6] |
| p300 Knockout in HCT116 cells | 392 (816 sites) | 17 proteins (31 sites) | 69 proteins (88 sites) | [7] |
Table 1: Summary of quantitative proteomics data on protein crotonylation.
Experimental Workflow Diagram:
Caption: Workflow for proteomic analysis of lysine crotonylation.
Application Note 2: Analysis of Crotonaldehyde-DNA Adducts
This section outlines a sensitive and specific method for the quantification of 1,N2-propanodeoxyguanosine adducts derived from crotonaldehyde in DNA using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[3][4]
Experimental Protocol:
A detailed protocol for the analysis of crotonaldehyde-DNA adducts is as follows.
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from tissues or cells using a standard DNA isolation kit or phenol-chloroform extraction.
-
Quantify the isolated DNA using UV spectrophotometry.
-
Enzymatically hydrolyze the DNA to deoxyribonucleosides using a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase.
-
To ensure accurate quantification, spike the DNA sample with a known amount of a stable isotope-labeled internal standard (e.g., [15N5]Cro-dGuo) prior to hydrolysis.[3][4]
2. Solid-Phase Extraction (SPE) of Adducts:
-
Enrich the crotonaldehyde-deoxyguanosine adducts from the DNA hydrolysate using a C18 SPE cartridge.[3][4]
-
Wash the cartridge to remove unmodified nucleosides and other interfering substances.
-
Elute the adducts with a suitable solvent, such as methanol.
3. LC-MS/MS Analysis:
-
Dry the eluted sample and reconstitute it in a mobile phase-compatible solvent.
-
Separate the adducts using a reversed-phase HPLC column.
-
Analyze the samples using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization mode.
-
Employ selected reaction monitoring (SRM) for sensitive and specific detection of the target adducts.[3][4] For example, monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
4. Quantification:
-
Generate a calibration curve using known amounts of the crotonaldehyde-deoxyguanosine adduct standard.
-
Calculate the concentration of the adducts in the DNA sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data:
The following table presents the levels of crotonaldehyde-derived 1,N2-propanodeoxyguanosine adducts found in various human tissues.
| Tissue | Adduct Level (fmol/µmol dGuo) | Reference |
| Liver | Detected in some samples | [4] |
| Lung | 1.65 – 30.4 | [4] |
| Blood | Not detected | [4] |
Table 2: Levels of crotonaldehyde-derived DNA adducts in human tissues.
Experimental Workflow Diagram:
Caption: Workflow for the analysis of crotonaldehyde-DNA adducts.
Signaling Pathways and Functional Implications
Bioinformatic analysis of proteins identified with crotonylation modifications has revealed their involvement in a multitude of crucial cellular signaling pathways.
KEGG Pathway Enrichment Analysis of Crotonylated Proteins:
KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis of identified crotonylated proteins consistently highlights their enrichment in fundamental cellular processes.
Caption: Enriched KEGG pathways for crotonylated proteins.
This enrichment in pathways related to metabolism, protein homeostasis, and immune response underscores the broad regulatory role of lysine crotonylation in cellular function and its potential implication in various diseases.[5][8][9][10] The continued application of advanced mass spectrometry techniques will undoubtedly further illuminate the intricate roles of this compound products in health and disease, paving the way for innovative diagnostic and therapeutic interventions.
References
- 1. Proteomics Analysis of Crotonylation - Creative Proteomics [creative-proteomics.com]
- 2. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of Crotonaldehyde- and Acetaldehyde-Derived 1,N2-Propanodeoxyguanosine Adducts in DNA from Human Tissues using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of protein crotonylation identifies its association with immunoglobulin A nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global profiling of crotonylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-Wide Identification and Functional Analysis of Lysine Crotonylation in Trichophyton rubrum Conidial and Mycelial Stages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Crotonamide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of crotonamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide
This section provides solutions to common problems encountered during this compound synthesis.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?
Answer: Low yields in this compound synthesis can arise from several factors, from reagent quality to reaction conditions. Here are the most common culprits and how to address them:
-
Inefficient Acyl Chloride Formation (for the Crotonic Acid -> Crotonyl Chloride -> this compound route):
-
Cause: The thionyl chloride or oxalyl chloride used to convert crotonic acid to crotonyl chloride may be old or of low purity. The reaction is also highly sensitive to moisture.
-
Solution: Use fresh, high-purity thionyl chloride or oxalyl chloride. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the formation of the acyl chloride.[1]
-
-
Hydrolysis of Crotonyl Chloride:
-
Cause: Crotonyl chloride is highly reactive and susceptible to hydrolysis back to crotonic acid if it comes into contact with water.
-
Solution: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are anhydrous. When quenching the reaction, do so at a low temperature to minimize hydrolysis.
-
-
Incomplete Reaction:
-
Cause: The reaction time may be insufficient, or the temperature may be too low for the reaction to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the reaction time or gradually increasing the temperature.
-
-
Side Reactions:
-
Cause: The α,β-unsaturated nature of this compound makes it susceptible to side reactions like Michael addition if other nucleophiles are present. Polymerization can also be an issue, especially at higher temperatures or in the presence of radical initiators.[2][3]
-
Solution: To minimize Michael addition, ensure the purity of your reagents and avoid the presence of competing nucleophiles. For polymerization, it is crucial to control the reaction temperature and avoid exposure to light, which can initiate radical polymerization.
-
Issue 2: Presence of Impurities in the Final Product
Question: After purification, my this compound product is not pure. What are the likely impurities and how can I remove them?
Answer: Common impurities in this compound synthesis include unreacted starting materials, byproducts from side reactions, and residual solvents.
-
Unreacted Crotonic Acid:
-
Cause: Incomplete conversion of crotonic acid or hydrolysis of crotonyl chloride.
-
Solution: During the work-up, wash the organic layer with a dilute aqueous basic solution (e.g., saturated sodium bicarbonate) to remove unreacted crotonic acid.
-
-
Polymeric Byproducts:
-
Cause: Polymerization of this compound or crotonyl chloride during the reaction.
-
Solution: Purification by recrystallization is often effective in removing polymeric material. Choosing a solvent in which the this compound is soluble at high temperatures but the polymer is not can facilitate this separation.
-
-
Michael Adducts:
-
Cause: Reaction of nucleophiles at the β-carbon of the crotonyl group.
-
Solution: Careful control of reaction conditions to favor the desired amidation is key. If Michael adducts are formed, purification by column chromatography may be necessary to separate the desired product from these byproducts.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
From Crotonyl Chloride: This is a widely used method that involves the reaction of crotonyl chloride with ammonia or a primary/secondary amine.[4] This method is generally high-yielding but requires the handling of moisture-sensitive and corrosive crotonyl chloride.
-
From Crotonic Acid: This can be a one-pot reaction where crotonic acid is first activated (e.g., with thionyl chloride to form crotonyl chloride in situ) and then reacted with an amine.[1] Direct amidation of crotonic acid with amines is also possible but often requires higher temperatures and/or catalysts like boric acid.[5]
-
From Crotonic Anhydride: Crotonic anhydride can react with ammonia or amines to produce this compound and crotonic acid as a byproduct.[6][7]
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields compared to conventional heating.[4]
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Q3: What is the typical yield I can expect for this compound synthesis?
A3: The yield of this compound can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the synthesis from crotonic acid via crotonyl chloride, yields of up to 91% have been reported.[1] Microwave-assisted methods have also been shown to improve yields by 20-30% compared to conventional methods.[4]
Q4: Can this compound undergo polymerization during synthesis?
A4: Yes, as an unsaturated amide, this compound can undergo polymerization, especially under conditions that favor radical reactions, such as high temperatures or exposure to UV light.[2][3] It is important to control the reaction temperature and protect the reaction from light to minimize this side reaction.
Q5: Are there any specific safety precautions I should take when synthesizing this compound?
A5: Yes, you should always follow standard laboratory safety procedures. When working with reagents like thionyl chloride or crotonyl chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. These reagents are corrosive and moisture-sensitive.
III. Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of this compound, based on literature data.
Table 1: Synthesis of this compound from Crotonic Acid via Crotonyl Chloride
| Parameter | Condition | Yield (%) | Reference |
| Temperature | 0-10 °C | 91.0 | [1] |
| Molar Ratio (Crotonic Acid:Thionyl Chloride:Ammonia) | 1 : 1.6-1.8 : 4.5-4.8 | 91.0 | [1] |
| Catalyst (DMF) | Catalytic amount | 91.0 | [1] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis Method | Reaction Time | Yield Improvement | Reference |
| Conventional Reflux | 8 hours | - | [4] |
| Microwave Irradiation | 2 minutes | 20-30% | [4] |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound from Crotonic Acid and Thionyl Chloride
This protocol is adapted from a patented procedure.[1]
Materials:
-
Crotonic acid
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia solution (25%)
-
Ice
Procedure:
-
In a reaction flask, mix crotonic acid with anhydrous dichloromethane and a catalytic amount of DMF.
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the mixture while maintaining the temperature between 0-10 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours to ensure the complete formation of crotonyl chloride.
-
In a separate reaction vessel, place the aqueous ammonia solution and cool it to 0-5 °C.
-
Slowly add the crotonyl chloride solution dropwise to the cold ammonia solution.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at 0-10 °C.
-
Remove excess ammonia by applying a vacuum for 10-20 minutes.
-
Collect the solid this compound product by centrifugation or filtration.
-
Wash the filter cake with a small amount of ice water.
-
Dry the product at 60-70 °C to obtain the final this compound.
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. CN115784929B - Preparation method of crotononitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis and Polymerization of Several Unsaturated Amides" by Firyal Al-Salami [bsj.uobaghdad.edu.iq]
- 4. Buy this compound | 625-37-6 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting Guide: Common Issues in Crotonamide Synthesis
References
- 1. chemcess.com [chemcess.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 625-37-6 [smolecule.com]
- 4. CN115784929B - Preparation method of crotononitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. How is Crotonic acid produced?_Chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Buy Crotononitrile | 627-26-9 [smolecule.com]
- 11. shout.education [shout.education]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crotonamide and its Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of crotonamide and its derivatives.
Safety First: Handling this compound and Related Compounds
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and its precursors, such as crotonaldehyde, present several hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[1]
-
Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid breathing in dust, fumes, or vapors.[1]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Disposal: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not discharge into sewer systems.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
The primary purification techniques for this compound and other α,β-unsaturated amides are recrystallization and column chromatography.[2][3] For volatile or thermally stable derivatives, distillation or sublimation may also be viable options.[2] Liquid-liquid extraction is often employed as an initial clean-up step to remove acidic or basic impurities.[4]
Q2: How do I choose the right purification method for my compound?
The selection depends on the compound's physical properties (volatility, thermal stability, polarity), the nature of the impurities, and the required scale and final purity. See the decision tree below for a general guide.
References
Technical Support Center: Troubleshooting Low Yield in Crotonamide Reactions
Welcome to the technical support center for Crotonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot issues leading to low yields in this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound is commonly synthesized through three main routes:
-
From Crotonic Acid: This method involves the direct amidation of crotonic acid with ammonia or the conversion of crotonic acid to crotonyl chloride followed by amidation.
-
From Crotonyl Chloride: This is a two-step process where crotonic acid is first converted to the more reactive crotonyl chloride, which is then reacted with ammonia.
-
From Crotonaldehyde: This process typically involves the oxidation of crotonaldehyde to crotonic acid, followed by amidation, or other multi-step synthetic pathways.[1][2][3]
Q2: What are the most common causes of low yield in this compound synthesis?
A2: Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or inefficient mixing.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Suboptimal Reagent Purity or Stoichiometry: The purity of starting materials like crotonic acid or crotonyl chloride is crucial. Incorrect molar ratios of reactants can also lead to lower yields.
-
Hydrolysis of Intermediates: Crotonyl chloride is susceptible to hydrolysis back to crotonic acid if moisture is present in the reaction setup.
-
Product Loss During Workup: this compound can be lost during extraction, and purification steps if the procedures are not optimized.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Low yield in the synthesis of this compound from Crotonic Acid and Ammonia.
Potential Cause: Direct amidation of a carboxylic acid is often an equilibrium-limited reaction and can be slow.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can help drive the reaction forward. However, be cautious as excessively high temperatures can lead to decomposition.
-
Use a Dehydrating Agent: The removal of water formed during the reaction can shift the equilibrium towards the product.
-
Employ a Catalyst: Acid or base catalysts can be used to accelerate the reaction rate.
-
Consider a Two-Step Synthesis: For higher yields, converting crotonic acid to crotonyl chloride first is often more effective. A patented method describes the reaction of crotonic acid with thionyl chloride in dichloromethane with a catalytic amount of DMF at 0-10°C, followed by reaction with aqueous ammonia to produce this compound with a yield of 87.0%.[4]
Issue 2: Low yield when synthesizing this compound from Crotonyl Chloride and Ammonia.
Potential Cause: Crotonyl chloride is a reactive intermediate that can be prone to side reactions and degradation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Crotonyl chloride readily hydrolyzes in the presence of water. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Control Reaction Temperature: The addition of ammonia to crotonyl chloride is an exothermic reaction. Maintaining a low temperature (e.g., 0-10°C) during the addition can minimize the formation of byproducts.[4]
-
Optimize Amine Addition: Add the ammonia solution slowly and with vigorous stirring to ensure efficient mixing and to control the reaction exotherm.
-
Check Purity of Crotonyl Chloride: Impurities in the crotonyl chloride, such as residual thionyl chloride from its preparation, can lead to side reactions. It is often recommended to use freshly prepared or distilled crotonyl chloride. Published methods for the preparation of cis-crotonyl chloride have been found to yield products contaminated with the trans isomer, which can be difficult to separate due to a small boiling point difference.[5]
Issue 3: Inconsistent yields and presence of multiple byproducts in the reaction mixture.
Potential Cause: Side reactions such as polymerization, Michael addition, or the formation of other amide-related impurities.
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Use analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the byproducts.
-
Adjust Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.
-
Solvent: The choice of solvent can influence the reaction pathway. Experiment with different aprotic solvents.
-
Catalyst: If using a catalyst, screen different types and concentrations to find the optimal conditions for the desired reaction.
-
-
Purification Strategy: Develop an effective purification method, such as recrystallization or column chromatography, to separate the this compound from the identified byproducts.
Data Presentation
The following tables summarize the effect of different reaction conditions on the yield of this compound.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Crotonamides
| Parameter | Microwave (160°C) | Conventional (80°C) |
| Reaction Time | 2 min | 8 h |
| Yield (%) | 92 | 68 |
This data highlights the potential for significant yield improvement and reduction in reaction time using microwave-assisted synthesis.
Table 2: Reported Yield for this compound Synthesis from Crotonic Acid
| Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Crotonic Acid, Ammonia | Thionyl Chloride, DMF | Dichloromethane | 0-10 | 87.0 | CN115784929B[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Crotonic Acid via Crotonyl Chloride
This protocol is adapted from a patented procedure and is a common method for achieving high yields.[4]
Materials:
-
Crotonic Acid
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Aqueous Ammonia solution
-
Ice water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve crotonic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Cool the mixture to 0-10°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution while maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction to stir for 2-3 hours at the same temperature.
-
In a separate vessel, cool the aqueous ammonia solution in an ice bath.
-
Slowly add the crotonyl chloride solution dropwise to the cold ammonia solution with vigorous stirring.
-
After the addition is complete, continue stirring for an additional hour.
-
Remove the excess ammonia under reduced pressure.
-
The precipitated this compound can be collected by filtration.
-
Wash the solid product with a small amount of ice water and dry it.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. celanese.com [celanese.com]
- 3. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 4. CN115784929B - Preparation method of crotononitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Crotonamide Stability: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of crotonamide under various experimental conditions. This compound, an α,β-unsaturated amide, is a valuable building block in organic synthesis and drug development. However, its stability under acidic and basic conditions is a critical consideration for its effective use and the reliability of experimental outcomes. This guide offers insights into its degradation pathways, provides detailed experimental protocols, and presents quantitative data to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the amide bond.[1] This reaction yields crotonic acid and ammonia. The general rate of hydrolysis for amides is influenced by pH, with both acid and base catalysis accelerating the process.[2][3]
-
Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the cleavage of the amide bond.
-
Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process for amides compared to esters due to the poorer leaving group ability of the amide anion. However, with sufficient heat and concentration of the base, hydrolysis will proceed.
Q2: Are there other potential degradation pathways for this compound besides hydrolysis?
A2: Yes, due to the presence of the α,β-unsaturated system, this compound is susceptible to other reactions, particularly under basic conditions. These can include:
-
Michael Addition: The double bond in this compound can act as a Michael acceptor, reacting with nucleophiles in a conjugate addition.[4][5] This is a potential side reaction if other nucleophiles are present in the reaction mixture.
-
Polymerization: α,β-unsaturated compounds can undergo polymerization. While radical polymerization of this compound can be challenging due to steric hindrance, base-catalyzed hydrogen transfer polymerization has been reported.[6]
Q3: My this compound sample appears to be degrading even under seemingly mild conditions. What could be the cause?
A3: Several factors can influence the stability of this compound:
-
pH: As discussed, both acidic and basic conditions can promote hydrolysis. Ensure your reaction or storage medium is at an appropriate pH if degradation is a concern.
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis and other degradation reactions.
-
Light: this compound is listed as a light-sensitive compound. Exposure to UV or even ambient light over time can potentially lead to photodegradation, which may involve isomerization of the double bond or other photochemical reactions.
-
Presence of Catalysts: Trace amounts of acids, bases, or metal ions can catalyze degradation reactions. Ensure all glassware and reagents are clean and free of contaminants.
Q4: I am observing an unexpected peak in my HPLC analysis of a this compound reaction. What could it be?
A4: An unexpected peak could be one of several possibilities:
-
Crotonic Acid: This is the most likely degradation product from hydrolysis.
-
Isomer of this compound: It is possible for the trans (E) isomer of this compound to isomerize to the cis (Z) isomer, especially under photolytic conditions. These isomers would likely have different retention times on an HPLC column.
-
Michael Adduct: If a nucleophile is present in your reaction mixture, a Michael addition product may have formed.
-
Polymer/Oligomer: If polymerization has occurred, you might see a broad peak or a series of peaks corresponding to oligomers.
To identify the unknown peak, techniques such as LC-MS or isolation followed by NMR spectroscopy would be necessary.
Troubleshooting Guides
Issue 1: Low Yield or Complete Loss of this compound in a Reaction
| Potential Cause | Troubleshooting Steps |
| Hydrolysis due to acidic or basic conditions. | 1. Monitor the pH of your reaction mixture. If possible, buffer the reaction at a pH where this compound is more stable. 2. If the reaction requires acidic or basic conditions, consider running it at a lower temperature to minimize hydrolysis. 3. Reduce the reaction time if feasible. |
| High reaction temperature. | 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a milder catalyst if one is available for the desired transformation. |
| Presence of strong nucleophiles leading to Michael addition. | 1. If the nucleophile is a necessary reagent, consider using a protecting group strategy for the this compound if the primary reaction is not targeting the double bond. 2. Optimize the stoichiometry of the reagents to minimize side reactions. |
Issue 2: Formation of Multiple Unidentified Products
| Potential Cause | Troubleshooting Steps |
| Forced degradation leading to multiple pathways. | 1. When conducting forced degradation studies, start with milder conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time) to favor the formation of primary degradants.[7] 2. Analyze samples at multiple time points to distinguish between primary and secondary degradation products. |
| Photodegradation. | 1. Protect your reaction and samples from light by using amber glassware or covering the reaction vessel with aluminum foil. 2. If investigating photostability, use a controlled light source and monitor the degradation over time. |
| Polymerization. | 1. If polymerization is suspected, try adding a radical inhibitor (for radical polymerization) or ensuring strictly neutral conditions (to avoid base-catalyzed polymerization). 2. Analyze the sample using techniques that can detect polymers, such as gel permeation chromatography (GPC). |
Quantitative Data Summary
kobs = kH+[H+] + kN + kOH-[OH-]
Where:
-
kobs is the observed pseudo-first-order rate constant.
-
kH+ is the second-order rate constant for acid-catalyzed hydrolysis.
-
kN is the first-order rate constant for neutral hydrolysis.
-
kOH- is the second-order rate constant for base-catalyzed hydrolysis.
For most amides, the neutral hydrolysis rate (kN) is very slow. The rate of hydrolysis is significantly accelerated at low and high pH.
Table 1: General Hydrolysis Rate Constants for Amides (Illustrative)
| Amide | Temperature (°C) | kH+ (M-1s-1) | kN (s-1) | kOH- (M-1s-1) | Reference |
| Formamide | 25 | 1.1 x 10-4 | 2.5 x 10-11 | 1.3 x 10-4 | Fictional Data for Illustration |
| Acetamide | 25 | 2.6 x 10-5 | 1.0 x 10-12 | 7.4 x 10-5 | Fictional Data for Illustration |
Note: This table provides illustrative data for simple amides to demonstrate the relative contributions of acid and base catalysis. Actual values for this compound may differ.
Experimental Protocols
Protocol 1: General Procedure for Forced Hydrolysis of this compound
This protocol is a starting point for investigating the hydrolytic stability of this compound. The conditions should be optimized to achieve a target degradation of 5-20% for the development of stability-indicating methods.[8]
a) Acidic Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
In a volumetric flask, add a known volume of the this compound stock solution.
-
Add an equal volume of hydrochloric acid (start with 0.1 M HCl).
-
Heat the solution at a controlled temperature (e.g., 60 °C) in a water bath or heating block.
-
Withdraw aliquots at specific time intervals (e.g., 2, 4, 8, 24 hours).
-
Immediately cool the aliquots and neutralize them with an equivalent amount of sodium hydroxide (e.g., 0.1 M NaOH) to quench the reaction.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
b) Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use sodium hydroxide (start with 0.1 M NaOH) instead of hydrochloric acid.
-
Neutralize the aliquots with an equivalent amount of hydrochloric acid (e.g., 0.1 M HCl).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and separating its degradation products.[7]
Initial HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products (like crotonic acid).
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended to monitor all components).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
Mandatory Visualizations
References
- 1. Buy this compound | 625-37-6 [smolecule.com]
- 2. uregina.ca [uregina.ca]
- 3. web.viu.ca [web.viu.ca]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Identification of Byproducts in Crotonamide Polymerization
Welcome to the technical support center for crotonamide polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of poly(this compound), with a specific focus on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound polymerization resulted in a low molecular weight polymer. What are the potential causes related to byproducts?
Low molecular weight is a common issue in polymerization and can be indicative of several underlying problems, including the formation of byproducts that terminate chain growth.
Troubleshooting Steps:
-
Monomer Purity: Ensure the this compound monomer is of high purity. Impurities can act as chain terminators.
-
Stoichiometry: In step-growth polymerization, precise stoichiometry of reactants is crucial. Any deviation can lead to low molecular weight polymers.[1]
-
Cyclization Reactions: Intramolecular cyclization of the growing polymer chain can compete with intermolecular propagation, leading to the formation of cyclic oligomers and truncation of the main polymer chain. This is a known side reaction in polyamide synthesis.
-
Michael Addition: As an α,β-unsaturated amide, this compound is susceptible to Michael addition reactions. Nucleophilic attack at the β-carbon of the double bond can lead to chain branching or cross-linking, which can disrupt the intended linear polymerization and affect molecular weight distribution.
-
Inefficient Byproduct Removal: If the polymerization is a condensation reaction (e.g., releasing water), inefficient removal of this small molecule byproduct can inhibit the reaction equilibrium from favoring high polymer formation.
Q2: I observe a broader than expected molecular weight distribution in my GPC results. Could byproducts be the cause?
Yes, a broad molecular weight distribution or the presence of multiple peaks in your Gel Permeation Chromatography (GPC) data often points to the formation of byproducts.
Troubleshooting Steps:
-
Low Molecular Weight Shoulder/Peak: This may indicate the presence of cyclic oligomers or short linear chains terminated by side reactions.
-
High Molecular Weight Tailing: This could be a sign of branching or cross-linking caused by side reactions such as Michael addition. GPC coupled with viscometry or light scattering detectors can help confirm the presence of branched structures.[2][3]
Q3: What are the most likely byproducts in a base-catalyzed polymerization of this compound?
In a base-catalyzed polymerization of this compound, two primary types of side reactions can lead to byproduct formation:
-
Cyclic Oligomers: Intramolecular "back-biting" reactions can lead to the formation of stable cyclic amides of varying ring sizes (dimers, trimers, etc.). The formation of cyclic oligomers is a common occurrence in the synthesis of polyamides.
-
Branched or Cross-linked Structures: The vinyl group in this compound is susceptible to nucleophilic attack (Michael addition) by the amide anion of another chain or monomer. This can lead to the formation of branched or cross-linked polymer structures.
The following table summarizes these potential byproducts:
| Byproduct Type | Formation Mechanism | Potential Impact on Polymer Properties |
| Cyclic Oligomers | Intramolecular cyclization of growing polymer chains. | Reduced overall molecular weight, can act as plasticizers. |
| Branched Polymer | Michael addition of a growing polymer chain's amide anion to the double bond of another this compound unit. | Altered solution viscosity, solubility, and mechanical properties. |
| Cross-linked Gel | Extensive Michael addition reactions leading to a network structure. | Formation of an insoluble gel, loss of processability. |
Q4: How can I minimize the formation of these byproducts?
Optimizing reaction conditions is key to minimizing byproduct formation.
-
Temperature Control: Higher temperatures can favor side reactions. It is crucial to maintain the optimal temperature for polymerization.
-
Monomer Concentration: The concentration of the monomer can influence the competition between intramolecular cyclization and intermolecular propagation. Higher concentrations generally favor linear polymer formation.
-
Catalyst Selection and Concentration: The choice and amount of base catalyst can significantly impact the extent of side reactions. A weaker base or a lower catalyst concentration may reduce the likelihood of Michael addition.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the probability of side reactions and thermal degradation.
Experimental Protocols for Byproduct Identification
Protocol 1: Analysis of Cyclic Oligomers by HPLC-MS
This method is suitable for the separation and identification of soluble, low molecular weight cyclic byproducts.
1. Sample Preparation:
- Dissolve a known amount of the crude polymer product in a suitable solvent (e.g., formic acid, hexafluoroisopropanol) and then dilute with the initial mobile phase.
- Alternatively, perform a solvent extraction (e.g., with methanol or water) on the polymer to isolate low molecular weight species.[2]
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., Zorbax SB-C18).[4]
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Gradient: Start with a low percentage of acetonitrile and gradually increase to elute more hydrophobic species.
- Flow Rate: 0.2 - 1.0 mL/min.
- Column Temperature: 40 °C.[5]
- Detector: UV detector at 210 nm and a mass spectrometer.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Range: m/z 100-2000.
- Data Analysis: Look for repeating mass units corresponding to the this compound monomer (85.11 g/mol ). Cyclic oligomers will appear as [n * 85.11 + H]⁺ or [n * 85.11 + Na]⁺.
Protocol 2: Identification of Branched Structures and High Molecular Weight Byproducts using MALDI-TOF MS
MALDI-TOF MS is a powerful technique for characterizing the end-groups and overall structure of polymers, including branched species.
1. Sample Preparation:
- Matrix: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), is required.
- Sample-Matrix Mixture: Mix the polymer solution with the matrix solution in a specific ratio (e.g., 1:10 v/v).
- Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry.
2. MALDI-TOF MS Parameters:
- Ionization Mode: Positive ion mode.
- Laser: Nitrogen laser (337 nm).
- Mass Analyzer: Time-of-Flight (TOF).
- Data Analysis: Analyze the resulting spectrum for different polymer series. Linear chains will have specific end-group masses, while branched structures may show different mass distributions or fragmentation patterns. The presence of oligomers with three different end groups can be indicative of branching.[6]
Protocol 3: Assessment of Branching with Gel Permeation Chromatography (GPC)
GPC separates molecules based on their hydrodynamic volume. Branching can be inferred by comparing the molecular weight and intrinsic viscosity of the sample to a linear standard.
1. GPC System:
- Columns: A set of columns suitable for the expected molecular weight range of the polymer.
- Mobile Phase: A solvent that completely dissolves the polymer, such as benzyl alcohol at high temperature for polyamides.[2]
- Detectors: A refractive index (RI) detector, a viscometer, and a light scattering detector (e.g., MALS).
2. Data Analysis:
- Determine the absolute molecular weight using the light scattering detector.
- Measure the intrinsic viscosity using the viscometer.
- Construct a Mark-Houwink plot (log intrinsic viscosity vs. log molecular weight). A deviation from the linear relationship observed for a linear standard is indicative of branching.[3][7]
Visualizing Workflows and Concepts
Caption: Potential pathways in this compound polymerization.
Caption: Troubleshooting workflow for byproduct identification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. Analysis of linear and cyclic oligomers in polyamide-6 without sample preparation by liquid chromatography using the sandwich injection method. III. Separation mechanism and gradient optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Quantification of Polyamide Cyclic Oligomers in Kitchen Utensils and Their Migration into Various Food Simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
Preventing self-polymerization of Crotonamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the self-polymerization of Crotonamide during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound appears viscous and has formed some solid particles during storage. What is happening?
A1: Increased viscosity, cloudiness, or the presence of solid precipitates are strong indicators that your this compound has begun to self-polymerize. This is an exothermic process that can be initiated by heat, light, or the presence of contaminants. If you observe any of these signs, it is crucial to handle the material with care, as a runaway polymerization can lead to a rapid increase in temperature and pressure within the container. For safety, it is recommended to cool the container and consult your institution's safety protocols for handling reactive chemicals. Do not use the polymerized or partially polymerized product in your experiments as its purity is compromised.
Q2: What are the ideal storage conditions to prevent the self-polymerization of this compound?
A2: To ensure the long-term stability of this compound, it is essential to control the storage environment. Key parameters include:
-
Temperature: Store this compound in a cool environment, ideally between 2-8°C.[1][2] Lower temperatures significantly reduce the rate of thermally initiated polymerization.
-
Light: Protect the compound from light by storing it in an opaque or amber-colored container in a dark location, such as a designated chemical storage cabinet.[1][2] Light can provide the energy to initiate the formation of free radicals, which leads to polymerization.
-
Atmosphere: The storage atmosphere is critical and depends on the type of inhibitor used. For phenolic inhibitors like MEHQ and BHT, a headspace of air (oxygen) is necessary for them to function effectively.[1] Therefore, do not store this compound under a completely inert atmosphere if you are relying on these common inhibitors.
-
Container: Always keep the container tightly sealed to prevent contamination from moisture, dust, or other reactive species that could initiate polymerization.[1][2]
Q3: What are the recommended inhibitors for this compound and at what concentrations should they be used?
A3: While specific stability data for this compound is not extensively published, effective inhibitors for structurally similar unsaturated amides, such as methacrylamide, are recommended. The most common and effective inhibitors are phenolic compounds:
-
Monomethyl Ether of Hydroquinone (MEHQ): This is a widely used inhibitor for unsaturated monomers. A typical concentration range is 50 - 250 ppm.[1]
-
Butylated Hydroxytoluene (BHT): BHT is another common antioxidant that effectively inhibits free-radical polymerization. A typical concentration range is 200 - 500 ppm.[1]
It is crucial to ensure that the chosen inhibitor is compatible with your downstream applications. If your experiment is sensitive to the presence of inhibitors, they can be removed prior to use by passing the this compound solution through a dedicated inhibitor-removal column.
Q4: How does oxygen affect the stability of this compound when using phenolic inhibitors like MEHQ?
A4: Phenolic inhibitors, such as MEHQ and BHT, do not directly react with the initial monomer free radicals. Instead, they work by scavenging the peroxy radicals that are formed when monomer radicals react with oxygen.[3] This process is highly efficient at terminating the polymerization chain reaction. Therefore, a small amount of dissolved oxygen is essential for these inhibitors to be effective. Storing this compound with a phenolic inhibitor under a strictly inert atmosphere (e.g., pure nitrogen or argon) will render the inhibitor ineffective and may lead to polymerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| This compound polymerized during storage. | Improper storage temperature (too high). | Store at a recommended temperature of 2-8°C. Avoid storing near heat sources. |
| Exposure to light. | Store in an opaque or amber container in a dark location. | |
| Inhibitor depletion or inactivation (e.g., storage under inert gas with a phenolic inhibitor). | Ensure an air headspace is present if using MEHQ or BHT. Monitor inhibitor concentration for long-term storage and use older stock first. | |
| Contamination. | Use clean, dedicated spatulas and equipment. Keep the container tightly sealed. | |
| Incomplete or slow polymerization in my experiment. | High inhibitor concentration. | If your application is sensitive to inhibitors, remove them before use with an inhibitor-remover column. |
| Presence of oxygen. | For free-radical polymerization experiments, it may be necessary to degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data on Inhibitors
The following table summarizes recommended concentrations for common inhibitors based on data for structurally similar unsaturated amides.
| Inhibitor | Abbreviation | Recommended Concentration (ppm) | Mechanism | Oxygen Requirement |
| Monomethyl Ether of Hydroquinone | MEHQ | 50 - 250[1] | Free Radical Scavenger (Peroxy Radicals) | Yes[1] |
| Butylated Hydroxytoluene | BHT | 200 - 500[1] | Free Radical Scavenger (Peroxy Radicals) | Yes |
| Hydroquinone | HQ | 100 - 200[1] | Free Radical Scavenger (Peroxy Radicals) | Yes[1] |
| 4-tert-Butylcatechol | TBC | 100 - 200[1] | Free Radical Scavenger (Peroxy Radicals) | Yes |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated storage conditions to predict its shelf-life.
Materials:
-
This compound samples (with and without inhibitor)
-
Stability chambers with controlled temperature and humidity
-
Tightly sealed, amber glass vials
-
Analytical instrumentation for monitoring polymerization (e.g., Viscometer, HPLC, GC, FTIR, DSC)
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of this compound in amber glass vials.
-
For inhibited samples, ensure the desired concentration of the inhibitor (e.g., 100 ppm MEHQ) is homogeneously mixed.
-
Ensure an air headspace is present in each vial.
-
-
Storage Conditions:
-
Place the vials in stability chambers set to accelerated conditions. According to ICH guidelines, a common condition for accelerated testing is 40°C ± 2°C with 75% ± 5% relative humidity (RH).[4]
-
Place a control set of vials at the recommended long-term storage condition (e.g., 5°C ± 3°C).
-
-
Time Points for Analysis:
-
For the accelerated study, pull samples for analysis at initial (time 0), 1, 3, and 6 months.[5]
-
For the long-term study, pull samples at initial (time 0), 3, 6, 9, and 12 months.
-
-
Analysis:
-
At each time point, analyze the samples for signs of polymerization using one or more of the methods described in Protocol 2.
-
Record visual appearance, viscosity, and quantitative measurement of monomer and polymer content.
-
-
Data Evaluation:
-
Plot the change in monomer concentration or polymer formation over time for each storage condition.
-
A significant change is defined as a failure to meet the initial specification (e.g., a detectable level of polymer formation or a significant decrease in monomer purity).
-
Protocol 2: Analytical Methods for Detecting this compound Polymerization
Objective: To provide methodologies for the quantitative and qualitative assessment of this compound polymerization.
Method 2A: Viscometry
-
Prepare a solution of this compound in a suitable solvent (e.g., THF or DMF) at a known concentration.
-
Measure the flow time of the solution using an Ostwald or Ubbelohde viscometer at a constant temperature.
-
An increase in the flow time compared to a fresh, unpolymerized sample indicates an increase in viscosity due to polymer formation.[6][7]
Method 2B: High-Performance Liquid Chromatography (HPLC)
-
Develop a reverse-phase HPLC method capable of separating this compound monomer from its oligomers and polymers.
-
Prepare samples by dissolving a known weight of this compound in a suitable solvent (e.g., tetrahydrofuran - THF).[2]
-
Inject the sample and quantify the monomer peak area against a calibration curve. A decrease in the monomer peak area over time indicates polymerization.
Method 2C: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Acquire an FTIR spectrum of a fresh this compound sample.
-
Key peaks to monitor include the C=C double bond stretching vibration (typically around 1650 cm⁻¹) and the C-H out-of-plane bending of the vinyl group.
-
During polymerization, the intensity of these peaks will decrease as the double bonds are consumed.[8][9] This allows for a qualitative or semi-quantitative assessment of polymerization.
Method 2D: Differential Scanning Calorimetry (DSC)
-
Perform a DSC scan of the this compound sample.
-
The presence of a broad exothermic peak during the heating scan can indicate polymerization occurring in the DSC instrument.
-
The appearance of a glass transition temperature (Tg) in the thermogram is a clear indication of the presence of amorphous polymer.[10][11]
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Key factors influencing the storage stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 7. m.youtube.com [m.youtube.com]
- 8. FTIR investigation of polymerisation and polyacid neutralisation kinetics in resin-modified glass-ionomer dental cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 11. DSC Technique Applications in Polymer Testing / Innovatech Labs [innovatechlabs.com]
Technical Support Center: Managing Exothermic Reactions in Crotonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the exothermic nature of Crotonamide synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safer and more efficient synthesis.
Troubleshooting Guide
This guide provides solutions to common problems arising from the exothermic reaction during this compound synthesis.
| Problem | Potential Cause | Recommended Solutions |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Reagent Addition Rate Too High: The rate of heat generation is exceeding the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath or condenser is not efficient enough for the scale of the reaction. 3. Poor Mixing: Localized "hot spots" are forming due to inefficient stirring, leading to accelerated reaction in those areas. | 1. Immediately stop the addition of the amine reagent. 2. Increase cooling efficiency: Add more ice/salt to the cooling bath or lower the temperature of the cryostat. 3. Ensure vigorous stirring to improve heat dissipation. 4. If the temperature continues to rise, have a quenching plan ready, such as the rapid addition of a cold, inert solvent. |
| Low Yield of this compound | 1. Side Reactions Due to High Temperatures: Excessive heat can lead to the formation of byproducts. While specific high-temperature side products for this compound synthesis are not extensively documented in readily available literature, analogous reactions with amides suggest that dehydration to nitriles or polymerization could be potential pathways. 2. Loss of Gaseous Ammonia: If the reaction temperature is too high, the ammonia reactant can be lost from the reaction mixture, leading to incomplete conversion. | 1. Maintain strict temperature control, ideally between 0-10°C, as indicated in established protocols.[1] 2. Slow, controlled addition of ammonia is crucial to manage the exotherm. 3. Ensure the reaction vessel is well-sealed to prevent the escape of ammonia gas. |
| Formation of Impurities | 1. Localized Overheating: Even with good overall temperature control, poor mixing can create localized hot spots where side reactions can occur. 2. Reaction Temperature Too High: Elevated temperatures can promote the formation of byproducts. One potential side reaction at higher temperatures is the Michael addition of the amine to the α,β-unsaturated system of crotonic acid or this compound itself.[2] | 1. Improve agitation by using a properly sized stir bar or a mechanical stirrer for larger volumes. 2. Maintain the recommended reaction temperature throughout the addition of reagents. 3. Purify the crude product using recrystallization to remove impurities. |
| Reaction Fails to Initiate or Stalls | 1. Reaction Temperature Too Low: While controlling the exotherm is critical, excessively low temperatures can significantly slow down the reaction rate. | 1. Ensure the reaction temperature is within the optimal range (0-10°C). A very low temperature might hinder the initial reaction. 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to confirm that the reaction is proceeding. |
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with the exothermic reaction in this compound synthesis?
A1: The primary hazard is a thermal runaway. This occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system. This leads to a rapid and uncontrolled increase in temperature and pressure, which can result in boiling over of the reaction mixture, vessel rupture, and release of flammable or toxic materials.
Q2: How can I control the exothermic reaction during the synthesis of this compound from crotonic acid and ammonia?
A2: The key to controlling the exotherm is a combination of three main strategies:
-
Slow, Controlled Addition: Add the ammonia solution dropwise to the solution of crotonic acid. This allows the heat to be generated gradually and dissipated by the cooling system.
-
Efficient Cooling: Maintain a low reaction temperature, ideally between 0°C and 10°C, using an ice bath or a cryostat.[1]
-
Vigorous Stirring: Ensure efficient mixing to prevent the formation of localized hot spots and to promote uniform heat transfer to the cooling medium.
Q3: What are the potential side reactions if the temperature is not controlled properly?
A3: While specific literature on high-temperature side reactions in this compound synthesis is limited, based on the reactivity of the molecules involved, potential side reactions could include:
-
Michael Addition: The amine (ammonia) could add to the double bond of crotonic acid or this compound, leading to the formation of β-amino products.[2]
-
Polymerization: Like other unsaturated compounds, this compound or its precursors could potentially polymerize at elevated temperatures.
-
Dehydration: At very high temperatures, amides can dehydrate to form nitriles, although this typically requires more forcing conditions.
Q4: Is there a risk of thermal decomposition of this compound at elevated temperatures?
Q5: How does the scale of the reaction affect the management of the exotherm?
A5: Scaling up a reaction significantly increases the challenge of managing an exotherm. This is because the volume of the reaction (which generates heat) increases by a cubic factor, while the surface area of the reactor (which dissipates heat) only increases by a square factor. This change in the surface-area-to-volume ratio makes cooling less efficient at a larger scale. Therefore, when scaling up, it is crucial to re-evaluate and potentially enhance the cooling capacity and to adjust the reagent addition rate accordingly.
Quantitative Data
The amidation of crotonic acid with ammonia is an exothermic process. The heat of reaction can be estimated using the standard enthalpies of formation (ΔHf°) of the reactants and products.
Reaction:
CH3CH=CHCOOH (s) + NH3 (g) → CH3CH=CHCONH2 (s) + H2O (l)
Standard Enthalpies of Formation (ΔHf°)
| Compound | Formula | State | ΔHf° (kJ/mol) |
| trans-Crotonic Acid | C₄H₆O₂ | solid | -419.0 |
| Ammonia | NH₃ | gas | -46.1 |
| trans-Crotonamide | C₄H₇NO | solid | -239.0 |
| Water | H₂O | liquid | -285.8 |
Calculated Heat of Reaction (ΔHrxn°)
ΔHrxn° = [ΔHf°(trans-Crotonamide) + ΔHf°(Water)] - [ΔHf°(trans-Crotonic Acid) + ΔHf°(Ammonia)] ΔHrxn° = [-239.0 kJ/mol + (-285.8 kJ/mol)] - [-419.0 kJ/mol + (-46.1 kJ/mol)] ΔHrxn° = -524.8 kJ/mol - (-465.1 kJ/mol) ΔHrxn° = -59.7 kJ/mol
This calculated value indicates that the reaction is moderately exothermic.
Experimental Protocols
Synthesis of this compound from Crotonic Acid and Thionyl Chloride/Ammonia
This protocol is adapted from a patented procedure and emphasizes temperature control.[1]
Materials:
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Crotonic Acid
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
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Thionyl Chloride (SOCl₂)
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Aqueous Ammonia solution (e.g., 25%)
-
Ice
Procedure:
-
Preparation of Crotonyl Chloride:
-
In a reaction kettle (R1), add dichloromethane (DCM).
-
With stirring, add crotonic acid and a catalytic amount of DMF.
-
Cool the mixture to 0-10°C using an ice bath.
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Slowly add thionyl chloride dropwise, maintaining the internal temperature between 0-10°C.
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After the addition is complete, continue stirring for 2-3 hours at 0-10°C.
-
-
Amidation:
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In a separate reaction kettle (R2), add the aqueous ammonia solution.
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Cool the ammonia solution to 0-5°C.
-
Slowly add the crotonyl chloride solution from R1 dropwise into the ammonia solution in R2, ensuring the internal temperature is maintained between 0-10°C.
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After the addition is complete, continue stirring for 1-2 hours at 0-10°C.
-
-
Work-up:
-
Stir the reaction mixture in R2 at 0-10°C for an additional 20-30 minutes.
-
Apply a vacuum to remove a portion of the excess ammonia gas for 10-20 minutes.
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Centrifuge the reaction mixture while maintaining the temperature at 0-10°C.
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Wash the resulting filter cake with a small amount of ice water.
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Dry the filter cake at 60-70°C to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for exothermic reactions.
References
Removal of unreacted starting materials from Crotonamide products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of unreacted starting materials and byproducts from Crotonamide products. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
The most common impurities in crude this compound depend on the synthetic route employed. The primary methods for synthesizing this compound are the reaction of crotonic acid with ammonia or the reaction of crotonaldehyde with ammonia.[1]
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From Crotonic Acid: The most likely impurity is unreacted crotonic acid .
-
From Crotonaldehyde: Unreacted crotonaldehyde and byproducts from its self-condensation can be present.[2]
-
General Impurities: Regardless of the starting material, residual catalysts, and solvents used in the reaction will also be present in the crude product.
Q2: What are the recommended methods for purifying crude this compound?
The most common and effective methods for purifying this compound are:
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Recrystallization: This is a highly effective method for purifying solid compounds like this compound. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[3][4][5]
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Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase moves through it. It is particularly useful for separating compounds with similar polarities.[3][6]
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Acid-Base Extraction: This can be used to remove acidic or basic impurities. For instance, an aqueous basic wash (e.g., with sodium bicarbonate solution) can effectively remove unreacted crotonic acid.[1]
Q3: How do I choose the best purification method for my this compound product?
The choice of purification method depends on the nature and quantity of the impurities, the scale of the reaction, and the desired final purity.
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For removing unreacted crotonic acid , a simple wash with a mild aqueous base followed by recrystallization is often sufficient.
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If the crude product contains a mixture of byproducts with polarities similar to this compound, column chromatography may be necessary to achieve high purity.[3]
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Recrystallization is generally preferred for large-scale purifications due to its cost-effectiveness and scalability.[3]
Troubleshooting Guides
Recrystallization Issues
Problem: My this compound does not crystallize from solution.
-
Possible Cause 1: The solution is not saturated.
-
Solution: Concentrate the solution by evaporating some of the solvent. Be cautious not to evaporate too much solvent, as this can cause the product to "oil out" or precipitate instead of forming crystals.
-
-
Possible Cause 2: The wrong solvent or solvent system is being used.
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Solution: this compound is soluble in ethanol and methanol and slightly soluble in water.[7] A common and effective solvent system for the recrystallization of amides is a mixture of ethanol and water.[8] Experiment with different solvent ratios to find the optimal conditions for your specific impurity profile.
-
-
Possible Cause 3: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]
-
-
Possible Cause 4: Nucleation is not initiated.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed crystal" of pure this compound to the solution.
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Problem: The recrystallized this compound is still impure.
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Possible Cause 1: The impurity has similar solubility to this compound in the chosen solvent.
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Solution: Try a different solvent or a solvent pair. For example, if recrystallization from an ethanol/water mixture is not effective, you could try a different alcohol/water system or an ethyl acetate/hexane system.[7]
-
-
Possible Cause 2: The crystals were not washed properly.
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Solution: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.
-
-
Possible Cause 3: The product co-precipitated with an impurity.
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Solution: A second recrystallization step may be necessary to achieve the desired purity.
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Column Chromatography Issues
Problem: Poor separation of this compound from impurities on the column.
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Possible Cause 1: The solvent system (mobile phase) is not optimal.
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Solution: The polarity of the eluent is critical for good separation. For silica gel chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used.[2][10] The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate. You can screen different solvent ratios using Thin Layer Chromatography (TLC) before running the column.[10]
-
-
Possible Cause 2: The column was not packed properly.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
-
-
Possible Cause 3: The sample was loaded incorrectly.
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Solution: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent in which it is highly soluble and can be easily evaporated) and load it onto the column in a narrow band. A broad sample band will result in poor separation.
-
Problem: this compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate. If the compound still does not elute, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., 1-5% methanol in dichloromethane).[10][11]
-
Data Presentation
The following table provides a general comparison of the effectiveness of different purification techniques for removing common impurities from this compound. The actual purity and yield will vary depending on the specific experimental conditions.
| Purification Method | Typical Starting Purity | Expected Final Purity | Typical Yield | Notes |
| Aqueous Wash (e.g., NaHCO₃) | 80-90% | 90-95% | >95% | Effective for removing acidic impurities like crotonic acid. |
| Single Recrystallization | 90-95% | >98% | 70-90% | Good for removing a moderate amount of impurities. Yield can be improved by recovering a second crop of crystals from the mother liquor.[3] |
| Multiple Recrystallizations | >98% | >99.5% | 50-70% | Can achieve very high purity but at the cost of reduced yield.[3] |
| Silica Gel Column Chromatography | 80-95% | >99% | 60-85% | Effective for separating complex mixtures and achieving high purity in a single step.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. The cloudiness indicates that the solution is saturated.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a silica gel column using the chosen solvent system as the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. CN115784929B - Preparation method of crotononitrile - Google Patents [patents.google.com]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
Technical Support Center: Kinetic Analysis of Crotonamide Polymerization for Process Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of Crotonamide polymerization. The information is designed to address specific issues that may be encountered during experimentation, aiding in process optimization and ensuring reliable, reproducible results.
Troubleshooting Guide
This guide addresses common problems encountered during the kinetic analysis of this compound polymerization, particularly via hydrogen-transfer polymerization (HTP).
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No or Very Slow Polymerization | Inhibitor Presence: Commercial this compound may contain inhibitors to prevent premature polymerization during storage. | Solution: Purify the this compound monomer before use. This can be achieved by recrystallization or passing it through a column of activated alumina to remove inhibitors. |
| Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, terminating growing polymer chains. | Solution: Thoroughly degas the monomer and solvent before initiating the polymerization. Common methods include sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or performing several freeze-pump-thaw cycles. | |
| Inactive Initiator: The base initiator (e.g., sodium tert-butoxide) may have degraded due to exposure to moisture or air. | Solution: Use a freshly opened bottle of the initiator or purify the existing initiator. Store initiators under an inert atmosphere. | |
| Insufficient Initiator Concentration: The amount of initiator is too low to effectively start the polymerization. | Solution: Increase the initiator concentration. Refer to literature for typical initiator-to-monomer ratios for similar polymerizations. | |
| Low Reaction Temperature: The temperature is not high enough to promote initiation and propagation. | Solution: Increase the reaction temperature. The optimal temperature will depend on the specific initiator and solvent system being used. | |
| Low Polymer Yield or Incomplete Monomer Conversion | Premature Termination: Impurities in the monomer or solvent (e.g., water, acidic compounds) can neutralize the anionic propagating species.[1] | Solution: Ensure all reagents and glassware are rigorously dried and purified. Solvents should be distilled over a suitable drying agent. Perform all manipulations under a dry, inert atmosphere. |
| Chain Transfer Reactions: Chain transfer to monomer or solvent can terminate a growing polymer chain while initiating a new, shorter one. | Solution: Choose a solvent with low chain transfer constants. While chain transfer to monomer is an inherent property, adjusting the temperature may alter its rate relative to propagation. | |
| Initiator Burnout: The initiator is consumed before all the monomer has reacted. | Solution: Consider a slower, continuous addition of the initiator or choose an initiator with a longer half-life at the reaction temperature. | |
| Unexpectedly Low or High Polymer Molecular Weight | High Initiator Concentration: A higher concentration of initiator leads to more polymer chains being initiated simultaneously, resulting in shorter chains. | Solution: Decrease the initiator concentration to achieve higher molecular weight polymers. |
| Low Initiator Concentration: A lower initiator concentration results in fewer growing chains, leading to higher molecular weight polymers. | Solution: Increase the initiator concentration if lower molecular weight is desired. | |
| Chain Transfer Agents: The presence of chain transfer agents (e.g., water, alcohols) will lower the molecular weight.[1] | Solution: Rigorously purify all reagents and solvents to remove any potential chain transfer agents. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be forming while others are already growing, leading to a broad distribution of chain lengths. | Solution: Choose an initiator that provides rapid and complete initiation. Ensure efficient mixing at the start of the reaction. |
| Chain Termination or Transfer Reactions: These reactions lead to chains of varying lengths, broadening the molecular weight distribution. | Solution: As with low molecular weight issues, minimize impurities and choose appropriate solvents to reduce these side reactions. | |
| Temperature Gradients: Inconsistent temperature throughout the reactor can lead to different polymerization rates in different locations. | Solution: Ensure efficient stirring and use a temperature-controlled bath to maintain a uniform reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common polymerization mechanism for this compound?
A1: The most common and effective method for polymerizing this compound is through base-catalyzed hydrogen-transfer polymerization (HTP).[2] Radical polymerization of this compound is generally challenging due to steric hindrance and electronic effects of the β-methyl group. HTP is a type of anionic polymerization where a strong base is used as an initiator.[2]
Q2: How can I monitor the kinetics of this compound polymerization in real-time?
A2: Several in-situ techniques can be used to monitor the polymerization kinetics:
-
Spectroscopy (NMR or Raman): By monitoring the disappearance of the vinyl proton signals (for ¹H NMR) or the C=C stretching vibration (for Raman) of the this compound monomer, you can quantify the monomer conversion over time.
-
Dilatometry: This technique measures the change in volume of the reaction mixture as the monomer is converted to the denser polymer. The volume change is directly proportional to the monomer conversion.
-
Reaction Calorimetry: By measuring the heat evolved during the exothermic polymerization reaction, the rate of polymerization can be determined.
Q3: What are some suitable initiators and solvents for the hydrogen-transfer polymerization of this compound?
A3: Strong bases are typically used as initiators for the HTP of α,β-unsaturated amides. Common examples include:
-
Sodium tert-butoxide
-
Potassium tert-butoxide
-
Sodium amide
The choice of solvent is critical and should be aprotic and inert to the strong base initiator. Suitable solvents include:
-
Toluene
-
Tetrahydrofuran (THF)
-
Dioxane
All solvents must be rigorously dried before use.
Q4: How does temperature affect the kinetics of this compound polymerization?
A4: Temperature has a significant effect on the polymerization kinetics. Generally, increasing the temperature will:
-
Increase the rate of polymerization: Both the initiation and propagation rates increase with temperature, leading to faster monomer conversion.
-
Potentially decrease the molecular weight: Higher temperatures can increase the rate of chain transfer reactions, which can lead to lower molecular weights.
-
Influence side reactions: At very high temperatures, side reactions may become more prevalent, potentially affecting the polymer structure and properties.
Q5: Why is it crucial to maintain an inert and anhydrous environment during this compound polymerization?
A5: The hydrogen-transfer polymerization of this compound proceeds via an anionic mechanism. The propagating species are carbanions, which are highly reactive and sensitive to protic impurities like water and alcohols. These impurities can protonate the carbanion, terminating the growing polymer chain.[1] Similarly, oxygen can react with and deactivate the anionic species. Therefore, maintaining a dry and oxygen-free environment using an inert gas (like argon or nitrogen) and anhydrous reagents is essential for achieving controlled polymerization, high monomer conversion, and the desired polymer molecular weight.
Quantitative Data Summary
The following tables provide representative data on how different parameters can influence the polymerization of α,β-unsaturated amides like this compound. Note: This data is illustrative and may not be directly representative of all possible experimental conditions for this compound.
Table 1: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight
| Initiator Concentration (mol%) | Initial Polymerization Rate (% conversion/hour) | Final Monomer Conversion (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 0.5 | 15 | 92 | 25,000 | 1.8 |
| 1.0 | 30 | 95 | 13,000 | 1.6 |
| 2.0 | 55 | 96 | 7,000 | 1.5 |
| 4.0 | 90 | 97 | 3,800 | 1.4 |
Table 2: Effect of Temperature on Polymerization Rate and Monomer Conversion
| Temperature (°C) | Initial Polymerization Rate (% conversion/hour) | Time to 90% Conversion (hours) | Final Monomer Conversion (%) |
| 60 | 12 | 7.5 | 91 |
| 70 | 25 | 3.6 | 94 |
| 80 | 48 | 1.9 | 96 |
| 90 | 85 | 1.1 | 97 |
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Polymerization using ¹H NMR Spectroscopy
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.
- Purify this compound by recrystallization from a suitable solvent (e.g., ethyl acetate) to remove inhibitors.
- Distill the solvent (e.g., deuterated toluene for NMR analysis) over a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.
- Use a freshly opened container of the base initiator (e.g., sodium tert-butoxide).
2. Reaction Setup:
- In a glovebox or under a constant flow of inert gas, add a known amount of purified this compound and a magnetic stir bar to a dried NMR tube equipped with a sealable cap (e.g., J. Young valve).
- Add a precise volume of the deuterated solvent to the NMR tube.
- Prepare a stock solution of the initiator in the same deuterated solvent.
3. Polymerization and Monitoring:
- Acquire an initial ¹H NMR spectrum (t=0) of the monomer solution to establish the initial monomer concentration.
- Inject the required amount of the initiator stock solution into the NMR tube to start the polymerization.
- Quickly place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
- Acquire ¹H NMR spectra at regular time intervals.
4. Data Analysis:
- Integrate the vinyl proton peaks of the this compound monomer and a stable reference peak (e.g., a solvent peak or an internal standard).
- Calculate the monomer conversion at each time point using the following formula: Conversion (%) = (1 - (Integral of monomer peak at time t / Integral of monomer peak at time 0)) * 100
- Plot monomer conversion versus time to determine the polymerization rate.
Visualizations
Caption: Experimental workflow for the kinetic analysis of this compound polymerization.
Caption: Troubleshooting logic for addressing no or slow polymerization issues.
References
Improving the stereoselectivity of reactions involving Crotonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the improvement of stereoselectivity in chemical reactions involving crotonamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in reactions with this compound?
A: Stereoselectivity in reactions involving this compound is a result of differences in steric and electronic effects between the possible reaction pathways.[1] Key factors to control include:
-
Chiral Influences: The use of a chiral auxiliary, catalyst, or reagent is often necessary to create a significant energy difference between the transition states leading to different stereoisomers.[1][2]
-
Reaction Temperature: Lowering the reaction temperature generally leads to a more ordered transition state, which can enhance the stereomeric excess (e.g., diastereomeric or enantiomeric excess).[3] However, this may decrease the reaction rate.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction's stereochemical outcome by affecting the conformation of the substrate-catalyst complex and transition states.[3][4] Non-polar aprotic solvents are often beneficial in reactions where hydrogen bonding directs the stereochemistry.[4]
-
Substrate and Reagent Structure: The steric bulk of the nucleophile, the electrophile (this compound derivative), and any attached groups plays a crucial role in dictating the facial selectivity of the reaction.[4]
Q2: What is the role of a chiral auxiliary and how do I choose one?
A: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction.[2][5] It functions by creating a sterically hindered environment that forces an incoming reagent to attack the molecule from a specific face, leading to the preferential formation of one diastereomer.[2][6] After the reaction, the auxiliary is removed. An ideal auxiliary is stable, easily attached and removed, and recoverable.[2]
Examples include:
-
(S)-(-)-1,2,2-Triphenylethylamine: A bulky and conformationally rigid amine that is effective in inducing high diastereoselectivity in conjugate additions to crotonamides.[6]
-
Evans Oxazolidinones: Derived from readily available chiral amino acids, these are widely used to direct stereoselectivity in reactions like alkylations and aldol additions.[7]
The choice of auxiliary depends on the specific reaction, the nature of the substrate, and the desired stereochemical outcome.
Q3: When should I use a chiral catalyst versus a chiral auxiliary?
A: The choice between a chiral catalyst and a chiral auxiliary involves a trade-off between different synthetic considerations.
-
Chiral Auxiliaries: These are often very reliable for achieving high levels of diastereoselectivity because they are covalently attached to the substrate, providing a well-defined stereochemical environment.[2] The main disadvantage is that they require additional synthetic steps for attachment and removal, which reduces the overall atom economy.[2]
-
Chiral Catalysts: Catalytic methods are generally more atom-economical as they are used in sub-stoichiometric amounts and do not require attachment/removal steps.[2] This approach can be more efficient, especially for large-scale synthesis. However, developing a new catalytic system can require extensive screening and optimization of the catalyst, ligands, and reaction conditions to achieve high selectivity.[4][8][9]
Troubleshooting Guide: Diastereoselective Conjugate Addition (Michael Addition)
This section addresses common issues encountered during the diastereoselective conjugate addition of nucleophiles to this compound derivatives.
Issue 1: Low Diastereomeric Ratio (d.r.)
Question: My conjugate addition to a this compound derivative is yielding a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate to improve the diastereomeric ratio?
Answer: A low diastereomeric ratio indicates that the energy difference between the two competing transition states is minimal. A systematic optimization of reaction parameters is recommended.[3]
-
Lower the Reaction Temperature: This is often the most effective initial step. Reducing the temperature (e.g., from -40 °C to -78 °C) can significantly favor the formation of the thermodynamically more stable transition state, thus improving the d.r.[3]
-
Evaluate Solvent: Solvent polarity is critical. Non-polar aprotic solvents like THF or dichloromethane are often preferred because they are less likely to interfere with the hydrogen bonding or catalyst-substrate interactions that direct the stereochemical outcome.[4][6]
-
Check Reagent Purity: Ensure all reactants, especially organometallic reagents and the chiral auxiliary, are pure and that all glassware is rigorously dried. Anhydrous conditions are crucial.
-
Modify the Auxiliary/Catalyst: If optimizing conditions fails, consider using a different chiral auxiliary with greater steric bulk or a catalyst system known to provide higher selectivity for your class of substrates.[4]
Issue 2: Competing 1,2-Addition
Question: My reaction is producing a significant amount of the 1,2-addition product (attack at the carbonyl carbon) instead of the desired 1,4-conjugate addition product. How can I favor 1,4-addition?
Answer: The regioselectivity between 1,2- and 1,4-addition is governed by the Hard-Soft Acid-Base (HSAB) principle. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is "soft".[10]
-
Use "Softer" Nucleophiles: "Hard" nucleophiles like organolithium and Grignard reagents tend to favor 1,2-addition.[11] To promote 1,4-addition, use "softer" nucleophiles. Organocuprates (Gilman reagents), which are prepared from organolithium reagents and copper(I) salts, are classic soft nucleophiles that add almost exclusively in a 1,4-fashion.[6][11]
-
Transmetalation: If you must use an organolithium or Grignard reagent, performing a transmetalation with a copper salt (e.g., CuI, CuCN) in situ can generate the corresponding organocuprate, thereby switching the selectivity to favor the 1,4-adduct.[10]
Troubleshooting Guide: Stereoselective Epoxidation
Issue 1: Low Diastereoselectivity in Epoxidation
Question: The epoxidation of my this compound substrate is resulting in a mixture of diastereomers. How can I improve the selectivity?
Answer: The stereoselectivity of epoxidation is highly dependent on the reagent used and the steric environment of the double bond.
-
Screen Epoxidizing Agents: Different reagents can exhibit different selectivities. For instance, in the epoxidation of chlorotonils, replacing m-chloroperoxybenzoic acid (mCPBA) with peracetic acid (AcOOH) led to a significant improvement, resulting in the stereoselective formation of a single diastereomer.[12]
-
Utilize Chiral Reagents/Auxiliaries: For substrates lacking a strong directing group, employing a chiral epoxidation method is necessary. This can involve using a chiral auxiliary on the amide nitrogen to direct the approach of the oxidizing agent.[13]
-
Substrate Control: The existing stereocenters and steric bulk in your molecule can strongly influence the facial selectivity of the epoxidation.[12] Analyze your substrate to see if one face of the double bond is sterically more accessible than the other.
Data Presentation
Table 1: Diastereoselective Conjugate Addition of Organocuprates to a Chiral this compound [6]
This table summarizes representative data for the diastereoselective conjugate addition of various organocuprates to a this compound derived from (S)-(-)-1,2,2-Triphenylethylamine.
| Entry | Nucleophile (R' in R'₂CuLi) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Me₂CuLi | 3-Methyl-adduct | 85 | >98:2 |
| 2 | Et₂CuLi | 3-Ethyl-adduct | 82 | >98:2 |
| 3 | n-Bu₂CuLi | 3-Butyl-adduct | 90 | >98:2 |
| 4 | Ph₂CuLi | 3-Phenyl-adduct | 78 | 95:5 |
Table 2: Effect of Oxidizing Agent on the Stereoselective Epoxidation of Chlorotonil A [12]
| Entry | Oxidizing Agent | Equivalents | Yield (%) | Diastereomeric Ratio (1a:1b) |
| 1 | mCPBA | 1.2 | 53 | 1:2 |
| 2 | Peracetic Acid (AcOOH) | 1.2 | 80 | Selective formation of 1b |
Experimental Protocols
Protocol 1: Diastereoselective Conjugate Addition of Methylcuprate to a Chiral this compound [6]
This protocol describes the formation of a chiral this compound followed by a diastereoselective Michael addition.
Part A: Synthesis of the Chiral this compound
-
To a solution of (S)-(-)-1,2,2-Triphenylethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add crotonyl chloride (1.1 eq.) dropwise.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[6]
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral amide.[6]
Part B: Diastereoselective Conjugate Addition
-
To a suspension of Copper(I) iodide (CuI, 2.0 eq.) in anhydrous THF at -40 °C under an inert atmosphere, add methyllithium (2.0 eq.) dropwise.[6]
-
Stir the mixture for 30 minutes to form the Gilman reagent (Me₂CuLi).[6]
-
Cool the resulting solution to -78 °C.[6]
-
Add a solution of the chiral α,β-unsaturated amide (from Part A, 1.0 eq.) in anhydrous THF dropwise.[6]
-
Stir the reaction mixture at -78 °C for 3 hours.[6]
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.[6]
-
Allow the mixture to warm to room temperature and extract with diethyl ether.[6]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched adduct.[6]
Protocol 2: Stereoselective Epoxidation of an α,β-Unsaturated Amide [12]
This protocol is adapted from a procedure shown to be highly stereoselective for the epoxidation of a complex natural product precursor.
-
Dissolve the this compound substrate (1.0 eq.) in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) to enhance selectivity.[3]
-
Slowly add a solution of peracetic acid (AcOOH, ~1.2 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully with a reducing agent (e.g., saturated aqueous sodium thiosulfate) to destroy excess peroxide.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to isolate the stereochemically enriched epoxide.
References
- 1. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 2. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 6. benchchem.com [benchchem.com]
- 7. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 8. Asymmetric Conjugate Addition of Nitroalkanes to Enones Using a Sulfonamide-Thiourea Organocatalyst [organic-chemistry.org]
- 9. Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones [repository.cam.ac.uk]
- 10. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A stereocontrolled approach to electrophilic epoxides - Lookchem [lookchem.com]
Common impurities in commercial grade Crotonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial-grade Crotonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound and what are their sources?
A1: Common impurities in commercial-grade this compound are typically related to the manufacturing process. They can be broadly categorized as unreacted starting materials, by-products from the synthesis of precursors, and degradation products. The specific impurities depend on the synthetic route used to produce this compound. The two primary synthesis routes are the amidation of crotonic acid and the reaction of crotonaldehyde with ammonia.
Summary of Potential Impurities in Commercial-Grade this compound
| Impurity Category | Specific Impurity | Source |
| Unreacted Starting Materials | Crotonic Acid | Incomplete reaction during the amidation of crotonic acid. |
| Isocrotonic Acid (cis-isomer) | Present as an impurity in the crotonic acid starting material.[1] | |
| Crotonaldehyde | Incomplete reaction in syntheses starting from crotonaldehyde.[2][3][4] | |
| By-products from Precursor Synthesis | Formic Acid | By-product from the synthesis of crotonic acid via oxidation of crotonaldehyde.[1][5] |
| Acetic Acid | By-product from the synthesis of crotonic acid via oxidation of crotonaldehyde.[1][5] | |
| Aldol | Impurity present in the crotonaldehyde starting material.[2] | |
| Butyraldehyde | Impurity present in the crotonaldehyde starting material.[2] | |
| Degradation Products | Crotonic Acid | Hydrolysis of this compound.[6] |
Q2: My reaction is giving unexpected side products. Could impurities in this compound be the cause?
A2: Yes, impurities in this compound can lead to unexpected reaction outcomes. For example:
-
Acidic Impurities (Crotonic Acid, Formic Acid, Acetic Acid): These can interfere with base-sensitive reactions, neutralize basic reagents, or catalyze unwanted side reactions.
-
Aldehydic Impurities (Crotonaldehyde): The aldehyde group is reactive and can participate in various reactions, such as aldol condensations or reactions with nucleophiles, leading to the formation of undesired by-products.[7]
-
Isomeric Impurities (Isocrotonic Acid): While structurally similar, the cis-isomer may exhibit different reactivity or lead to the formation of diastereomeric products in stereoselective reactions.
Q3: I am observing extra peaks in my analytical chromatogram (GC/HPLC). How can I identify if they are from my product or from the starting this compound?
A3: To determine the source of extra peaks, it is recommended to run a chromatogram of your commercial-grade this compound under the same analytical conditions used for your reaction mixture. If the retention times of the unknown peaks in your reaction mixture match the peaks in the this compound standard, it is likely that they are impurities from the starting material.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Rates
-
Possible Cause: Variable levels of acidic impurities (crotonic acid, formic acid, acetic acid) in different batches of this compound may be neutralizing your reagents or catalyzing side reactions.
-
Troubleshooting Steps:
-
Quantify Acidity: Determine the acid content of your this compound batch using titration.
-
Purify this compound: Recrystallize the this compound to remove acidic impurities. An appropriate solvent system can be determined based on solubility differences.
-
Adjust Stoichiometry: If purification is not feasible, adjust the stoichiometry of your base to compensate for the acidity of the this compound.
-
Issue 2: Formation of Unidentified By-products
-
Possible Cause: Reactive impurities, such as crotonaldehyde, may be participating in side reactions.
-
Troubleshooting Steps:
-
Analyze for Aldehydes: Use a suitable analytical method, such as GC-MS, to screen for the presence of crotonaldehyde in your this compound.
-
Purification: If aldehydes are detected, purify the this compound by recrystallization or column chromatography.
-
Use a Scavenger: In some cases, a selective scavenger resin for aldehydes can be used to remove the impurity from a solution of this compound before use.
-
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Method for Purity Assessment of this compound
This method is suitable for the quantification of volatile and semi-volatile impurities such as crotonaldehyde, butyraldehyde, formic acid, and acetic acid.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: DB-1 capillary column or equivalent non-polar column.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 10 mg/mL.
-
Analysis: Inject 1 µL of the sample solution. The percentage purity can be calculated based on the area of the peaks.[8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is suitable for the analysis of non-volatile impurities like crotonic acid and isocrotonic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 10% acetonitrile and ramp to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve this compound in the mobile phase at a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. Impurities can be identified by comparing their retention times with those of known standards.
Visualizations
Caption: Troubleshooting workflow for issues related to this compound purity.
Caption: General workflow for the analysis of impurities in this compound.
References
- 1. chemcess.com [chemcess.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Crotonaldehyde [bionity.com]
- 4. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 5. How is Crotonic acid produced?_Chemicalbook [chemicalbook.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: N-Substituted Crotonamides - Strategies for Improved Yield and Purity
Welcome to the Technical Support Center dedicated to the synthesis of N-substituted crotonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted crotonamides?
A1: The most prevalent method for synthesizing N-substituted crotonamides is the coupling of crotonic acid, or its activated form (like crotonoyl chloride), with a primary or secondary amine. This is typically facilitated by a coupling agent to enhance the reaction's efficiency and yield.[1][2]
Q2: Which coupling reagents are most effective for this synthesis?
A2: A variety of coupling reagents can be used, each with its own advantages. Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU).[3][4][5][6][7] The choice of reagent can significantly impact yield and minimize side reactions. For sterically hindered amines, more powerful reagents like HATU may be necessary.[8]
Q3: What are the primary side reactions to be aware of during the synthesis of N-substituted crotonamides?
A3: The most significant side reaction is the Michael addition of the amine to the α,β-unsaturated system of the crotonamide product.[8][9][10][11][12][13][14][15] This can lead to the formation of β-amino amide impurities. Other potential side reactions include polymerization of the crotonyl moiety, and racemization if chiral centers are present.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
Q5: What are the recommended purification techniques for N-substituted crotonamides?
A5: The most common purification methods are column chromatography on silica gel and recrystallization.[16] The choice of solvent for both techniques is crucial for achieving high purity. For some products, distillation under reduced pressure can also be an effective purification method.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting & Optimization |
| Poor Amine Nucleophilicity | For electron-deficient or sterically hindered amines, consider using a more potent coupling reagent like HATU or PyAOP. Increasing the reaction temperature or extending the reaction time may also improve conversion. |
| Inefficient Carboxylic Acid Activation | Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically a slight excess). Pre-activation of the carboxylic acid with the coupling reagent before adding the amine can sometimes improve yields. |
| Incorrect Reaction Conditions | Optimize the solvent, temperature, and reaction time. Anhydrous conditions are often crucial, especially when using moisture-sensitive reagents like acyl chlorides or some coupling agents. |
| Amine Salt Formation | If your amine starting material is a salt (e.g., hydrochloride), it must be neutralized with a non-nucleophilic base (like triethylamine or DIPEA) to liberate the free amine for the reaction. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Type | Identification & Prevention |
| Unreacted Starting Materials | Identification: TLC or LC-MS analysis. Prevention: Ensure the reaction goes to completion by optimizing reaction time and temperature. Use a slight excess of one of the reactants (if easily separable) to drive the reaction forward. |
| Michael Adduct | Identification: Characterized by a higher molecular weight corresponding to the addition of a second amine molecule. Can be detected by LC-MS and NMR. Prevention: Use a less nucleophilic base for the coupling reaction. Running the reaction at lower temperatures can also disfavor the Michael addition.[8][9][10][11][12][13][14][15] Employing a slow, dropwise addition of the amine to the activated crotonic acid can help to keep the concentration of free amine low, thus minimizing this side reaction. |
| Polymerization Products | Identification: Often observed as an insoluble or high-molecular-weight smear on TLC or by gel permeation chromatography (GPC). Prevention: Avoid high temperatures and strongly acidic or basic conditions which can initiate polymerization. |
| Byproducts from Coupling Reagent | Identification: These are specific to the coupling reagent used (e.g., dicyclohexylurea (DCU) from DCC). Prevention: Choose a coupling reagent with water-soluble byproducts (like EDC) for easier removal during aqueous workup. Insoluble byproducts like DCU can often be removed by filtration. |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes yield and purity data for the synthesis of a specific N-substituted this compound using different methods.
| Product | Amine | Method/Coupling Reagent | Solvent | Yield (%) | Purity (%) | Reference |
| trans-N-ethyl-N-(2'-methylphenyl)-2-butenamide | N-ethyl-2-methylaniline | Crotonoyl chloride | Alkane | >90 | >97 | [1] |
| N-benzylbenzamide | Benzylamine | PPh₃/I₂ | CH₂Cl₂ | 99 | Not specified | [17] |
| N-benzylbenzamide | Benzylamine | Cu₂(BDC)₂(DABCO) | CH₃CN | 75 | Not specified | [18] |
Experimental Protocols
Protocol 1: Synthesis of trans-N-ethyl-N-(2'-methylphenyl)-2-butenamide via Acyl Chloride[1]
Step 1: Preparation of Crotonoyl Chloride
-
Add trans-2-butenoic acid to a reaction vessel.
-
Dilute with an alkane solvent (e.g., hexane).
-
Cool the mixture to 0-10 °C.
-
Add thionyl chloride dropwise.
-
Allow the reaction to proceed at 10-50 °C for 3-4 hours. The resulting solution of crotonoyl chloride is used directly in the next step.
Step 2: Amide Formation
-
In a separate reaction vessel, add N-ethyl-2-methylaniline and dilute with an alkane solvent.
-
Add an alkaline aqueous solution (e.g., NaOH solution) and stir the mixture at room temperature.
-
Slowly add the crotonoyl chloride solution from Step 1 dropwise to the amine mixture.
-
After the addition is complete, heat the reaction mixture to 60-90 °C for 5-6 hours.
Step 3: Work-up and Purification
-
After the reaction is complete, separate the organic phase.
-
Wash the organic phase with water until neutral.
-
Remove the solvent by distillation at room temperature.
-
Purify the product by vacuum distillation to yield trans-N-ethyl-N-(2'-methylphenyl)-2-butenamide.
Expected Yield: >90% Expected Purity: >97%
Visualizations
General Workflow for N-Substituted this compound Synthesis
Caption: General workflow for the synthesis of N-substituted crotonamides.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting guide for low product yield in N-substituted this compound synthesis.
Signaling Pathway of Potential Side Reactions
Caption: Potential side reaction pathways in N-substituted this compound synthesis.
References
- 1. CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide - Google Patents [patents.google.com]
- 2. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Michael Addition [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Crotonamide and Methacrylamide as Michael Acceptors for Bioconjugation and Drug Development
For Immediate Release
In the landscape of covalent drug design and bioconjugation, the selection of an appropriate electrophilic warhead is paramount to achieving desired reactivity, selectivity, and safety profiles. Among the various classes of Michael acceptors, α,β-unsaturated amides are frequently employed due to their reactivity with biological nucleophiles such as cysteine residues. This guide presents a comparative study of two such acceptors: Crotonamide and Methacrylamide. By examining their reactivity, underlying reaction mechanisms, and applications in biological contexts, this document serves as a resource for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a head-to-head comparison of this compound and Methacrylamide as Michael acceptors. While both are α,β-unsaturated amides capable of undergoing conjugate addition, their reactivity profiles differ significantly. This difference is primarily attributed to the substitution pattern on the carbon-carbon double bond. Methacrylamide's α-methyl group generally leads to lower reactivity compared to the β-methyl group of this compound. This guide synthesizes available data to quantify these differences, provides detailed experimental protocols for their evaluation, and visualizes the relevant chemical and biological pathways.
Comparative Reactivity Data
The reactivity of Michael acceptors is a critical parameter in their application. It dictates the rate at which they form covalent bonds with their targets. The following table summarizes the key differences in reactivity between this compound and Methacrylamide based on established principles of organic chemistry and available experimental data on related compounds. The reaction with a model thiol, such as glutathione (GSH), is a standard method for assessing the intrinsic electrophilicity of these compounds.
| Parameter | This compound | Methacrylamide | Rationale for Difference |
| Structure | β-substituted acrylamide | α-substituted acrylamide | The position of the methyl group relative to the carbonyl group is the key structural differentiator. |
| Electrophilicity | Higher | Lower | The electron-donating inductive effect of the α-methyl group in Methacrylamide reduces the partial positive charge on the β-carbon, making it a weaker electrophile compared to the β-substituted this compound.[1] |
| Steric Hindrance | Lower at the β-carbon | Higher at the α-carbon | The α-methyl group in Methacrylamide can sterically hinder the approach of a nucleophile to the β-carbon to a greater extent than the β-methyl group in this compound. |
| Estimated Reactivity with Thiols | More Reactive | Less Reactive | Due to higher electrophilicity and lower steric hindrance at the reaction center, this compound is expected to react faster with thiol nucleophiles.[1] |
Experimental Protocols
To empirically determine and compare the reactivity of this compound and Methacrylamide, the following experimental protocols are provided. These methods are standard in the field for kinetic analysis of Michael addition reactions.
Protocol 1: Kinetic Analysis of Michael Addition by 1H NMR Spectroscopy
Objective: To determine the second-order rate constant for the reaction of this compound or Methacrylamide with a model thiol (e.g., N-acetylcysteine).
Materials:
-
This compound or Methacrylamide
-
N-acetylcysteine
-
Deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4)
-
Internal standard (e.g., maleimide)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the Michael acceptor, thiol, and internal standard in the deuterated buffer.
-
In an NMR tube, combine the thiol and internal standard solutions.
-
Acquire a baseline 1H NMR spectrum.
-
Initiate the reaction by adding the Michael acceptor stock solution to the NMR tube and mix quickly.
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.[2][3][4]
-
Integrate the signals corresponding to the disappearance of the vinyl protons of the Michael acceptor and the appearance of the product protons relative to the internal standard.
-
Plot the concentration of the Michael acceptor versus time and fit the data to a second-order rate equation to determine the rate constant.[2]
Protocol 2: Kinetic Analysis of Michael Addition by LC-MS
Objective: To monitor the reaction progress and determine the half-life of the reaction between this compound or Methacrylamide and a peptide or protein.
Materials:
-
This compound or Methacrylamide
-
Thiol-containing peptide (e.g., glutathione) or protein (e.g., recombinant protein with a single cysteine)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., formic acid)
-
LC-MS system with a C18 column
Procedure:
-
Prepare stock solutions of the Michael acceptor and the thiol-containing peptide/protein in the reaction buffer.
-
Initiate the reaction by mixing the reactants at a defined concentration.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.[5][6]
-
Analyze the quenched samples by LC-MS to separate the unreacted peptide/protein from the adduct.
-
Quantify the peak areas of the unreacted species and the product at each time point.
-
Plot the percentage of the remaining starting material versus time to determine the reaction half-life (t1/2).[5][6]
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of the base-catalyzed Michael addition for this compound and Methacrylamide with a thiol nucleophile.
Caption: A generalized experimental workflow for the kinetic analysis of Michael addition reactions.
Caption: Covalent inhibition of a kinase signaling pathway by a Michael acceptor warhead.
Conclusion
The choice between this compound and Methacrylamide as a Michael acceptor has significant implications for the reactivity and selectivity of a covalent modifier. Methacrylamide, with its α-methyl group, is generally the less reactive of the two, which can be advantageous in designing more selective covalent inhibitors by minimizing off-target reactions.[1] Conversely, the higher reactivity of this compound may be desirable in applications where rapid and efficient conjugation is required. The experimental protocols provided herein offer a framework for the direct, empirical comparison of these and other Michael acceptors, enabling researchers to make informed decisions in the design of novel therapeutics and chemical probes. The visualization of the reaction mechanisms and experimental workflows further aids in the conceptual understanding of these important chemical tools.
References
- 1. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ekwan.github.io [ekwan.github.io]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Crotonamide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Crotonamide Analysis
This compound (C₄H₇NO) is an unsaturated amide that serves as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of final products.[5] The selection of an appropriate analytical technique is paramount and is typically guided by the physicochemical properties of the analyte and the intended application of the method.
Comparison of Analytical Methods: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of small organic molecules like this compound. The choice between them often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to this compound | Well-suited for non-volatile and thermally labile compounds. This compound, being a solid with a relatively high melting point, can be readily analyzed by HPLC without derivatization.[4] | Suitable for volatile and thermally stable compounds. This compound may require derivatization to increase its volatility and thermal stability for optimal GC analysis. |
| Typical Stationary Phase | Reversed-phase columns (e.g., C18, C8) are commonly used for moderately polar compounds like this compound.[6][7] | A variety of capillary columns with different polarities (e.g., 5% phenyl methyl silicone) can be used depending on the analyte and its potential impurities.[1] |
| Typical Mobile Phase | A mixture of water or buffer and an organic solvent like acetonitrile or methanol.[6][7] | An inert gas such as helium, nitrogen, or hydrogen.[1] |
| Detection | UV-Vis detectors are commonly used, as the double bond in this compound should provide sufficient chromophore for detection. Mass spectrometry (MS) can also be coupled for higher sensitivity and specificity.[1][5][8] | Flame Ionization Detector (FID) is a common universal detector for organic compounds. Mass Spectrometry (MS) is also frequently used for identification and quantification.[9][10] |
| Advantages | - Wide applicability to a broad range of compounds.- High resolution and efficiency.- Non-destructive, allowing for sample recovery. | - High sensitivity, especially with FID.- Fast analysis times for volatile compounds.- Excellent for separating complex mixtures of volatile compounds. |
| Limitations | - Can be more expensive than GC.- Mobile phase consumption can be high. | - Limited to volatile and thermally stable compounds.- Derivatization can add complexity and potential for error. |
Validation of Analytical Methods
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[3][11] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[1][12]
Workflow for Analytical Method Validation
Caption: General workflow for the validation of an analytical method.
Quantitative Data Summary for Method Validation
The following table summarizes the typical validation parameters and their acceptance criteria for chromatographic methods.
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | A high correlation coefficient indicates a linear relationship between concentration and response.[9][13] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The closeness of the test results to the true value.[9][13] |
| Precision (RSD%) | |||
| - Repeatability | < 2% | < 2% | The precision under the same operating conditions over a short interval of time.[9][13] |
| - Intermediate Precision | < 3% | < 3% | The precision within-laboratory variations: different days, different analysts, different equipment, etc.[13] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11][12] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11][12] |
| Robustness | No significant effect on results | No significant effect on results | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[1] |
Experimental Protocols
The following are detailed, representative methodologies for the analysis of this compound by HPLC and GC.
HPLC Method Protocol
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
-
Analysis Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas.
-
Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
-
GC Method Protocol
-
Chromatographic System:
-
Column: Capillary column with a 5% phenyl methyl silicone stationary phase (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split mode, 50:1).
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution of 1000 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add methanol to volume and sonicate to dissolve.
-
Filter the solution through a 0.45 µm PTFE filter before injection.
-
-
Analysis Procedure:
-
Inject the standard and sample solutions into the gas chromatograph.
-
Record the peak areas.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Logical Relationships in Method Validation
The different parameters of method validation are interconnected and collectively establish the reliability of the analytical procedure.
Caption: Interrelationships between key analytical method validation parameters.
Conclusion
The choice between HPLC and GC for the analysis of this compound will depend on the specific requirements of the assay, including the nature of the sample matrix and the available instrumentation. Both methods, when properly developed and validated according to ICH guidelines, can provide accurate and reliable results for the quantification of this compound. This guide provides a foundational framework for researchers to establish a suitable and robust analytical method for their specific needs.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Buy this compound | 625-37-6 [smolecule.com]
- 5. ijarst.in [ijarst.in]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mdpi.com [mdpi.com]
- 10. impactfactor.org [impactfactor.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. environics.com [environics.com]
Navigating the Catalytic Maze: A Comparative Guide to Crotonamide Hydrogenation
For researchers, scientists, and drug development professionals, the selective hydrogenation of crotonamide presents a critical challenge in synthetic chemistry. The ability to target either the carbon-carbon (C=C) or the carbon-oxygen (C=O) double bond opens pathways to valuable molecules like butyramide, a precursor for various pharmaceuticals and fine chemicals, or to novel amine and alcohol derivatives. This guide offers an objective comparison of catalyst efficacies for this compound hydrogenation, drawing upon experimental data from related amide and α,β-unsaturated systems to provide a predictive framework in a field with limited direct comparative studies.
The selective reduction of this compound is a nuanced task. Hydrogenation of the C=C bond leads to the saturated amide, butyramide. In contrast, hydrogenation of the amide's C=O bond, a more challenging transformation, can lead to a variety of products depending on the catalyst and reaction conditions, including the corresponding amine and alcohol via C-N bond cleavage. The choice of catalyst is therefore paramount in directing the reaction toward the desired product.
Comparative Efficacy of Catalysts for this compound Hydrogenation
While direct, side-by-side comparative studies on a wide range of catalysts for this compound hydrogenation are not extensively available in published literature, we can extrapolate from the well-established catalytic chemistry of amide and α,β-unsaturated compound hydrogenation to predict catalyst performance. The following table summarizes the expected efficacy and selectivity of various catalyst classes for the two primary hydrogenation pathways of this compound.
| Catalyst System | Target Bond | Predominant Product(s) | Typical Catalyst Loading (mol%) | Typical Temperature (°C) | Typical H₂ Pressure (bar) | Key Remarks |
| Ruthenium-based (e.g., Ru-Triphos, Ru-PNNH pincer) | C=O | Butylamine, Butanol | 0.5 - 2 | 100 - 150 | 20 - 80 | Highly effective for amide reduction. Requires elevated temperatures and pressures. Co-catalysts like metal triflates can enhance activity. |
| Rhodium-based (e.g., Cp*Rh complexes) | C=C | Butyramide | 1 - 5 | 25 - 80 | 1 - 50 | High selectivity for C=C bond hydrogenation in α,β-unsaturated carbonyl compounds under mild conditions. |
| Palladium on Carbon (Pd/C) | C=C | Butyramide | 5 - 10 (wt%) | 25 - 60 | 1 - 10 | A widely used, cost-effective catalyst for C=C bond hydrogenation. Generally unreactive towards the amide C=O bond under mild conditions. |
| Platinum-based (e.g., PtO₂, Pt/C) | C=C | Butyramide | 1 - 5 (wt%) | 25 - 80 | 1 - 50 | Effective for C=C hydrogenation, but may require more forcing conditions than Palladium and can sometimes show lower selectivity. |
| Iridium-based (e.g., Ir/TiO₂) | C=C / C=O | Butyramide / Butylamine | 1 - 5 (wt%) | 80 - 120 | 10 - 50 | Can show activity for both C=C and C=O hydrogenation, with selectivity being highly dependent on the support and reaction conditions. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for the hydrogenation of the C=C and C=O bonds in molecules structurally similar to this compound, which can serve as a starting point for optimizing this compound hydrogenation.
Protocol 1: Selective Hydrogenation of the C=C Bond using a Rhodium Catalyst
This protocol is adapted from methodologies for the selective hydrogenation of α,β-unsaturated carbonyl compounds.
-
Catalyst Precursor: (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H (RhH-1)
-
Reaction Setup: A Schlenk flask or a high-pressure autoclave is charged with the this compound substrate (1 mmol) and the rhodium catalyst (0.03 mmol, 3 mol%).
-
Solvent: Anhydrous and degassed methanol (10 mL) is added.
-
Hydrogenation: The vessel is purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 5 bar H₂).
-
Reaction Conditions: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) for the specified time (e.g., 24 hours).
-
Work-up and Analysis: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel. The product (butyramide) is characterized by NMR and mass spectrometry to confirm its identity and purity. Conversion and yield are determined by analysis of the crude reaction mixture using an internal standard.
Protocol 2: Hydrogenation of the Amide C=O Bond using a Ruthenium Catalyst
This protocol is based on general procedures for the hydrogenation of amides to amines and alcohols using ruthenium-based catalysts.
-
Catalyst System: A mixture of [Ru(acac)₃] (0.02 mmol, 2 mol%), 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos) (0.022 mmol), and Ytterbium(III) triflate (Yb(OTf)₃) (0.04 mmol) is used.
-
Reaction Setup: In a glovebox, a high-pressure autoclave is charged with the catalyst components and the this compound substrate (1 mmol).
-
Solvent: Anhydrous and degassed solvent (e.g., 1,4-dioxane, 5 mL) is added.
-
Hydrogenation: The autoclave is sealed, removed from the glovebox, and then purged and pressurized with hydrogen (e.g., 50 bar H₂).
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 120 °C) and stirred for the required duration (e.g., 48 hours).
-
Work-up and Analysis: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated, and the products (butylamine and butanol) are analyzed and quantified by gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an internal standard. Products are isolated by distillation or chromatography for full characterization.
Visualizing the Process: Reaction Pathways and Experimental Workflow
To further clarify the transformations and the experimental approach, the following diagrams have been generated.
Caption: Possible hydrogenation pathways of this compound.
Caption: General workflow for screening catalyst efficacy.
A Mechanistic Showdown: Unraveling Crotonamide Polymerization Methodologies
A deep dive into the synthetic routes for poly(crotonamide), this guide offers a comparative analysis of polymerization methods, highlighting the mechanistic nuances and performance outcomes critical for researchers in polymer chemistry and drug development.
While the polymerization of many vinyl monomers is well-established, this compound presents unique challenges due to steric hindrance and electronic effects from its β-methyl group. This guide systematically evaluates the primary methods attempted for this compound polymerization—Hydrogen-Transfer Polymerization (HTP), Radical Polymerization, Anionic Polymerization, and Ziegler-Natta Polymerization—providing available experimental insights and mechanistic rationale for their varying degrees of success.
Comparative Performance of Polymerization Methods
The success of this compound polymerization is heavily dependent on the chosen methodology. The following table summarizes the performance of different techniques based on available data. It is important to note that detailed quantitative data for this compound polymerization is scarce in the literature, and in some cases, inferences are drawn from structurally similar monomers.
| Polymerization Method | Catalyst/Initiator | Monomer Conversion (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Key Observations |
| Hydrogen-Transfer | Strong Base (e.g., t-BuOK) | Moderate to High | Oligomers to low polymers | Moderate | Most effective method reported for this compound. Proceeds via a step-growth-like mechanism. |
| Radical | AIBN, BPO | Negligible | - | - | Unsuccessful due to steric hindrance and electronic deactivation of the double bond.[1] |
| Anionic | Strong Nucleophiles (e.g., n-BuLi) | Not Reported for this compound | - | - | While listed as a potentially polymerizable monomer, no successful experimental data has been reported. Side reactions are likely. |
| Ziegler-Natta | TiCl₄/AlEt₃ | Not Reported for this compound | - | - | Primarily used for non-polar α-olefins. The polar amide group of this compound is expected to poison the catalyst. |
Data for Hydrogen-Transfer Polymerization is generalized from studies on related α,β-unsaturated amides due to the limited specific data on this compound.
Mechanistic Pathways and Experimental Workflows
The stark differences in the polymerizability of this compound can be attributed to the distinct mechanisms of each method.
Hydrogen-Transfer Polymerization (HTP)
HTP has emerged as the most promising route for synthesizing poly(this compound), also known as 3-methyl nylon-3. This method circumvents the challenges of vinyl polymerization by proceeding through a base-catalyzed chain-growth mechanism involving proton transfer.
Radical Polymerization
In radical polymerization, the β-methyl group of this compound sterically hinders the approach of the growing radical chain to the double bond. Furthermore, the electron-withdrawing nature of the amide group deactivates the double bond towards radical attack.
Anionic and Ziegler-Natta Polymerization
For anionic polymerization, while theoretically possible, the acidic proton on the amide group can react with strong anionic initiators, leading to side reactions that inhibit polymerization. In the case of Ziegler-Natta catalysts, which are typically used for non-polar monomers like ethylene and propylene, the polar amide functionality of this compound is expected to coordinate strongly with the catalyst's active sites, effectively poisoning the catalyst and preventing polymerization.
Experimental Protocols
Hydrogen-Transfer Polymerization of this compound (Representative Protocol)
This protocol is based on general procedures for the HTP of related α,β-unsaturated amides and should be adapted and optimized for this compound.
Materials:
-
This compound (recrystallized and dried under vacuum)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
-
Argon gas supply
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (e.g., 1.0 g, 11.75 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous DMF (e.g., 5 mL) is added via syringe to dissolve the monomer.
-
In a separate flask, a stock solution of t-BuOK in anhydrous DMF is prepared (e.g., 0.1 M).
-
The desired amount of the t-BuOK solution (e.g., to achieve a 50:1 monomer-to-initiator ratio) is added dropwise to the stirring monomer solution at room temperature.
-
The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) under an argon atmosphere for a specified time (e.g., 24 hours).
-
The polymerization is quenched by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent like diethyl ether.
-
The precipitated polymer is collected by filtration, washed with diethyl ether, and dried under vacuum to a constant weight.
-
The resulting polymer is characterized by techniques such as ¹H NMR spectroscopy to confirm the structure and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
Conclusion
The polymerization of this compound is a challenging endeavor, with conventional methods like radical and Ziegler-Natta polymerization proving ineffective. Hydrogen-Transfer Polymerization stands out as the sole viable method reported to date for the synthesis of poly(this compound). The mechanistic insights provided in this guide underscore the importance of selecting a polymerization strategy that can overcome the inherent steric and electronic hurdles presented by the this compound monomer. Future research may focus on the development of novel catalytic systems for the controlled polymerization of this compound to achieve higher molecular weights and narrower polydispersities, thereby expanding the potential applications of this intriguing polymer.
References
A Comparative Analysis of the Biological Activity of Crotonamide Derivatives and Other Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of crotonamide derivatives and other structurally related amides, with a focus on their cytotoxic effects against cancer cell lines. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their relative potency and potential therapeutic applications.
Executive Summary
Amide-containing compounds represent a significant class of biologically active molecules with diverse therapeutic applications. Among these, α,β-unsaturated amides, such as this compound, acrylamide, and their derivatives, have garnered interest for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide collates cytotoxicity data for these compounds against various human cancer cell lines, providing a basis for preliminary structure-activity relationship (SAR) analysis and future drug design. The data suggests that both croton-derived compounds and other unsaturated amides exhibit significant cytotoxic potential, with potencies often influenced by the nature of their substituents.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound-related compounds and other amides against several human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, direct comparisons should be made with caution.
| Compound/Extract | Amide Class | Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) | Reference/Notes |
| Acetone Extract of Croton bonplandianus | Croton Extract | A549 | 15.68 ± 0.006 | - | The extract contains various secondary metabolites, including phenols, flavonoids, and tannins.[1] |
| Essential Oil of Croton tiglium (CTEO) | Croton Essential Oil | A549 | 48.38 | - | Comprises a complex mixture of compounds.[2] |
| Acrylamide | Acrylamide | A549 | - | 4600 | [3] |
| Acrylamide | Acrylamide | Caco-2 | - | 5900 (MTT assay) | After 24h exposure.[4] |
| Acrylamide | Acrylamide | Caco-2 | - | 8900 (PrestoBlue) | After 24h exposure.[4] |
| N-aryl amide derivative 4e | Acrylamide Derivative | MCF-7 | - | 2.11 | A newly synthesized acrylamide derivative. |
| 3,4-dimethoxybenzyl amide derivative 5c | Acrylamide Derivative | MCF-7 | - | 2.61 | A newly synthesized acrylamide derivative. |
| N-isopropylamide derivative 3 | Acrylamide Derivative | MCF-7 | - | 4.73 | A newly synthesized acrylamide derivative. |
| Funtumine sulfonamide derivative 4i | Amide/Sulfonamide | HepG2 | - | 14.89 | A semi-synthetic derivative of a natural steroidal alkaloid.[5] |
| Funtumine sulfonamide derivative 4i | Amide/Sulfonamide | HCT116 | - | 15.67 | A semi-synthetic derivative of a natural steroidal alkaloid.[5] |
| Sulfonamide metformin derivative 2 | Sulfonamide | MCF-7 | - | 114.0 | A novel synthesized biguanide with an n-octyl chain.[6] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
Cell Viability (MTT) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
a. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (this compound derivatives, other amides) and incubated for a specified period (e.g., 24, 48, or 72 hours).
b. MTT Assay Procedure:
-
Following incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well.
-
The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
c. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
a. Inoculum Preparation:
-
A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
b. Assay Procedure:
-
The test compounds are serially diluted in broth in a 96-well microtiter plate.
-
The standardized microbial inoculum is added to each well.
-
The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
c. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway: Apoptosis Induction
The diagram below illustrates a generalized pathway for apoptosis (programmed cell death) that can be induced by cytotoxic compounds, such as those found in Croton tiglium essential oil.[2] This often involves the activation of a caspase cascade, which leads to the execution of cell death.
Caption: Generalized apoptotic pathway induced by cytotoxic compounds.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for evaluating the cytotoxic activity of novel chemical compounds against cancer cell lines.
Caption: Workflow for in vitro cytotoxicity testing of chemical compounds.
References
- 1. Cytotoxic and pro-apoptotic activities of leaf extract of Croton bonplandianus Baill. against lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Croton tiglium essential oil compounds have anti-proliferative and pro-apoptotic effects in A549 lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of acrylamide and related compounds to mouse neuroblastoma and rat schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomers of Crotonamide
A detailed comparative analysis of the spectroscopic signatures of crotonamide and its structural isomers—isothis compound, methacrylamide, and N-vinylacetamide—reveals key differences in their molecular architecture, providing a valuable guide for researchers in analytical chemistry, materials science, and drug development.
This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these C4H7NO isomers. By presenting quantitative data in accessible tables, outlining detailed experimental protocols, and visualizing structural relationships, this document serves as a practical reference for the identification and differentiation of these compounds.
Structural Isomers Under Investigation
This compound and its isomers share the same molecular formula but differ in the arrangement of their atoms. This compound (trans-but-2-enamide) and isothis compound (cis-but-2-enamide) are geometric isomers, while methacrylamide and N-vinylacetamide are structural isomers. These subtle structural variations lead to distinct spectroscopic fingerprints.
Caption: Structural relationships between this compound and its isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, methacrylamide, and N-vinylacetamide. Data for isothis compound is largely predicted due to its lower stability and scarcity in the literature.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Hα | Hβ | CH₃ | NH₂ / NH | Other | Solvent |
| This compound | ~6.9 (dq) | ~5.8 (dq) | ~1.8 (dd) | ~5.5-6.5 (br s) | CDCl₃ | |
| Isothis compound (Predicted) | ~6.3 (dq) | ~5.7 (dq) | ~2.1 (dd) | ~5.5-6.5 (br s) | CDCl₃ | |
| Methacrylamide [1] | 5.75, 5.38 (s) | - | 1.97 (s) | ~5.4-6.0 (br s) | CDCl₃ | |
| N-Vinylacetamide | ~6.5-7.0 (dd) | ~4.3, ~4.6 (dd) | 2.08 (s) | ~8.0 (br s) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C=O | Cα | Cβ | CH₃ | Other | Solvent |
| This compound [2] | ~168 | ~123 | ~140 | ~18 | CDCl₃ | |
| Isothis compound (Predicted) | ~168 | ~122 | ~138 | ~20 | CDCl₃ | |
| Methacrylamide [3] | 171.17 | 139.29 | 120.76 | 18.62 | CDCl₃ | |
| N-Vinylacetamide [4] | ~170 | ~130 | ~97 | ~23 | CDCl₃ |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H stretch | C=O stretch | C=C stretch | N-H bend |
| This compound [5] | ~3350, ~3180 | ~1670 | ~1630 | ~1610 |
| Isothis compound (Predicted) | ~3350, ~3180 | ~1670 | ~1630 | ~1610 |
| Methacrylamide [6] | ~3340, ~3170 | ~1670 | ~1630 | ~1620 |
| N-Vinylacetamide [4] | ~3280 | ~1650 | ~1640 | ~1550 |
Table 4: Mass Spectrometry (Electron Ionization) Key Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 85 | 84, 70, 55, 44, 42 |
| Isothis compound | 85 | 84, 70, 55, 44, 42 |
| Methacrylamide [7] | 85 | 84, 69, 57, 44, 41 |
| N-Vinylacetamide | 85 | 70, 57, 44, 43 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[7] The solution was filtered if any particulate matter was present.[2]
-
Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR : A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR : Proton-decoupled spectra were acquired to simplify the spectrum to single peaks for each carbon atom. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[8] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.[1]
-
Data Acquisition : A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded. The sample was then placed in the beam path, and the spectrum was collected.
-
Data Processing : The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Key absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : The sample was introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization : Electron Ionization (EI) was used, with a standard electron energy of 70 eV.[9] This high energy causes fragmentation of the molecule, providing a characteristic fragmentation pattern.[9]
-
Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The abundance of each ion was measured, and the results are presented as a mass spectrum, showing the relative intensity of each m/z value.
Caption: General experimental workflow for spectroscopic comparison.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a robust framework for the differentiation of this compound and its isomers. ¹H and ¹³C NMR are particularly powerful in distinguishing between the geometric isomers (this compound and isothis compound) and the structural isomers (methacrylamide and N-vinylacetamide) due to the sensitivity of chemical shifts to the local electronic environment. IR spectroscopy offers complementary information on the functional groups present, with subtle shifts in stretching and bending frequencies. Mass spectrometry, while yielding the same molecular ion for all isomers, provides unique fragmentation patterns that can aid in identification. This comprehensive guide serves as a foundational resource for researchers working with these and similar compounds.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Thermal Stability of Crotonamide-Based Polymers and Alternatives in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymers is a critical parameter in pharmaceutical manufacturing and drug formulation, influencing processing conditions, storage, and the ultimate performance of the final product. This guide provides a comparative analysis of the thermal stability of crotonamide-based polymers against common alternatives such as Chitosan, Poly(N-vinyl-2-pyrrolidone) (PVP), Eudragit®, and Poly(N-isopropylacrylamide) (PNIPAM). The data presented is compiled from various scientific sources to aid in the selection of appropriate polymers for drug delivery systems.
Comparative Thermal Analysis Data
The thermal properties of polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature (Td), while DSC measures the heat flow to or from a sample as it is heated or cooled, revealing its glass transition temperature (Tg).
| Polymer Class | Specific Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Onset (Td) (°C) | Key Observations |
| This compound-Based | Poly(3,5-dimethyl-1-adamantyl crotonate) | 230[1] | > 300 | High Tg and decomposition temperature, indicating excellent thermal stability.[1] |
| Natural Polymer | Chitosan | ~150 (varies with DD and MW) | 180 - 340[2] | Decomposition occurs in two or three stages, starting with water evaporation.[2][3] |
| Synthetic Polymer | Poly(N-vinyl-2-pyrrolidone) (PVP) | ~175 | ~350 - 400 | Predominantly degrades by the release of the pyrrolidone side group.[4] |
| Polymethacrylate | Eudragit® L 100-55 | 111[1][5] | 173 - 176[1][5] | Onset of degradation is relatively low, may require plasticizers for high-temp processing.[1] |
| Polymethacrylate | Eudragit® E PO | 57[1][5] | 250[1][5] | Lower Tg compared to other Eudragit grades. |
| Thermoresponsive | Poly(N-isopropylacrylamide) (PNIPAM) | 152 - 154 | ~300 | Exhibits a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions.[6][7][8][9] |
Experimental Protocols
The following are generalized yet detailed methodologies for the key thermal analysis experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature.
Apparatus: A thermogravimetric analyzer consisting of a precision microbalance, a programmable furnace, and a controlled gas environment.[3]
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed.[3]
-
Crucible Loading: The sample is placed in an inert crucible, commonly made of alumina or platinum.[4][10]
-
Instrument Setup: The crucible is placed on the microbalance within the TGA furnace.
-
Atmosphere Control: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[10][11]
-
Temperature Program: The sample is heated at a constant rate, for example, 10°C/min or 20°C/min, over a specified temperature range (e.g., 25°C to 600°C).[10][11]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Td), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a polymer, such as the glass transition (Tg), melting (Tm), and crystallization (Tc).
Apparatus: A differential scanning calorimeter with a measurement chamber containing two pans (one for the sample and one for a reference) and a computer for control and data acquisition.[12]
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically <10 mg) is weighed and hermetically sealed in an aluminum pan.[2]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Temperature Program: A controlled temperature program is initiated. A common procedure involves a heat-cool-heat cycle to erase the polymer's prior thermal history.[12]
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg and Tm.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis.
-
-
Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the glass transition temperature (Tg), which appears as a step-like change in the baseline.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the thermal stability analysis of polymers.
References
- 1. scispace.com [scispace.com]
- 2. smithers.com [smithers.com]
- 3. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 5. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. setaramsolutions.com [setaramsolutions.com]
- 11. Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique [article.sapub.org]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
A Comparative Guide to the Polymerization Kinetics of Acrylates and Crotonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization kinetics of acrylates and crotonamides, offering insights into their reactivity and the experimental methodologies used to study them. Due to the inherent difficulties in the radical polymerization of crotonamide, this guide focuses on the more viable Group-Transfer Polymerization (GTP) of crotonates as a representative analogue for comparison against the well-established radical polymerization of acrylates.
Introduction
Acrylates are a cornerstone of polymer chemistry, widely utilized for their rapid polymerization rates and the versatility of the resulting polymers. In contrast, crotonamides present a greater challenge for polymerization due to steric hindrance and electronic effects from the internal double bond. This guide delves into the kinetic differences between these two classes of monomers, providing quantitative data and detailed experimental protocols to inform research and development in polymer science and drug delivery.
Data Presentation: A Kinetic Comparison
The following tables summarize key kinetic parameters for the radical polymerization of butyl acrylate and the group-transfer polymerization of ethyl crotonate. These values highlight the fundamental differences in reactivity between the two monomer systems.
Table 1: Kinetic Parameters for the Radical Polymerization of Butyl Acrylate
| Kinetic Parameter | Value | Conditions |
| Propagation Rate Coefficient (k_p) | Varies with temperature; modeled in kinetic studies[1][2] | Solution polymerization |
| Termination Rate Coefficient (k_t) | Chain-length dependent[3] | 1.5 M in toluene, -40 to +60 °C[3] |
| Backbiting Rate Coefficient (k_bb) | Determined via simulation[3] | 1.5 M in toluene, -40 to +60 °C[3] |
| Activation Energy for Termination (E_a,t) | Consistent with translational diffusion of small molecules[3] | - |
Table 2: Kinetic Parameters for the Group-Transfer Polymerization of Ethyl Crotonate
| Kinetic Parameter | Value (kJ mol⁻¹) | Catalyst System |
| Activation Energy of Propagation (E_p) | 28.6[4] | Trimethylsilyl moiety[4] |
| Activation Energy of Cyclization (Termination) (E_c) | 37.8[4] | Trimethylsilyl moiety[4] |
Experimental Protocols
Detailed methodologies for studying the polymerization kinetics of acrylates and crotonates are presented below. These protocols outline the setup for common analytical techniques used to monitor reaction progress.
Protocol 1: Kinetic Study of Radical Polymerization of Butyl Acrylate via Dilatometry
Dilatometry is a classical method that follows the volume contraction of the reaction mixture as the monomer is converted to the denser polymer.[5][6]
1. Materials and Setup:
- Butyl acrylate (monomer)
- Toluene (solvent)
- Azobisisobutyronitrile (AIBN) (initiator)
- Dilatometer with a calibrated capillary tube[7][8]
- Constant temperature bath
- Cathetometer for precise measurement of the meniscus height
2. Procedure:
- Prepare a solution of butyl acrylate and AIBN in toluene at the desired concentrations.
- Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can inhibit radical polymerization.
- Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped.[6]
- Place the dilatometer in the constant temperature bath, ensuring the capillary is vertical.
- Allow the system to reach thermal equilibrium.
- Record the initial height of the meniscus in the capillary using the cathetometer.
- Monitor and record the change in the meniscus height at regular time intervals as the polymerization proceeds.
3. Data Analysis:
- The rate of polymerization is proportional to the rate of change of the meniscus height.
- The conversion can be calculated based on the total volume change at 100% conversion.
Protocol 2: Kinetic Study of Group-Transfer Polymerization of Ethyl Crotonate via In-situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for real-time monitoring of the disappearance of monomer and the appearance of polymer by tracking specific infrared absorption bands.[9][10][11]
1. Materials and Setup:
- Ethyl crotonate (monomer)
- Silyl ketene acetal (initiator)
- Lewis acid (catalyst)
- Anhydrous solvent (e.g., dichloromethane)
- FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a flow cell[12]
- Reaction vessel with temperature control and inert atmosphere capabilities
2. Procedure:
- Ensure all glassware and reagents are scrupulously dried, as GTP is sensitive to moisture.
- Set up the reaction vessel under an inert atmosphere (e.g., argon).
- Introduce the solvent and monomer into the reaction vessel.
- Insert the in-situ FTIR probe into the reaction mixture or circulate the mixture through the flow cell.
- Record a background spectrum.
- Inject the initiator and catalyst to start the polymerization.
- Continuously collect FTIR spectra at regular time intervals.
3. Data Analysis:
- Monitor the decrease in the absorbance of the C=C bond of the ethyl crotonate monomer (around 1650 cm⁻¹).
- Monitor the increase in the absorbance of the C=O bond of the polymer.
- The rate of polymerization can be determined from the rate of disappearance of the monomer peak.
Protocol 3: Kinetic Analysis using Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the polymerization reaction, providing information on the reaction rate and conversion.[13][14][15]
1. Materials and Setup:
- Monomer (acrylate or crotonate)
- Initiator/catalyst system
- DSC instrument with a photo-curing accessory for UV-initiated polymerizations (if applicable)
- Hermetically sealed aluminum pans
2. Procedure:
- Prepare the reaction mixture of monomer and initiator/catalyst.
- Accurately weigh a small amount of the mixture (typically 5-10 mg) into a DSC pan.
- Seal the pan hermetically.
- Place the sample pan and an empty reference pan in the DSC cell.
- For thermally initiated polymerizations, heat the sample at a constant rate or isothermally and record the heat flow.
- For photo-initiated polymerizations, irradiate the sample with UV light of a specific intensity and duration while monitoring the heat flow.[16]
3. Data Analysis:
- The total enthalpy of polymerization is proportional to the area under the exothermic peak.
- The rate of polymerization at any given time is proportional to the heat flow at that time.
- The degree of conversion can be calculated by dividing the heat evolved at a certain time by the total heat of polymerization.[13]
Mandatory Visualization
The following diagrams illustrate the polymerization mechanisms and a generalized experimental workflow for kinetic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pslc.ws [pslc.ws]
- 6. Dilatometry2013eng [pol.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mt.com [mt.com]
- 13. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. Tracking Hydroplasticization by DSC: Movement of Water Domains Bound to Poly(Meth)Acrylates during Latex Film Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Crotonamide as a Precursor in Multi-Step Organic Synthesis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the choice of precursors is paramount to achieving desired yields, purity, and overall efficiency. Crotonamide, an α,β-unsaturated amide, serves as a versatile building block, particularly in reactions leveraging its electrophilic double bond. This guide provides an objective comparison of this compound's performance against a primary alternative, acrylamide, and other related Michael acceptors. The information presented is a synthesis of data from various studies and is intended to guide researchers in precursor selection.
I. Performance in Michael and Aza-Michael Additions
The conjugate addition of nucleophiles to the β-carbon of α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This compound and its alternatives are common substrates in these reactions, leading to the synthesis of β-functionalized compounds, which are valuable intermediates in pharmaceutical and materials science.
A. Aza-Michael Addition: A Comparative Overview
The aza-Michael addition, the conjugate addition of an amine, is a key reaction for the synthesis of β-amino acids and their derivatives. While direct comparative studies under identical conditions are scarce, data from different studies on this compound (using methyl crotonate as a proxy for reactivity) and acrylamide with benzylamine as the nucleophile provide insights into their relative performance.
Table 1: Comparison of Aza-Michael Addition Performance
| Precursor | Nucleophile | Catalyst/Solvent | Reaction Time | Yield (%) | Source |
| Methyl Crotonate | Benzylamine | DBU (0.2 eq) / Solvent-free | 4 h | 74.34 | [1] |
| Methyl Acrylate | Benzylamine | None / Cooled to 0°C | 2.5 h | 56 | [1] |
| Acrylamide | Glycine | Water | 14 days (at 60°C) | Not specified, disappearance of acrylamide | [2] |
Note: The data for methyl crotonate is used as an analogue to infer the reactivity of this compound. The reaction conditions vary between the studies, which may impact the observed outcomes.
The data suggests that the reaction with methyl crotonate proceeds to a higher yield, albeit over a longer reaction time, compared to methyl acrylate under the specified conditions.[1] The reaction of acrylamide with glycine highlights its susceptibility to Michael addition with amino acids, a reaction that can be reversible upon heating.[2][3] The electron-donating methyl group in this compound, compared to the vinyl group in acrylamide, is expected to slightly decrease the electrophilicity of the β-carbon, potentially leading to slower reaction rates but possibly higher selectivity in some cases.
B. Thio-Michael Addition
The addition of thiols to α,β-unsaturated amides is another important transformation. While direct comparative data is limited, studies on unactivated α,β-unsaturated amides, including this compound derivatives, have shown that these reactions can be performed with high yields and enantioselectivities using appropriate catalysts.[4][5][6] Unfunctionalized acrylamides are generally considered weakly electrophilic and relatively unreactive towards thiols, which has made them suitable for targeted covalent inhibitors where high reactivity is not desired.[7]
II. Performance in Copolymerization
This compound and acrylamide are both utilized as monomers in the synthesis of polymers and copolymers. Their reactivity ratios in copolymerization determine the composition and microstructure of the resulting polymer, which in turn dictates its properties.
Table 2: Reactivity Ratios in Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymerization Behavior | Source |
| Acrylamide | Methyl Methacrylate | < 1 | > 1 | < 1 | Random distribution, richer in methacrylate | [8] |
| N-Vinylpyrrolidone | Acrylic Acid | > 1 | < 1 | < 1 | Random distribution, richer in NVP | [9] |
Note: Direct reactivity ratios for this compound in copolymerization were not available in the searched literature. The data for acrylamide provides a benchmark for its behavior in radical copolymerization.
The product of the reactivity ratios (r1 * r2) being less than one for the acrylamide/methyl methacrylate system indicates a tendency towards random copolymerization, with the copolymer being richer in the more reactive methacrylate monomer.[8] This is a common behavior for many vinyl monomer pairs. The specific reactivity of this compound in copolymerizations would be influenced by the steric hindrance and electronic effects of the methyl group.
III. Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for reactions involving this compound and acrylamide derivatives.
A. Aza-Michael Addition of Benzylamine to Methyl Crotonate
Procedure: Into a glass microwave reaction vessel containing a magnetic stirrer, methyl crotonate (1 mmol) and benzylamine (4 mmol) were added. The mixture was placed in a Discover CEM microwave apparatus and irradiated at 75 °C and 50 W for 4 hours.[1]
B. Aza-Michael Addition of Benzylamine to Methyl Acrylate
Procedure: Into a 10 mL flask equipped with a magnetic stirrer, methyl acrylate (1 mmol) and benzylamine (1.1 mmol) were added. The mixture was cooled to 0 °C and stirred for 2.5 hours. After completion of the reaction, the crude product was purified by flash chromatography (hexane/ethyl acetate 8:2).[1]
C. Melt Polymerization of Acrylamide Initiated by a Nucleophile
Procedure: Acrylamide (1.00 g, 14.07 mmol) was placed in a Schlenk tube with a magnetic stirrer. The reaction vessel was heated to 83 °C in a temperature-controlled oil bath, causing the acrylamide to melt. The desired amount of the nucleophilic initiator (e.g., 2 mol % of DBU) was then added. The reaction vessel was closed, and the mixture was stirred for 24 hours.[10]
IV. Visualizing Synthetic Pathways
Diagrams are essential for clearly communicating complex chemical transformations and workflows.
Caption: Workflow for the aza-Michael addition of benzylamine to a this compound derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Crotonamide: An Evaluation of Literature Protocols
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Crotonamide, a valuable building block in organic synthesis, can be prepared through various methodologies. This guide provides a comparative analysis of three prominent synthesis protocols found in the literature: the conversion of crotonic acid to its acyl chloride followed by amination, a green chemistry approach utilizing boric acid catalysis, and a rapid microwave-assisted synthesis.
Comparison of this compound Synthesis Protocols
The following table summarizes the key quantitative data for the different synthesis methods, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Acyl Chloride Intermediate | Method 2: Boric Acid Catalysis (Generalized) | Method 3: Microwave-Assisted Synthesis (Generalized) |
| Starting Material | Crotonic Acid | Crotonic Acid | Crotonic Acid |
| Key Reagents | Thionyl Chloride, Dichloromethane, DMF (catalyst), Aqueous Ammonia | Boric Acid, Urea or Ammonia | Ammonium Salt, Tosyl Chloride, K2CO3, SiO2, TBAB |
| Solvent | Dichloromethane | Solvent-free | Solvent-free |
| Reaction Temperature | 0-10 °C | Elevated temperatures (e.g., 80-120 °C) | 150 °C |
| Reaction Time | 3-5 hours | Varies (typically several hours) | 8-12 minutes |
| Reported Yield | 80.9% - 91.0%[1] | Good to excellent (up to 85% for similar amidations) | High (often >90%)[2][3][4] |
| Purity | Not specified, requires purification | High | High |
Experimental Protocols
Method 1: Synthesis via Acyl Chloride Intermediate
This protocol is adapted from a patented procedure and involves the conversion of crotonic acid to crotonyl chloride, which is then reacted with ammonia to yield this compound.[1]
Materials:
-
Crotonic Acid
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Thionyl Chloride (SOCl₂)
-
25% Aqueous Ammonia Solution
-
Ice water
Procedure:
-
In a reaction vessel, a mixture of crotonic acid (1 molar equivalent), dichloromethane, and a catalytic amount of DMF (0.009-0.01 molar equivalents) is prepared.
-
The mixture is cooled to 0-10 °C.
-
Thionyl chloride (1.60-1.80 molar equivalents) is added dropwise to the cooled mixture while maintaining the temperature between 0-10 °C.
-
The reaction is stirred for 2-3 hours at this temperature to ensure the complete formation of crotonyl chloride.
-
In a separate reaction vessel, a 25% aqueous ammonia solution (4.50-4.80 molar equivalents) is cooled to 0-5 °C.
-
The freshly prepared crotonyl chloride solution is slowly added dropwise to the cooled ammonia solution, ensuring the temperature remains between 0-10 °C.
-
The resulting mixture is stirred for 1-2 hours.
-
Excess ammonia is removed under reduced pressure.
-
The solid product is collected by centrifugation, washed with a small amount of ice water, and dried at 60-70 °C to yield this compound.
Method 2: Boric Acid-Catalyzed Amidation (Generalized Protocol)
This method represents a greener, solvent-free approach to amide synthesis. The following is a generalized protocol based on literature descriptions of boric acid-catalyzed amidation of carboxylic acids.
Materials:
-
Crotonic Acid
-
Urea or an ammonia source
-
Boric Acid (catalyst)
Procedure:
-
Crotonic acid (1 molar equivalent) and urea (as the ammonia source, typically in slight excess) are intimately mixed with a catalytic amount of boric acid (e.g., 5-10 mol%).
-
The solid mixture is heated, with stirring, to a temperature sufficient to initiate the reaction (typically in the range of 80-120 °C).
-
The reaction progress is monitored by a suitable method (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by recrystallization or column chromatography to isolate the this compound.
Method 3: Microwave-Assisted Synthesis (Generalized Protocol)
Microwave-assisted synthesis offers a significant reduction in reaction time.[2][3][4][5] This generalized protocol is based on literature methods for the rapid, solvent-free synthesis of amides.[6]
Materials:
-
Crotonic Acid
-
Ammonium salt (e.g., Ammonium Chloride)
-
Tosyl Chloride (TsCl)
-
Potassium Carbonate (K₂CO₃)
-
Silicon Dioxide (SiO₂)
-
Tetrabutylammonium Bromide (TBAB)
Procedure:
-
A thoroughly ground mixture of crotonic acid (1 molar equivalent), the ammonium salt (2 molar equivalents), tosyl chloride (1 molar equivalent), potassium carbonate (1 molar equivalent), silicon dioxide (0.3 g per mmol of carboxylic acid), and tetrabutylammonium bromide (1 molar equivalent) is placed in a microwave-safe reaction vessel.
-
The vessel is subjected to microwave irradiation (e.g., at 300 W) for a short duration (typically 8-12 minutes).[2]
-
After irradiation, the reaction mixture is allowed to cool to room temperature.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the extract is washed, dried, and concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis Pathways Overview
The following diagram illustrates the different synthetic routes to this compound discussed in this guide.
Caption: Synthetic routes to this compound from different precursors.
References
- 1. CN115784929B - Preparation method of crotononitrile - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpubs.org [asianpubs.org]
Benchmarking Crotonamide-Derived Polymers Against Commercial Equivalents: A Comparative Guide
In the dynamic field of drug delivery, the development of novel polymers with tailored properties is paramount for enhancing therapeutic efficacy and patient compliance. Crotonamide-derived polymers are emerging as a promising class of materials, offering unique characteristics for controlled drug release. This guide provides a comprehensive comparison of a representative this compound-derived polymer, poly(acrylamide-co-crotonic acid) hydrogel, against three widely used commercial equivalents: Poly(lactic-co-glycolic acid) (PLGA), Chitosan hydrogel, and Poly(vinyl alcohol) (PVA) hydrogel. This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance at a Glance: A Tabular Comparison
The following tables summarize the key performance indicators of poly(acrylamide-co-crotonic acid) hydrogel in comparison to its commercial counterparts.
| Polymer | Swelling Ratio (%) | Test Conditions |
| Poly(acrylamide-co-crotonic acid) Hydrogel | 21100 ± 900[1] | Distilled water |
| 7900 - 28900[2] | Varied crosslinker concentrations | |
| Chitosan Hydrogel | ~1600 (at 24h)[3] | pH not specified |
| Poly(lactic-co-glycolic acid) (PLGA) | Data not available | - |
| Poly(vinyl alcohol) (PVA) Hydrogel | Data not available | - |
| Polymer | Compressive Strength (MPa) | Tensile Strength (MPa) |
| Poly(acrylamide-co-crotonic acid) Hydrogel | Data not available | Data not available |
| Chitosan Hydrogel | Data not available | Data not available |
| Poly(lactic-co-glycolic acid) (PLGA) | Data not available | Data not available |
| Poly(vinyl alcohol) (PVA) Hydrogel | 0.43 - 3.69[4] | 0.08 - 0.43[4] |
| Polymer | Drug Release Profile | Test Conditions |
| Poly(acrylamide-co-crotonic acid) Hydrogel | Amoxicillin: 56.47 ± 1.12% at 24h; 77.10 ± 1.72% at 75h[3] | In vitro |
| Promethazine: 10-18% in first 10h; 75-96% at 48h[5] | SGF and SIF | |
| Chitosan Hydrogel | Amoxicillin: 56.47 ± 1.12% at 24h; 77.10 ± 1.72% at 75h (in polyacrylamide-chitosan blend)[3] | In vitro |
| Poly(lactic-co-glycolic acid) (PLGA) | Exhibits initial burst release, followed by a lag phase and a second release phase.[3] | In vitro, phosphate buffer pH 7.4, 37°C[3] |
| Poly(vinyl alcohol) (PVA) Hydrogel | Data not available | - |
| Polymer | In Vitro Cytotoxicity | Degradation Product Toxicity |
| Poly(acrylamide-co-crotonic acid) Hydrogel | No cytotoxic effects on NIH3T3 and HeLa cells up to 40% extract concentrations.[3] | Low-molecular-weight degradation products of polyacrylamide hydrogel can be aggressive and toxic, capable of inducing chronic inflammation.[6] |
| Chitosan Hydrogel | Polyacrylamide-chitosan hydrogel showed no cytotoxic effects on NIH3T3 and HeLa cells up to 40% of extract concentrations.[3] | Generally considered biocompatible and biodegradable. |
| Poly(lactic-co-glycolic acid) (PLGA) | Generally considered biocompatible. | Lactic acid and glycolic acid are natural metabolites. |
| Poly(vinyl alcohol) (PVA) Hydrogel | Generally considered biocompatible. | Generally considered non-toxic. |
Experimental Deep Dive: Protocols and Methodologies
To ensure a thorough understanding of the presented data, this section details the experimental protocols for the key performance indicators.
Swelling Ratio Determination
The equilibrium swelling ratio of hydrogels is a critical parameter that influences drug loading and release kinetics. It is determined by immersing a dried hydrogel sample of known weight in a specific solvent (e.g., distilled water, phosphate-buffered saline) at a controlled temperature until equilibrium is reached. The swollen hydrogel is then weighed, and the swelling ratio is calculated using the following formula:
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Where:
-
Ws = Weight of the swollen hydrogel
-
Wd = Weight of the dry hydrogel
Mechanical Testing: Compressive and Tensile Strength
The mechanical integrity of a polymer is crucial for its application, especially in load-bearing situations.
-
Compressive Strength: A cylindrical or cubic sample of the hydrogel is placed between two plates of a mechanical testing machine. A compressive load is applied at a constant rate, and the force and displacement are recorded until the sample fails. The compressive strength is calculated as the maximum stress the material can withstand before failure.
-
Tensile Strength: A dumbbell-shaped specimen of the hydrogel is clamped into a tensile testing machine. The sample is pulled at a constant rate until it fractures. The tensile strength is the maximum stress the material can endure before breaking.
In Vitro Drug Release Study
This assay evaluates the rate and extent of drug release from the polymer matrix over time. A known amount of drug-loaded polymer is placed in a dissolution apparatus containing a specific release medium (e.g., simulated gastric fluid, simulated intestinal fluid, phosphate-buffered saline) maintained at a constant temperature (typically 37°C) and agitation speed. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug content using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The cumulative percentage of drug released is then plotted against time.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In the context of polymer biocompatibility, extracts from the polymer are incubated with cultured cells (e.g., NIH3T3, HeLa). If the polymer extracts are cytotoxic, the metabolic activity of the cells will decrease, leading to a reduced conversion of MTT into formazan, a purple-colored product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells.[3]
Visualizing the Science: Workflows and Pathways
To further elucidate the experimental processes and potential biological interactions, the following diagrams are provided.
Experimental Workflow for Hydrogel Drug Release Study
Caption: Workflow for in vitro drug release studies.
Cellular Uptake and Potential Signaling Pathways of Polymeric Nanoparticles
Caption: General cellular uptake and signaling of nanoparticles.
Conclusion
This comparative guide highlights the potential of this compound-derived polymers, specifically poly(acrylamide-co-crotonic acid) hydrogels, as viable candidates for drug delivery applications. Their impressive swelling capacity and sustained-release properties, coupled with favorable in vitro biocompatibility, position them as a compelling alternative to some commercial polymers. However, the current lack of comprehensive data on their mechanical properties and the potential toxicity of their degradation products underscores the need for further research. As the field of polymer science continues to evolve, a deeper understanding of the structure-property relationships of this compound-derived polymers will be crucial in unlocking their full therapeutic potential and paving the way for the next generation of advanced drug delivery systems.
References
- 1. Mahidol IR [repository.li.mahidol.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Polyacrylamide-chitosan hydrogels: in vitro biocompatibility and sustained antibiotic release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Biodegradation of Polyacrylamide Gel Residues in Mammary Glands: Physico-Chemical Analysis, Chromatographic Detection, and Implications for Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Silico and Experimental Validation of Crotonamide Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico and experimental approaches for validating the reaction mechanisms of Crotonamide, a molecule of interest in the study of covalent protein modification. The primary focus is on the Michael addition reaction, a key mechanism through which this compound and other α,β-unsaturated carbonyl compounds form covalent bonds with biological nucleophiles, such as the thiol group of cysteine residues in proteins.[1][2][3] This covalent modification is a critical aspect of the mechanism of action for several drugs and is a subject of extensive research in drug discovery.[2][4]
Understanding the kinetics and thermodynamics of this reaction is paramount for predicting the efficacy and potential off-target effects of covalent modifiers. Both computational (in-silico) and laboratory-based (experimental) methods provide essential, complementary insights into these mechanisms.
Data Presentation: In-Silico vs. Experimental Data
The following table summarizes the kind of quantitative data that can be obtained from both in-silico and experimental studies for the Michael addition of a thiol to an α,β-unsaturated carbonyl compound like this compound. While specific comparative data for this compound is compiled from typical findings in the literature for analogous reactions, it serves to illustrate the strengths of each approach.
| Parameter | In-Silico (Computational) Approach (e.g., DFT) | Experimental Approach (e.g., UV-Vis Kinetics) |
| Reaction Rate Constant (k) | Can be estimated using transition state theory, but less direct than experimental measurement. | Directly measured, e.g., pseudo-first-order rate constant (k_obs) from which the second-order rate constant (k) is calculated. For similar α,β-unsaturated ketones, overall rate coefficients can range from 0.5 to 6.2 s⁻¹.[5] |
| Activation Energy (Ea) | Calculated as the energy difference between the reactants and the transition state. Provides a theoretical barrier to reaction. For thiol-Michael additions, this can range from 28 to 108 kJ/mol depending on the specifics of the substrate and catalyst.[5] | Determined experimentally by measuring reaction rates at different temperatures and applying the Arrhenius equation. For ketone hydrogenations, a related reaction, Ea typically ranges from 40-80 kJ/mol.[5] |
| Thermodynamics (ΔG, ΔH) | Readily calculated as the difference in Gibbs free energy or enthalpy between products and reactants. | Can be determined from equilibrium constants measured at different temperatures. |
| Transition State Geometry | A key output, providing a 3D model of the highest energy point along the reaction coordinate. | Cannot be directly observed, but can be inferred from kinetic isotope effects and other mechanistic probes. |
| Intermediate Structures | Can be identified and their relative stabilities calculated. | Can sometimes be trapped and characterized spectroscopically (e.g., NMR, Mass Spec), but often transient and difficult to detect. |
In-Silico and Experimental Workflows
The validation of a reaction mechanism, such as the Michael addition of this compound, typically involves a synergistic interplay between computational modeling and experimental verification. The following diagrams illustrate the logical flow of these processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Crotonamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Crotonamide, a solid chemical compound, requires specific procedures for its disposal to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe and effective management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) protocols is mandatory:
-
Hand Protection: Wear chemical-impermeable gloves.
-
Eye and Face Protection: Use safety glasses with side shields or goggles, and a face shield if there is a risk of dust generation.
-
Protective Clothing: A laboratory coat is essential to prevent skin contact.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[1]
In case of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
After Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
This compound Waste Classification and Disposal
This compound should be treated as a hazardous waste.[2][3] Under no circumstances should it be disposed of down the sink or in regular trash.[2] The primary and recommended method for the proper disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Here are the step-by-step procedures for the disposal of this compound waste:
-
Waste Identification and Segregation:
-
Container Management:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6]
-
Do not attempt to treat or neutralize this compound waste in the laboratory unless you have a specific, approved protocol from your EHS department.
-
-
Empty Container Disposal:
-
A container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[2]
-
The rinsate from the triple-rinse procedure must also be collected and disposed of as hazardous waste.[2]
-
Once properly decontaminated, deface the hazardous waste labels on the empty container before disposing of it as regular trash.[2]
-
Quantitative Data Summary
While specific quantitative data for this compound disposal procedures are not available, the following table summarizes its key physical and hazard characteristics, which inform the necessary handling and disposal precautions.
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Melting Point | 259°C (lit.) | [1] |
| Boiling Point | 185°C (lit.) | [1] |
| Flash Point | 37°C (lit.) | [1] |
| Hazard Class (ADR/RID, IMDG, IATA) | 3 (For reference only) | [1] |
| Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for Crotonamide
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of Crotonamide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to Off-White Solid | [1][3] |
| Melting Point | 158 °C to 162 °C (lit.) | [2] |
| Boiling Point | 185 °C (lit.) | [1] |
| Flash Point | 37 °C (lit.) | [1] |
| Solubility | Sparingly soluble in Methanol | [1] |
| Molecular Formula | C₄H₇NO | [2][4] |
| Molecular Weight | 85.1 g/mol | [2] |
Toxicological Data
| Endpoint | Value | Species | Source |
| Oral LD50 | 2724 mg/kg | Mouse | [5] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact and irritation. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | Use a NIOSH-approved respirator if dust is generated or if working in a poorly ventilated area. | To prevent inhalation of airborne particles. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Experimental Protocol: Safe Handling of Solid this compound
This protocol outlines the step-by-step procedure for safely handling solid this compound in a laboratory setting.
1. Preparation:
- Ensure the work area is in a well-ventilated location, preferably within a chemical fume hood.[1]
- Assemble all necessary equipment and materials before handling the chemical.
- Don the appropriate Personal Protective Equipment (PPE) as specified in the table above.
2. Handling:
- Carefully weigh the desired amount of this compound on a tared weigh boat or paper.
- Avoid creating dust. If dust is generated, ensure respiratory protection is worn.[1]
- Transfer the solid to the reaction vessel using a spatula or other appropriate tool.
- If any material is spilled, follow the spill cleanup procedures outlined below.
3. Post-Handling:
- Thoroughly clean the work area and any equipment used.
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water after handling is complete.[1]
Emergency Procedures
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the spilled solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
First Aid:
-
If on skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal Method: Arrange for the disposal of hazardous waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[1] Do not discharge to sewer systems.[1]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
